2-Hydroxy-2-methylbutanoic acid
Beschreibung
structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-hydroxy-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-5(2,8)4(6)7/h8H,3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIQENSCDNJOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863265 | |
| Record name | 2-Hydroxy-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxy-2-methylbutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001987 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3739-30-8 | |
| Record name | (±)-2-Hydroxy-2-methylbutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3739-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-2-methylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3739-30-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-2-methylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxy-2-methylbutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001987 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
74 °C | |
| Record name | 2-Hydroxy-2-methylbutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001987 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Biosynthesis of 2-Hydroxy-2-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-2-methylbutanoic acid (2-HMB) is a chiral α-hydroxy acid with potential applications in the chemical and pharmaceutical industries. While not a primary metabolite, its biosynthesis is intrinsically linked to the well-characterized isoleucine metabolic pathway. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2-HMB, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for pathway elucidation and optimization. Furthermore, metabolic engineering strategies for enhancing its production in microbial hosts are discussed. This document is intended to be a valuable resource for researchers and professionals interested in the microbial production of this specialty chemical.
Introduction
This compound is a C5 branched-chain hydroxy fatty acid.[1][2] Its structural similarity to other biologically relevant α-hydroxy acids suggests its potential as a building block for polymers, a chiral precursor for pharmaceuticals, or a specialty chemical. The microbial synthesis of 2-HMB from renewable feedstocks presents a sustainable alternative to chemical synthesis. Understanding its biosynthetic origins is crucial for developing efficient microbial production platforms. This guide delineates a proposed biosynthetic pathway for 2-HMB, leveraging the enzymatic machinery of the isoleucine biosynthesis pathway.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of 2-HMB is hypothesized to be a derivative of the isoleucine biosynthesis pathway, starting from the amino acid L-threonine. The pathway involves a series of enzymatic conversions to produce key intermediates, with a final, likely promiscuous, reduction step yielding 2-HMB.
The proposed pathway is as follows:
-
Deamination of L-Threonine: The pathway initiates with the deamination of L-threonine to produce 2-ketobutyrate, catalyzed by threonine dehydratase (EC 4.3.1.19).
-
Condensation with Pyruvate (B1213749): 2-Ketobutyrate is then condensed with a molecule of pyruvate in a reaction catalyzed by acetolactate synthase (EC 2.2.1.6), also known as acetohydroxybutanoate synthase, to form (S)-2-aceto-2-hydroxybutanoate.[3][4]
-
Reduction to 2,3-dihydroxy-3-methylpentanoate: In the canonical isoleucine pathway, (S)-2-aceto-2-hydroxybutanoate undergoes an isomerization and reduction catalyzed by ketol-acid reductoisomerase (KARI) (EC 1.1.1.86) to form (2R,3R)-2,3-dihydroxy-3-methylpentanoate.[5]
-
Hypothesized Reduction to this compound: It is proposed that a ketoreductase , potentially a promiscuous ketol-acid reductoisomerase or another uncharacterized reductase, acts on (S)-2-aceto-2-hydroxybutanoate to directly reduce the keto group without the accompanying isomerization, yielding this compound. The promiscuity of KARI enzymes has been documented, supporting the feasibility of such a reaction.[6][7]
The following Graphviz diagram illustrates this proposed pathway.
Caption: Proposed biosynthesis pathway of this compound.
Key Enzymes and Quantitative Data
The enzymes involved in the proposed pathway are central to branched-chain amino acid biosynthesis. While specific kinetic data for the production of 2-HMB is not extensively available, data for the native reactions of these enzymes provide a valuable reference.
| Enzyme | EC Number | Substrate(s) | Product(s) | K_m (mM) | k_cat (s⁻¹) | Optimal pH | Optimal Temp (°C) |
| Threonine Dehydratase | 4.3.1.19 | L-Threonine | 2-Ketobutyrate + NH₃ | 0.5 - 10 | 10 - 100 | 7.5 - 9.0 | 30 - 40 |
| Acetolactate Synthase | 2.2.1.6 | 2-Ketobutyrate, Pyruvate | (S)-2-Aceto-2-hydroxybutanoate | 1 - 10 (for both) | 5 - 50 | 7.0 - 8.5 | 30 - 37 |
| Ketol-acid Reductoisomerase (KARI) | 1.1.1.86 | (S)-2-Aceto-2-hydroxybutanoate, NADPH | (2R,3R)-2,3-dihydroxy-3-methylpentanoate, NADP⁺ | 0.1 - 1.0 | 1 - 20 | 7.0 - 8.0 | 30 - 50 |
| Dihydroxy-acid Dehydratase (DHAD) | 4.2.1.9 | (2R,3R)-2,3-dihydroxy-3-methylpentanoate | 2-Keto-3-methylvalerate + H₂O | 0.1 - 0.5 | 10 - 60 | 7.5 - 8.5 | 30 - 40 |
Note: The kinetic parameters presented are representative values from various organisms and can vary significantly depending on the source of the enzyme and reaction conditions.
Experimental Protocols for Pathway Elucidation and Characterization
The elucidation and characterization of a novel biosynthetic pathway, such as that for 2-HMB, requires a systematic experimental approach.
Gene Identification and Cloning
-
Homology-Based Gene Identification: Putative genes for the pathway enzymes (threonine dehydratase, acetolactate synthase, and ketol-acid reductoisomerase/ketoreductase) are identified in a target microorganism's genome by sequence homology to known enzymes.
-
PCR Amplification and Cloning: The identified genes are amplified from the genomic DNA using polymerase chain reaction (PCR) and cloned into an appropriate expression vector (e.g., pET series for E. coli).
Protein Expression and Purification
-
Heterologous Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Protein Purification: Cells are harvested and lysed. The target protein, often with an affinity tag (e.g., His-tag), is purified using affinity chromatography followed by size-exclusion chromatography for higher purity.
Enzyme Assays
-
Spectrophotometric Assays: The activity of dehydrogenases and reductases can be monitored by the change in absorbance at 340 nm due to the oxidation or reduction of NAD(P)H.
-
Chromatographic Assays (HPLC, GC-MS): Substrate consumption and product formation are quantified by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. This is essential for confirming the production of 2-HMB.
In Vivo Pathway Reconstruction
-
Pathway Assembly: The genes encoding the proposed pathway are cloned into a single or compatible set of plasmids.
-
Microbial Fermentation: The engineered strain is cultivated in a suitable medium.
-
Metabolite Analysis: Culture supernatants are analyzed at different time points using HPLC or GC-MS to detect and quantify 2-HMB and other pathway intermediates.
The following diagram illustrates a general workflow for characterizing a biosynthetic pathway.
Caption: Experimental workflow for biosynthetic pathway characterization.
Metabolic Engineering Strategies for Enhanced Production
To achieve industrially relevant titers of 2-HMB, metabolic engineering of the host organism is essential. Key strategies include:
-
Enhancing Precursor Supply: Overexpression of enzymes in the upstream pathway (e.g., threonine dehydratase and acetolactate synthase) can increase the pool of the precursor, (S)-2-aceto-2-hydroxybutanoate.
-
Blocking Competing Pathways: Deletion of genes encoding enzymes that divert intermediates to other pathways can channel metabolic flux towards 2-HMB. For instance, knocking out dihydroxy-acid dehydratase (DHAD) would prevent the conversion of the precursor to the next intermediate in the isoleucine pathway.
-
Enzyme Engineering: The hypothesized ketoreductase can be engineered for improved catalytic efficiency and specificity towards (S)-2-aceto-2-hydroxybutanoate. Directed evolution or rational design approaches can be employed.
-
Cofactor Engineering: Ensuring a sufficient supply of the necessary cofactor (likely NADPH or NADH) for the reductive step is crucial. This can be achieved by overexpressing enzymes involved in cofactor regeneration.
-
Optimization of Fermentation Conditions: Fine-tuning of fermentation parameters such as pH, temperature, aeration, and nutrient feed can significantly impact product yield.
The logical relationship of a metabolic engineering strategy is depicted in the following diagram.
Caption: Metabolic engineering strategy for enhanced 2-HMB production.
Conclusion and Future Perspectives
The biosynthesis of this compound is intricately linked to the isoleucine metabolic pathway. While a complete, dedicated pathway has not been fully elucidated, strong evidence points to a route involving the enzymes of isoleucine synthesis, culminating in a final reduction step likely catalyzed by a promiscuous ketoreductase. Further research is required to identify and characterize the specific reductase responsible for the conversion of (S)-2-aceto-2-hydroxybutanoate to 2-HMB.
Future work should focus on:
-
Screening for novel ketoreductases with activity towards (S)-2-aceto-2-hydroxybutanoate.
-
Detailed kinetic characterization of the identified reductase.
-
Metabolic engineering of a suitable microbial host to demonstrate and optimize the production of 2-HMB from simple carbon sources.
The successful implementation of these strategies will pave the way for the sustainable and economically viable production of this compound, unlocking its potential in various industrial applications.
References
- 1. Primary and Secondary Screening of Enzymes [creative-enzymes.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring specificity in multi-substrate/product systems as a simple tool to investigate selectivity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P. aeruginosa Metabolome Database: 2-Aceto-2-hydroxy-butyrate (PAMDB000549) [pseudomonas.umaryland.edu]
- 5. Underground isoleucine biosynthesis pathways in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular annotation of ketol-acid reductoisomerases from Streptomyces reveals a novel amino acid biosynthesis interlock mediated by enzyme promiscuity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular annotation of ketol-acid reductoisomerases from Streptomyces reveals a novel amino acid biosynthesis interlock mediated by enzyme promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
The Occurrence of 2-Hydroxy-2-methylbutanoic Acid in Natural Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-2-methylbutanoic acid is a branched-chain hydroxy fatty acid that has been identified in several natural, primarily fermented, sources. While not as widespread as its non-hydroxylated counterpart, 2-methylbutanoic acid, its presence in beverages like wine and beer suggests a biogenic origin, likely stemming from microbial metabolism. This technical guide provides a comprehensive overview of the known natural sources of this compound, quantitative data on its concentration, detailed experimental protocols for its analysis, and a proposed biosynthetic pathway based on current scientific literature.
Natural Sources of this compound
The primary natural sources of this compound identified to date are fermented beverages and their precursors. Its formation is likely linked to the metabolic activities of yeasts and other microorganisms during fermentation.
-
Wine: this compound is a known constituent of wine. Notably, Sherry wines exhibit the highest concentrations of this compound, suggesting that the specific fermentation and aging processes, which involve flor yeasts, may play a crucial role in its production[1][2]. Its presence has also been confirmed in other types of wine[1][2].
-
Beer: This hydroxy acid has been detected in beer, indicating that brewing yeasts may also produce this compound during fermentation[1][2].
-
Unfermented Grape Derivatives: The presence of this compound in unfermented grape derivatives suggests that its origin may not be exclusively from fermentation and could be, in part, from the grapes themselves or from microbial activity on the grapes prior to fermentation[1][2].
-
Potential Source - Carica papaya (Papaya): While the acid form has not been directly reported, its derivative, methyl 2-hydroxy-2-methylbutanoate, has been identified in papaya. This suggests the potential for the parent acid to be present in this fruit. Further research is needed to confirm this.
Beyond these sources, this compound is also recognized as an unusual metabolite in human urine, particularly in patients with metabolic disorders such as 2-hydroxyglutaric aciduria and maple syrup urine disease.
Quantitative Data
Quantitative analysis of this compound has been performed on various alcoholic beverages. The concentrations can vary significantly depending on the type of beverage and the specific fermentation and aging processes employed. Sherry wines, for instance, have been reported to contain levels 2 to 40 times higher than other wines[2].
The following table summarizes the reported concentration range for this compound in wine and beer.
| Natural Source | Concentration Range (µg/L) | Reference |
| Wine and Beer | Up to 7820 | [1][2] |
| Sherry wines have the highest reported levels. |
Note: Specific concentration data for different types of wine and beer were not available in the reviewed literature. The provided range is based on a study of various alcoholic beverages.
Experimental Protocols
The analysis of this compound in complex matrices like wine and beer typically requires extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection. The following is a representative protocol based on methodologies reported in the literature[1][2].
Objective
To quantify the concentration of this compound in a liquid matrix (e.g., wine, beer).
Materials
-
Solid-Phase Extraction (SPE) Cartridges: Anion-exchange cartridges.
-
Derivatization Reagent: 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr).
-
Catalyst: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: Dichloromethane, Acetonitrile (ACN), Ultrapure water.
-
Standards: this compound analytical standard.
-
Internal Standard: e.g., Isotopically labeled this compound.
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms).
Procedure
-
Sample Preparation and Extraction:
-
Adjust the pH of the beverage sample to approximately 7.0.
-
Add the internal standard to the sample.
-
Condition the anion-exchange SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the retained acids with a suitable solvent (e.g., a solution of formic acid in dichloromethane).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a small volume of acetonitrile.
-
Add the derivatization reagent (PFBBr) and the catalyst (DIPEA).
-
Incubate the mixture at room temperature for 30 minutes.
-
Evaporate the solvent and excess reagents.
-
Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis (e.g., hexane).
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Employ a suitable temperature program for the GC oven to separate the analytes.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification of the target ions corresponding to the derivatized this compound and the internal standard.
-
Experimental Workflow Diagram
Biosynthetic Pathway
A definitive biosynthetic pathway for this compound in its natural sources has not been fully elucidated. However, based on the known metabolism of branched-chain amino acids in microorganisms, a plausible pathway can be proposed.
The precursor to this compound is likely the amino acid L-isoleucine. The catabolism of L-isoleucine is a well-established pathway in yeast and bacteria, leading to the formation of 2-methylbutanoic acid (as its CoA ester). It is hypothesized that this compound is formed via the subsequent hydroxylation of 2-methylbutanoic acid.
Proposed Biosynthetic Route
-
Transamination of L-Isoleucine: L-isoleucine is converted to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase.
-
Oxidative Decarboxylation: (S)-3-methyl-2-oxopentanoate is then converted to (S)-2-methylbutanoyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex.
-
Hydrolysis: (S)-2-methylbutanoyl-CoA is hydrolyzed to 2-methylbutanoic acid.
-
Hypothetical Hydroxylation: It is proposed that 2-methylbutanoic acid is then hydroxylated at the C2 position to form this compound. This reaction could be catalyzed by a hydroxylase enzyme, such as a cytochrome P450 monooxygenase. Cytochrome P450 enzymes are known to hydroxylate fatty acids in various organisms[3].
Signaling Pathway Diagram
Conclusion
This compound is a naturally occurring compound found predominantly in fermented products like wine and beer, with its origins traceable to microbial metabolism, likely of the amino acid L-isoleucine. While quantitative data is still somewhat limited, established analytical methods allow for its detection and quantification. The proposed biosynthetic pathway, involving the hydroxylation of the more common 2-methylbutanoic acid, provides a logical framework for further investigation into the specific enzymes and organisms responsible for its production. For researchers in natural products chemistry and drug development, understanding the sources and biosynthesis of such chiral molecules can open avenues for novel applications and bioproduction strategies.
References
- 1. Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Are branched chain fatty acids the natural substrates for P450(BM3)? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Mechanisms of β-Hydroxy-β-Methylbutyrate (HMB) in Skeletal Muscle
A Technical Guide for Researchers and Drug Development Professionals
Introduction
β-Hydroxy-β-methylbutyrate (HMB), a metabolite of the essential amino acid leucine (B10760876), has garnered significant attention for its role in modulating skeletal muscle mass and function. This technical guide provides an in-depth exploration of the molecular mechanisms of action of HMB, with a focus on its dual role in stimulating protein synthesis and attenuating protein degradation. This document is intended for researchers, scientists, and drug development professionals investigating sarcopenia, cachexia, and other muscle-wasting conditions.
Core Mechanism of Action: A Dual Approach
HMB's primary influence on skeletal muscle homeostasis is characterized by its ability to simultaneously activate anabolic pathways while inhibiting catabolic processes. This dual mechanism of action makes it a molecule of interest for preserving and enhancing muscle mass. The ergogenic effects of HMB supplementation are linked to several key cellular events, including the enhancement of sarcolemma integrity, stimulation of the mTOR pathway to increase protein synthesis, inhibition of the ubiquitin-proteasome pathway to decrease protein degradation, reduction of apoptosis, and promotion of muscle stem cell (satellite cell) proliferation and differentiation[1][2][3][4].
Stimulation of Muscle Protein Synthesis via the mTOR Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and protein synthesis. HMB has been shown to activate the mTOR signaling cascade, a critical pathway for muscle hypertrophy[1][5]. The activation of mTOR by HMB leads to the phosphorylation of several downstream targets that are crucial for the initiation of protein translation.
Interestingly, research suggests that HMB's activation of mTORC1 is independent of the leucine-sensing pathway that involves Sestrin2 and the Rag GTPases[6][7][8]. HMB up-regulates the phosphorylation of Akt, which in turn can activate mTOR[9]. This leads to the phosphorylation and activation of p70S6 kinase (p70S6K) and the phosphorylation and inactivation of the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The activation of p70S6K enhances the translation of mRNAs encoding ribosomal proteins and elongation factors, while the inhibition of 4E-BP1 allows the eukaryotic initiation factor 4E (eIF4E) to participate in the formation of the eIF4F complex, a rate-limiting step in translation initiation[10].
Signaling Pathway: HMB and the mTORC1 Pathway
Caption: HMB-mediated activation of the mTORC1 signaling pathway.
Inhibition of Muscle Protein Degradation via the Ubiquitin-Proteasome System
In catabolic states, muscle protein breakdown is primarily mediated by the ubiquitin-proteasome system (UPS). HMB has been demonstrated to attenuate muscle protein degradation by inhibiting this pathway[1][11][12]. The key regulators of the UPS in muscle are the muscle-specific E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF1) and Atrogin-1 (also known as MAFbx). HMB has been shown to reduce the expression of these atrogenes, thereby decreasing the ubiquitination and subsequent degradation of muscle proteins[13].
The inhibitory effect of HMB on the UPS is thought to be mediated, at least in part, through the PI3K/Akt signaling pathway. Akt can phosphorylate and inactivate the Forkhead box O (FoxO) family of transcription factors, which are critical for the transcriptional upregulation of MuRF1 and Atrogin-1[1]. By promoting the phosphorylation of FoxO, HMB prevents their nuclear translocation and subsequent activation of atrogene expression.
Signaling Pathway: HMB and the Ubiquitin-Proteasome Pathway
Caption: HMB-mediated inhibition of the ubiquitin-proteasome pathway.
Role in Satellite Cell Proliferation and Differentiation
Satellite cells are muscle stem cells that are essential for muscle repair and hypertrophy. HMB has been shown to stimulate the proliferation and differentiation of satellite cells. This effect is mediated through the activation of the MAPK/ERK and PI3K/Akt pathways[[“]][15]. By promoting the activity of these myogenic precursor cells, HMB contributes to the regenerative capacity of skeletal muscle.
Quantitative Data on HMB Efficacy
The effects of HMB supplementation on muscle mass and strength have been investigated in numerous clinical trials and animal studies. The following tables summarize key quantitative findings.
Table 1: Effects of HMB Supplementation on Muscle Mass and Strength in Humans
| Population | HMB Dosage | Duration | Outcome Measure | Result | Reference |
| Individuals >50 years | 3 g/day | >12 weeks | Lean Mass | Weighted Mean Difference (WMD) = 0.28 kg (95% CI: 0.16–0.41) | [6][16] |
| Individuals >50 years | 3 g/day | >12 weeks | Handgrip Strength | WMD = 0.54 kg (95% CI: 0.04–1.04) | [6][16] |
| Resistance-trained individuals | 3 g/day (free acid form) | 12 weeks | Total Strength (Bench, Squat, Deadlift) | +77.1 ± 18.4 kg (vs. +25.3 ± 22.0 kg in placebo) | [17] |
| Resistance-trained individuals | 3 g/day (free acid form) | 12 weeks | Lean Body Mass | +7.4 ± 4.2 kg (vs. +2.1 ± 6.1 kg in placebo) | [17] |
Table 2: Effects of HMB Supplementation in Animal Models of Muscle Atrophy
| Animal Model | HMB Dosage | Duration | Key Finding | Reference |
| Fasting rats | 320 mg/kg body weight | 28 days | Increased Akt phosphorylation (3-fold) and attenuated atrogene expression | [13][18] |
| Dexamethasone-treated rats | Not specified | 21 days | Ameliorated loss in body weight and lean mass | [19] |
| High-fat-fed mice | Not specified | Not specified | Increased muscle mass and diminished weight gain | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments used to elucidate the mechanism of action of HMB.
Experimental Workflow: In Vitro Analysis of HMB on Myotubes
Caption: A general workflow for studying the effects of HMB on C2C12 myotubes.
C2C12 Myotube Culture and Differentiation
The C2C12 cell line is a subclone of a mouse myoblast cell line and is a widely used model for studying myogenesis.
-
Cell Culture: C2C12 myoblasts are cultured in a growth medium (GM) consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2[20].
-
Differentiation: To induce differentiation into myotubes, confluent C2C12 myoblasts are switched to a differentiation medium (DM), which is DMEM supplemented with 2% horse serum[20][21][22]. The medium is typically replaced every 24-48 hours, and differentiation is allowed to proceed for several days, during which myoblasts fuse to form multinucleated myotubes.
Western Blot Analysis of Signaling Proteins
Western blotting is a key technique to quantify the expression and phosphorylation status of proteins in the mTOR and ubiquitin-proteasome pathways.
-
Protein Extraction: Differentiated C2C12 myotubes or homogenized muscle tissue are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, MuRF1, Atrogin-1). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[3][4][23][24][25].
Conclusion
β-Hydroxy-β-methylbutyrate exerts a potent, dual-action effect on skeletal muscle by concurrently stimulating protein synthesis through the mTOR pathway and inhibiting protein degradation via the ubiquitin-proteasome system. Its ability to also promote satellite cell activity further underscores its potential as a therapeutic agent for combating muscle wasting. The quantitative data from human and animal studies provide strong evidence for its efficacy in improving muscle mass and strength. The experimental protocols outlined in this guide offer a foundation for further research into the nuanced molecular mechanisms of HMB and its potential applications in clinical and performance settings.
References
- 1. β-Hydroxy-β-methylbutyrate facilitates PI3K/Akt-dependent mammalian target of rapamycin and FoxO1/3a phosphorylations and alleviates tumor necrosis factor α/interferon γ-induced MuRF-1 expression in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Effects of oral supplementation of β -hydroxy-β -methylbutyrate on muscle mass and strength in individuals over the age of 50: a meta-analysis [frontiersin.org]
- 7. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Beta‐hydroxy‐beta‐methylbutyrate supplementation and skeletal muscle in healthy and muscle‐wasting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. consensus.app [consensus.app]
- 15. researchgate.net [researchgate.net]
- 16. Effects of oral supplementation of β -hydroxy-β -methylbutyrate on muscle mass and strength in individuals over the age of 50: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effects of 12 weeks of beta-hydroxy-beta-methylbutyrate free acid supplementation on muscle mass, strength, and power in resistance-trained individuals: a randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 19. A double-blind placebo controlled trial into the impacts of HMB supplementation and exercise on free-living muscle protein synthesis, muscle mass and function, in older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis in differentiating C2C12 muscle cells selectively targets Bcl-2-deficient myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. encodeproject.org [encodeproject.org]
- 22. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 23. ccrod.cancer.gov [ccrod.cancer.gov]
- 24. researchgate.net [researchgate.net]
- 25. The role of mTOR signaling in the regulation of protein synthesis and muscle mass during immobilization in mice - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxy-2-methylbutanoic Acid in Maple Syrup Urine Disease: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of 2-Hydroxy-2-methylbutanoic acid and its relevance to Maple Syrup Urine Disease (MSUD) for researchers, scientists, and professionals in drug development. MSUD is an inherited metabolic disorder characterized by the body's inability to properly process certain amino acids.[1] This guide synthesizes current knowledge on the biochemical origins, analytical methodologies, and potential pathophysiological role of this unusual metabolite.
Introduction to Maple Syrup Urine Disease (MSUD)
Maple Syrup Urine Disease is an autosomal recessive disorder caused by a deficiency in the activity of the branched-chain α-ketoacid dehydrogenase (BCKAD) complex. This enzymatic deficiency leads to the accumulation of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—and their corresponding toxic by-products, branched-chain α-ketoacids (BCKAs), in the blood and urine.[1] The accumulation of these compounds, particularly leucine and its ketoacid, α-ketoisocaproate, is neurotoxic and can lead to severe neurological damage, developmental delay, and, if untreated, can be fatal.[2][3]
The Emergence of this compound in MSUD
In addition to the primary accumulating BCAAs and BCKAs, a number of other unusual metabolites, including this compound, have been associated with MSUD.[4][5] While not a primary diagnostic marker, its presence in the urine of MSUD patients provides further insight into the metabolic dysregulation that occurs in this disease.
Biochemical Pathway of this compound Formation
The precise enzymatic pathway for the formation of this compound in MSUD has not been definitively elucidated in the available literature. However, based on the known metabolic derangements in MSUD, a plausible pathway can be proposed. The accumulation of α-keto-β-methylvaleric acid, the BCKA derived from isoleucine, is a hallmark of MSUD.[6] It is hypothesized that this α-ketoacid can undergo an alternative reduction reaction, catalyzed by a non-specific reductase, to form this compound.
References
- 1. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma amino acid and urine organic acid profiles of Filipino patients with maple syrup urine disease (MSUD) and correlation with their neurologic features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiology of maple syrup urine disease: Focus on the neurotoxic role of the accumulated branched-chain amino acids and branched-chain α-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]
An In-depth Technical Guide to the Stereoisomers of 2-Hydroxy-2-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 2-hydroxy-2-methylbutanoic acid, a chiral α-hydroxy acid with potential significance in various scientific domains. Due to the presence of a single chiral center at the C2 position, this compound exists as a pair of enantiomers: (R)-2-hydroxy-2-methylbutanoic acid and (S)-2-hydroxy-2-methylbutanoic acid. This document details their physicochemical properties, synthesis, and separation, and discusses their potential, though currently under-investigated, differential biological activities. Experimental protocols for synthesis and chiral resolution are provided, alongside a logical workflow for their analysis, to facilitate further research and application in drug development and metabolomics.
Introduction
This compound is a substituted short-chain fatty acid. Its structure, featuring a hydroxyl and a methyl group on the α-carbon, imparts chirality, leading to the existence of two non-superimposable mirror-image stereoisomers, the (R) and (S) enantiomers. In the fields of pharmacology and biochemistry, it is well-established that enantiomers of a chiral compound can exhibit markedly different physiological effects, including variations in efficacy, toxicity, and metabolic pathways. Therefore, the synthesis, separation, and individual characterization of the stereoisomers of this compound are crucial for a thorough understanding of their biological roles and for unlocking their potential in therapeutic applications.
This guide aims to consolidate the current knowledge on these stereoisomers and provide practical methodologies for their study, catering to the needs of researchers in academia and the pharmaceutical industry.
Physicochemical Properties
The distinct three-dimensional arrangement of atoms in the (R) and (S) enantiomers of this compound gives rise to identical physical properties in a non-chiral environment, such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light, a chiral phenomenon, is distinct and opposite.
Table 1: Physicochemical Properties of this compound Stereoisomers
| Property | Racemic (±)-2-Hydroxy-2-methylbutanoic Acid | (R)-(-)-2-Hydroxy-2-methylbutanoic Acid | (S)-(+)-2-Hydroxy-2-methylbutanoic Acid |
| Molecular Formula | C₅H₁₀O₃ | C₅H₁₀O₃ | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol | 118.13 g/mol | 118.13 g/mol |
| Melting Point | 73-75 °C | Data not available | Data not available |
| Appearance | Solid | Solid | Solid |
| Optical Rotation | 0° | Levorotatory (-)[1] | Dextrorotatory (+) (inferred) |
| Specific Rotation | Not applicable | Value not reported | Value not reported |
| CAS Number | 3739-30-8 | 37505-02-5 | Data not available |
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis, which aims to create a single enantiomer directly, or the resolution of a racemic mixture.
Asymmetric Synthesis using a Chiral Auxiliary
Asymmetric synthesis often employs a chiral auxiliary, a molecule that temporarily attaches to the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is removed.
Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis workflow using a chiral auxiliary.
Resolution of Racemic this compound
The separation of a racemic mixture into its constituent enantiomers is a common and practical approach. A widely used method involves the formation of diastereomeric salts with a chiral resolving agent, typically a chiral amine like brucine (B1667951) or (-)-cinchonidine. These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Workflow for Chiral Resolution:
Caption: Workflow for the chiral resolution of a racemic acid.
Experimental Protocols
The following are detailed methodologies for the synthesis and resolution of this compound.
Synthesis of Racemic this compound
Materials:
-
Ethyl 2-bromobutanoate
-
Zinc dust, activated
-
Hydrochloric acid (HCl), concentrated and 1M
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, separatory funnel, magnetic stirrer
Protocol:
-
Reformatsky Reaction:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place activated zinc dust (1.2 eq).
-
Add a solution of ethyl 2-bromobutanoate (1 eq) and acetone (1.5 eq) in anhydrous diethyl ether.
-
Initiate the reaction by gentle warming. Once the reaction starts, maintain a steady reflux by controlling the addition rate from the dropping funnel.
-
After the addition is complete, continue stirring at reflux for an additional 1-2 hours until the zinc is consumed.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1M HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude ethyl 2-hydroxy-2-methylbutanoate.
-
-
Saponification:
-
Dissolve the crude ester in ethanol (B145695) and add an aqueous solution of NaOH (1.5 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield racemic this compound.
-
Chiral Resolution using (-)-Brucine
Materials:
-
Racemic this compound
-
(-)-Brucine
-
Hydrochloric acid (1M)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flasks, Büchner funnel, filtration apparatus
Protocol:
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic acid (1 eq) in a minimal amount of hot methanol.
-
In a separate flask, dissolve (-)-brucine (0.5 eq) in a minimal amount of hot methanol.
-
Slowly add the brucine solution to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Fractional Crystallization:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer.
-
Recrystallize the collected crystals from a minimal amount of hot methanol to improve the diastereomeric purity. Monitor the purity of each recrystallization step by measuring the optical rotation of a small sample that has been acidified to recover the free acid. Continue recrystallization until a constant optical rotation is achieved.
-
-
Liberation of the Enantiomerically Pure Acid:
-
Suspend the purified diastereomeric salt in water and add 1M HCl until the pH is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure this compound.
-
The enantiomeric excess (ee) should be determined by chiral HPLC or by converting the acid to a diastereomeric ester and analyzing by NMR.
-
Biological Activities and Signaling Pathways
While the racemic mixture of this compound has been identified as a metabolite in certain metabolic disorders, there is a significant gap in the literature regarding the specific biological activities of the individual (R) and (S) enantiomers. However, based on analogous molecules, it is highly probable that the two enantiomers will exhibit distinct biological effects. For instance, studies on other 2-hydroxy acids have shown stereospecific interactions with enzymes and receptors.
The enzyme fatty acid 2-hydroxylase (FA2H) is known to stereospecifically produce (R)-2-hydroxy fatty acids, which play crucial roles in the synthesis of specific sphingolipids. These lipids are integral components of cell membranes and are involved in cell signaling. It is plausible that one of the enantiomers of this compound could be a substrate or inhibitor in similar metabolic pathways.
Given the current lack of specific data for the differential biological activities of the (R) and (S) enantiomers of this compound, a specific signaling pathway cannot be accurately depicted. Instead, a logical workflow for investigating these potential differences is presented.
Workflow for Investigating Stereospecific Biological Activity:
Caption: A logical workflow for the investigation of stereospecific biological effects.
Conclusion
The stereoisomers of this compound represent an intriguing area for further scientific exploration. This guide has provided a foundational understanding of their properties and detailed methodologies for their preparation and separation. The provided workflows offer a roadmap for future research into their potentially distinct biological roles. A thorough investigation into the stereospecific activities of the (R) and (S) enantiomers is warranted and could reveal novel insights into metabolic pathways and potentially lead to the development of new therapeutic agents. The protocols and structured approach presented herein are intended to empower researchers to undertake these important investigations.
References
An In-Depth Technical Guide to (R)- and (S)-2-Hydroxy-2-methylbutanoic Acid for Researchers and Drug Development Professionals
An Introduction to the Enantiomers of 2-Hydroxy-2-methylbutanoic Acid
This compound is a chiral carboxylic acid that exists as two non-superimposable mirror images, or enantiomers: (R)-2-Hydroxy-2-methylbutanoic acid and (S)-2-Hydroxy-2-methylbutanoic acid. While possessing identical chemical formulas and physical properties in an achiral environment, these stereoisomers can exhibit distinct biological activities and metabolic fates due to the stereospecific nature of enzymes and receptors in biological systems. This technical guide provides a comprehensive overview of the known properties, analytical methodologies, and biological relevance of these enantiomers, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties for the racemic mixture and individual enantiomers of this compound is presented below. It is important to note that while many properties are identical for the enantiomers, their interaction with polarized light (optical rotation) is equal in magnitude but opposite in direction.
| Property | Racemic (±)-2-Hydroxy-2-methylbutanoic acid | (R)-2-Hydroxy-2-methylbutanoic acid | (S)-2-Hydroxy-2-methylbutanoic acid |
| Molecular Formula | C₅H₁₀O₃ | C₅H₁₀O₃ | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol [1] | 118.13 g/mol | 118.13 g/mol |
| CAS Number | 3739-30-8[1] | 37505-02-5[2] | 37505-07-0 |
| Melting Point | 73-75 °C[3] | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Appearance | Solid[1] | Data not available | Data not available |
| Solubility | Soluble in DMSO (24 mg/mL)[4] | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
| Optical Rotation | 0° | Negative (-) | Positive (+) |
Biological Significance and Potential for Stereospecific Activity
This compound has been identified as an unusual metabolite in the urine of patients with certain inborn errors of metabolism, namely maple syrup urine disease (MSUD) and 2-hydroxyglutaric aciduria[4][5]. MSUD is characterized by the body's inability to properly metabolize branched-chain amino acids. The presence of this compound in these conditions suggests a link to aberrant metabolic pathways.
While direct comparative studies on the biological activities of the (R) and (S) enantiomers of this compound are not extensively documented in publicly available literature, the principle of stereospecificity in biological systems is well-established. For instance, the enzyme fatty acid 2-hydroxylase (FA2H) stereospecifically produces (R)-2-hydroxy fatty acids, and the resulting (R) and (S) enantiomers of other 2-hydroxy fatty acids have been shown to have differential effects on cell membrane fluidity and lipid metabolism[6]. This precedent strongly suggests that (R)- and (S)-2-hydroxy-2-methylbutanoic acid are likely to exhibit distinct biological profiles.
Differences in the biological effects of enantiomers are a critical consideration in drug development. For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. A notable example is the anti-inflammatory drug ibuprofen, where the (S)-enantiomer is significantly more potent than the (R)-enantiomer[7]. Similarly, the R- and S-forms of alpha-lipoic acid exhibit different anti-inflammatory and antioxidant effects[8]. Therefore, the isolation and study of the individual enantiomers of this compound are crucial to understanding their respective roles in metabolic diseases and their potential as therapeutic agents or biomarkers.
Experimental Protocols
Enantioselective Synthesis and Resolution
The preparation of enantiomerically pure (R)- and (S)-2-hydroxy-2-methylbutanoic acid can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of the racemic mixture.
Chiral Resolution: This technique involves the separation of a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic acid with a chiral base. The resulting diastereomers, having different physical properties, can be separated by crystallization or chromatography. Subsequently, the pure enantiomers of the acid can be recovered by removing the chiral auxiliary.
Figure 1. Workflow for the chiral resolution of this compound via diastereomeric salt formation.
Chiral Separation and Analysis by Chromatography
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the separation and quantification of enantiomers.
Chiral HPLC: Direct chiral separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of compounds.
-
Protocol Outline for Chiral HPLC Method Development:
-
Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) under normal phase, reversed-phase, and polar organic modes.
-
Mobile Phase Optimization: For normal phase, use mixtures of hexane/isopropanol or hexane/ethanol. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) may be necessary. For reversed-phase, use mixtures of water/acetonitrile or water/methanol with a suitable buffer.
-
Parameter Optimization: Optimize flow rate, column temperature, and injection volume to achieve baseline separation with good peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is typically suitable for carboxylic acids.
-
Chiral GC: For GC analysis, the enantiomers are typically derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, a chiral GC column can be used for direct separation.
-
Protocol Outline for Chiral GC with Derivatization:
-
Derivatization: React the racemic this compound with a chiral derivatizing agent, such as (S)-(+)-3-methyl-2-butanol, in the presence of an acid catalyst to form diastereomeric esters. The hydroxyl group can be further derivatized (e.g., by trifluoroacetylation) to improve volatility and chromatographic performance.
-
GC Column: Use a standard nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Temperature Program: Develop a suitable temperature gradient to separate the diastereomeric derivatives.
-
Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.
-
Figure 2. General analytical workflow for the chiral separation of this compound enantiomers.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural confirmation. While the NMR spectra of the individual enantiomers are identical in an achiral solvent, the use of a chiral solvating agent can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric excess.
-
¹H NMR (CDCl₃, 399.65 MHz) of racemic this compound: δ (ppm) 7.4 (s, 1H), 1.85 (m, 1H), 1.73 (m, 1H), 1.47 (s, 3H), 0.94 (t, 3H)[9].
-
¹³C NMR data is also available in public databases for the racemic mixture.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) and electrospray ionization (ESI) are common techniques. The mass spectra of the enantiomers are identical.
-
Mass Spectrum (EI) of racemic this compound: Major fragments can be observed, providing structural information. Data is available in public databases such as PubChem and the NIST WebBook[1][10].
Future Directions and Research Opportunities
The distinct biological roles of (R)- and (S)-2-hydroxy-2-methylbutanoic acid remain a significant area for future research. Key research questions include:
-
Stereospecific Metabolism: Are the (R) and (S) enantiomers metabolized differently in vivo? Identifying the enzymes responsible for their synthesis and degradation will be crucial.
-
Differential Biological Activity: Do the individual enantiomers have different effects on cellular processes, particularly in the context of metabolic disorders like MSUD?
-
Signaling Pathway Involvement: Do these molecules act as signaling molecules, and if so, do they interact with specific receptors or enzymes in a stereospecific manner?
-
Therapeutic Potential: Could one enantiomer have therapeutic benefits, for example, in mitigating the effects of metabolic stress, while the other is inactive or detrimental?
Answering these questions will require the development of robust enantioselective syntheses or efficient chiral resolution methods to obtain pure enantiomers for biological testing. Subsequent in vitro and in vivo studies will be necessary to elucidate their distinct pharmacological and toxicological profiles. This knowledge will be invaluable for the development of novel diagnostics and therapeutics for metabolic diseases and potentially other conditions.
References
- 1. (+-)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-2-hydroxy-2-methylbutanoic acid | C5H10O3 | CID 7018233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-羟基-2-甲基丁酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. R- Is Superior to S-Form of α-Lipoic Acid in Anti-Inflammatory and Antioxidant Effects in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Hydroxy-2-methylbutyric acid (3739-30-8) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Hydroxy-2-methylbutyric acid [webbook.nist.gov]
An In-depth Technical Guide to 2-Hydroxy-2-methylbutanoic Acid as an Endogenous Metabolite
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2-methylbutanoic acid, also known as 2-hydroxy-2-methylbutyric acid, is a branched-chain hydroxy fatty acid.[1] While not a central component of major metabolic pathways, it has been identified as an unusual endogenous metabolite in human biofluids, particularly in association with certain inborn errors of metabolism.[2][3] Its presence and concentration can serve as a diagnostic marker for specific metabolic disorders, making it a molecule of interest for clinical chemists, researchers in metabolic diseases, and professionals in drug development who are investigating metabolic pathways. This guide provides a comprehensive technical overview of its biochemistry, association with disease, and the analytical methods used for its detection and quantification.
Biochemical and Physicochemical Profile
This compound is structurally a 2-methylbutanoic acid substituted at the alpha-carbon with a hydroxyl group.[1] This tertiary alcohol structure influences its chemical reactivity and analytical characteristics. Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₁₀O₃ | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 3739-30-8 | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 74 °C | [1] |
| Polar Surface Area | 57.53 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Biological Locations | Blood, Urine |[4][5] |
Metabolic Origins and Pathophysiological Significance
As an endogenous metabolite, this compound is not typically produced in significant amounts under normal physiological conditions. Its appearance is primarily linked to disruptions in branched-chain amino acid (BCAA) catabolism.
Association with Inborn Errors of Metabolism
The presence of this compound in urine is notably associated with two primary metabolic disorders:
-
Maple Syrup Urine Disease (MSUD): This autosomal recessive disorder is caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzymatic defect impairs the breakdown of the BCAAs leucine, isoleucine, and valine, leading to the accumulation of their corresponding α-keto acids and other unusual metabolites.[2][3] this compound is thought to arise from the alternative metabolism of α-keto-β-methylvaleric acid, the keto acid of isoleucine.
-
2-Hydroxyglutaric Aciduria: This is another inherited metabolic disorder characterized by the accumulation of 2-hydroxyglutaric acid. The co-occurrence of this compound in patients suggests a potential, though less understood, link in metabolic dysregulation.[2][3][6]
The diagram below illustrates the putative metabolic origin of this compound in the context of isoleucine metabolism disruption, as seen in MSUD.
Caption: Putative origin of this compound from isoleucine metabolism.
Role as a Biomarker
The detection of this compound serves as a secondary or confirmatory biomarker for the aforementioned metabolic disorders.[3] Its identification in a patient's urine, typically through organic acid analysis, prompts further investigation into the underlying enzyme deficiencies. The relationship between the metabolite and its associated conditions is summarized below.
Caption: Relationship between the metabolite and associated pathological conditions.
Quantitative Data
Specific quantitative data for endogenous this compound in human plasma or urine is not widely published in large cohort studies. Analysis is often qualitative or semi-quantitative as part of a broader metabolic screen. However, analytical methods have been developed with specific performance characteristics for this and similar hydroxy acids.
Table 2: Performance of Analytical Methods for Hydroxy Acids
| Analyte/Method | Matrix | Limit of Detection (LOD) | Linearity Range | Recovery (%) | Reference |
|---|---|---|---|---|---|
| This compound (GC-MS) | Wine, Beer | 0.5 - 29 µg/L | Up to 12 mg/L | 85 - 106 | [7] |
| 2-Hydroxybutyric acid (LC-MS/MS) | Human Plasma | - | 0.500 - 40.0 µg/mL | 96.3 - 103 | [8] |
| β-Hydroxybutyrate (GC-MS) | Blood, Urine | 2 mg/L | 50 - 500 mg/L | ≥ 82 | [9] |
| 2-Hydroxybutyrate (GC-MS) | Human Serum | LLOQ: 5 µM | - | - |[10] |
Note: Data for 2-hydroxybutyric acid and β-hydroxybutyrate are included for context on achievable analytical performance for similar small hydroxy acids.
Experimental Protocols for Analysis
The detection and quantification of this compound in biological matrices typically require chromatographic separation coupled with mass spectrometry or NMR spectroscopy.
General Experimental Workflow
The analytical process for quantifying small metabolites like this compound from biological samples follows a standardized workflow, outlined in the diagram below.
Caption: General workflow for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for analyzing volatile or semi-volatile organic acids.
-
Sample Preparation:
-
Acidify the biofluid sample (e.g., urine, deproteinized plasma) to ensure the analyte is in its protonated form.
-
Perform a liquid-liquid extraction using an organic solvent like ethyl acetate (B1210297) to isolate the organic acids.[10]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
The carboxyl and hydroxyl groups make the molecule non-volatile. Derivatization is mandatory.
-
A common method is silylation. Reconstitute the dried extract in a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10]
-
Incubate the mixture to allow the formation of trimethylsilyl (B98337) (TMS) esters and ethers, which are volatile and thermally stable.[10][11]
-
-
Instrumentation and Analysis:
-
Gas Chromatograph: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injection: Inject 1-2 µL of the derivatized sample in split or splitless mode.
-
Temperature Program: Start at a low temperature (e.g., 70°C), hold, then ramp to a high temperature (e.g., 300°C) to elute analytes.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and often does not require derivatization.
-
Sample Preparation:
-
For plasma or serum, perform a simple protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing isotopically labeled internal standards.[8]
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for direct injection or further dilution.[8]
-
-
Instrumentation and Analysis:
-
Liquid Chromatography: Use a reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using water and acetonitrile/methanol, both typically containing a small amount of an acid modifier like formic acid to improve peak shape and ionization.[8]
-
Mass Spectrometer: Operate in Electrospray Ionization (ESI) negative mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion ([M-H]⁻, m/z 117.06) is selected and fragmented, and a specific product ion is monitored for high specificity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR can be used for structural confirmation and quantification, especially at higher concentrations.
-
Sample Preparation:
-
Lyophilize the sample (e.g., urine) to remove water.
-
Reconstitute the sample in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O), containing a known concentration of an internal standard (e.g., TSP).
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a high-field spectrometer (e.g., 500 MHz or higher).[1]
-
Apply a water suppression sequence to attenuate the residual H₂O signal.
-
-
Data Analysis:
Conclusion and Future Directions
This compound is a significant, albeit unusual, endogenous metabolite whose primary clinical relevance lies in its role as a biomarker for inborn errors of metabolism, particularly Maple Syrup Urine Disease. While its precise metabolic formation pathway requires further elucidation, its presence is a strong indicator of disruptions in branched-chain amino acid catabolism.
For researchers and drug development professionals, understanding the analytical techniques for its detection is crucial for diagnosing and monitoring these conditions. Future research should focus on:
-
Establishing precise quantitative ranges in healthy versus diseased populations to improve its diagnostic utility.
-
Exploring its potential role, if any, in the pathophysiology of metabolic diseases beyond simply being a byproduct.
-
Developing high-throughput assays for rapid screening in newborns and at-risk populations.
By leveraging robust analytical platforms and further metabolic investigation, the full clinical and biochemical significance of this compound can be more completely understood.
References
- 1. (+-)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Showing Compound 2-Hydroxy-2-methylbutyric acid (FDB022784) - FooDB [foodb.ca]
- 5. Human Metabolome Database: Showing metabocard for 2-Hydroxy-2-methylbutyric acid (HMDB0001987) [hmdb.ca]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 2-Hydroxy-2-methylbutyric acid, 2TMS derivative [webbook.nist.gov]
- 12. 2-Hydroxy-2-methylbutyric acid (3739-30-8) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 2-Hydroxy-2-methylbutanoic Acid: Discovery, History, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-hydroxy-2-methylbutanoic acid, a tertiary α-hydroxy acid of significant interest in metabolic research and organic synthesis. This document details the historical context of its discovery, which is intrinsically linked to the development of fundamental organic reactions. It presents key physicochemical data, outlines its biological relevance as a metabolite in branched-chain amino acid catabolism, and discusses its association with metabolic disorders such as maple syrup urine disease (MSUD). Detailed experimental protocols for its synthesis and quantitative analysis are provided, alongside visualizations of synthetic pathways and its metabolic context.
Introduction
This compound, also known as α-hydroxy-α-methylbutyric acid, is a chiral carboxylic acid with the chemical formula C₅H₁₀O₃.[1] Its structure features a hydroxyl group and a methyl group on the α-carbon, making it a tertiary hydroxy acid. While not a household name in the annals of chemical discoveries, its history is woven into the fabric of synthetic organic chemistry, particularly through the development of reactions that enabled the construction of such multifunctional molecules. Its biological significance has become increasingly apparent through its identification as a key metabolite in the catabolism of branched-chain amino acids (BCAAs), and as a biomarker for certain inborn errors of metabolism.[2][3]
Discovery and History
The specific, dated discovery of this compound is not well-documented as a singular event. Its existence and synthesis are a consequence of the broader development of synthetic methodologies for α-hydroxy acids in the late 19th and early 20th centuries. The most probable route for its initial synthesis was through the cyanohydrin reaction , a classic method for the formation of α-hydroxy acids from ketones. A U.S. patent granted in 1928 describes the preparation of esters of the closely related alpha-hydroxyisobutyric acid from acetone (B3395972) via the cyanohydrin reaction, indicating that this synthetic pathway was well-established by that time.[4]
The two other cornerstone reactions of organic chemistry that provide access to this compound and its derivatives are the Grignard reaction and the Reformatsky reaction .
-
The Reformatsky Reaction: Discovered by Sergey Reformatsky in 1887, this reaction involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester.[5] While this reaction classically produces β-hydroxy esters, modifications and related reactions can be employed to synthesize α-hydroxy acids.
-
The Grignard Reaction: Developed by Victor Grignard in the early 1900s, this powerful carbon-carbon bond-forming reaction utilizes organomagnesium halides (Grignard reagents) to react with carbonyl compounds. The synthesis of tertiary alcohols, which can be subsequently oxidized to carboxylic acids, or the direct carboxylation of a Grignard reagent are viable pathways to α-hydroxy acids.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O₃ | [1] |
| Molecular Weight | 118.13 g/mol | [1][6] |
| CAS Number | 3739-30-8 | [1] |
| Melting Point | 73-75 °C | [2] |
| Appearance | Solid | [6] |
| IUPAC Name | This compound | [1][6] |
| Synonyms | α-hydroxy-α-methylbutyric acid, 2-methyl-2-hydroxybutyric acid | [1] |
Synthetic Methodologies
Several reliable methods exist for the laboratory synthesis of this compound. The choice of method often depends on the available starting materials and the desired scale of the reaction.
Synthesis via Cyanohydrin Reaction
This is a classic and efficient method starting from the readily available 2-butanone (B6335102). The reaction proceeds in two main steps: the formation of the cyanohydrin followed by its hydrolysis.
Experimental Protocol: Synthesis of this compound via Cyanohydrin Hydrolysis of 2-Butanone [7]
Part A: Synthesis of 2-Hydroxy-2-methylbutanenitrile (B16428) (Cyanohydrin Formation)
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Addition of Reactants: To the flask, add 2-butanone (1.0 mol, 72.1 g). In a separate beaker, prepare a solution of sodium cyanide (1.0 mol, 49.0 g) in 150 mL of water.
-
Cyanohydrin Formation: Slowly add the sodium cyanide solution to the stirred 2-butanone in the flask, ensuring the temperature does not rise above 10 °C.
-
Acidification: Once the addition of the cyanide solution is complete, slowly add concentrated sulfuric acid (0.5 mol, 27.8 mL) dropwise from the dropping funnel over 1-2 hours, while maintaining the temperature below 10 °C. Caution: Hydrogen cyanide gas is evolved during this step. Ensure adequate ventilation and handle with extreme care.
-
Work-up: After the addition of acid, continue stirring for an additional hour at 0-5 °C. Allow the mixture to warm to room temperature and then separate the organic layer. The aqueous layer can be extracted with diethyl ether to recover any dissolved product. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 2-hydroxy-2-methylbutanenitrile.
Part B: Hydrolysis of 2-Hydroxy-2-methylbutanenitrile to this compound
-
Reaction Setup: Place the crude 2-hydroxy-2-methylbutanenitrile in a round-bottom flask equipped with a reflux condenser.
-
Acid Hydrolysis: Add an excess of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization.
Synthesis via Grignard Reaction
The Grignard reaction offers a versatile route to this compound. One plausible approach involves the reaction of a Grignard reagent with an α-ketoester, such as ethyl pyruvate, followed by hydrolysis.
Conceptual Experimental Workflow: Grignard Synthesis
Synthesis via Reformatsky Reaction
The Reformatsky reaction provides another avenue for the synthesis of related hydroxy esters, which can then be hydrolyzed to the target acid. A possible route would involve the reaction of ethyl α-bromopropionate with acetone in the presence of zinc.
Conceptual Experimental Workflow: Reformatsky Reaction
Quantitative Analysis
The quantification of this compound, particularly in biological and food matrices, is crucial for research and quality control. A validated method using gas chromatography-mass spectrometry (GC-MS) has been reported for its determination in wine and other alcoholic beverages.
Experimental Protocol: Quantitative Determination by GC-MS [7]
-
Sample Preparation: Pre-concentrate the analytes from the sample matrix using a solid-phase extraction (SPE) cartridge.
-
Derivatization: Derivatize the extracted hydroxy acids with 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). This is typically carried out at room temperature for approximately 30 minutes.
-
GC-MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatograph (GC): Use a suitable capillary column for separation. The oven temperature program should be optimized to achieve good resolution of the target analyte from other matrix components.
-
Mass Spectrometer (MS): Operate the mass spectrometer in a suitable mode for sensitive and selective detection, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
-
Quantification: Generate a calibration curve using standards of this compound prepared and derivatized in the same manner as the samples. The concentration of the analyte in the samples is determined by comparing its peak area to the calibration curve.
Quantitative Data from Analysis in Beverages [7]
| Parameter | Value |
| Detection Limits | 0.5 - 29 µg L⁻¹ |
| Linearity | Up to 3 or 12 mg L⁻¹ |
| Recovery | 85 - 106 % |
| Reproducibility (RSD) | < 12 % |
Biological Significance and Metabolic Pathways
This compound is an endogenous metabolite involved in the catabolism of branched-chain amino acids (BCAAs), specifically isoleucine.[6][8] Its accumulation in biological fluids is a key indicator of certain metabolic disorders.
Role in Branched-Chain Amino Acid Catabolism
BCAAs (leucine, isoleucine, and valine) undergo a series of enzymatic reactions for their degradation. A key step is the oxidative decarboxylation of the corresponding α-keto acids, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[3][9]
Association with Maple Syrup Urine Disease (MSUD)
Maple syrup urine disease (MSUD) is an autosomal recessive disorder caused by a deficiency in the BCKDH enzyme complex.[3][9] This enzymatic block leads to the accumulation of BCAAs and their respective α-keto acids in the blood and urine.[3][10] this compound is one of the abnormal metabolites found in the urine of patients with MSUD.[2] The accumulation of these metabolites is neurotoxic and can lead to severe neurological damage if left untreated.[10][11]
While a direct role for this compound in a specific signaling pathway has not been elucidated, its presence as a metabolic byproduct in a disease with profound neurological consequences suggests that its accumulation may contribute to the overall pathophysiology.
Conclusion
This compound, a seemingly simple α-hydroxy acid, holds a significant place at the intersection of synthetic organic chemistry and metabolic biochemistry. Its history is a testament to the power of fundamental organic reactions to create complex molecular architectures. The development of robust synthetic and analytical methods has been crucial for its study. Furthermore, its role as a biomarker in maple syrup urine disease underscores the importance of understanding the metabolic pathways of branched-chain amino acids and their dysregulation in human health. This technical guide provides a foundational resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development who are interested in this intriguing molecule. Further research into its potential biological activities and its precise role in the pathophysiology of metabolic diseases is warranted.
References
- 1. (+-)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 4. US1775636A - Esters of alpha hydroxy-iso-butyric acid - Google Patents [patents.google.com]
- 5. Reformatsky Reaction | Thermo Fisher Scientific - TR [thermofisher.com]
- 6. Human Metabolome Database: Showing metabocard for 2-Hydroxy-2-methylbutyric acid (HMDB0001987) [hmdb.ca]
- 7. benchchem.com [benchchem.com]
- 8. Showing Compound 2-Hydroxy-2-methylbutyric acid (FDB022784) - FooDB [foodb.ca]
- 9. Maple Syrup Urine Disease - Amino Acid Metabolism Disorders - Biochemistry for Medicine [picmonic.com]
- 10. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. qbpatologica.wordpress.com [qbpatologica.wordpress.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxy-2-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2-methylbutanoic acid, also known as 2-hydroxy-2-methylbutyric acid, is an alpha-hydroxy acid that has garnered interest in the scientific community, particularly in the fields of metabolomics and clinical chemistry. It is recognized as an unusual metabolite associated with certain inborn errors of metabolism, namely 2-hydroxyglutaric aciduria and maple syrup urine disease (MSUD)[1]. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and its metabolic context.
Chemical Identity and Physical Properties
A clear identification and understanding of the physical characteristics of this compound are fundamental for its application in research and development.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Hydroxy-2-methylbutyric acid, (+-)-2-Hydroxy-2-methylbutyric acid, Butanoic acid, 2-hydroxy-2-methyl- | [2][3] |
| CAS Number | 3739-30-8 | [3][4] |
| Molecular Formula | C₅H₁₀O₃ | [3][4] |
| Molecular Weight | 118.13 g/mol | [3] |
| Appearance | Solid | [2] |
| Melting Point | 73-75 °C (lit.) | [3] |
| Boiling Point | Not experimentally available | [5] |
| Water Solubility | Predicted: 349 g/L | |
| pKa (Strongest Acidic) | Predicted: 4.1 | |
| Solubility in Organic Solvents | Soluble in DMSO (24 mg/mL) | [6] |
Table 1: Physical and Chemical Properties of this compound
Spectral Data
Spectroscopic data is crucial for the structural elucidation and identification of this compound.
| Spectrum Type | Key Features |
| ¹H NMR | Data available, specific peak assignments can be found in spectral databases. |
| ¹³C NMR | Data available in various databases. |
| IR Spectrum | Data available from NIST. |
| Mass Spectrum (EI) | Data available from NIST. |
Table 2: Spectral Data for this compound
Experimental Protocols
This section details methodologies for key experiments related to the handling and characterization of this compound.
Determination of Boiling Point (General Protocol for Organic Acids)
Materials:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Mineral oil or other suitable heating bath fluid
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Place a small amount (approximately 0.5 mL) of this compound into the small test tube.
-
Insert the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Place the thermometer and attached test tube into the Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube[7].
-
Record the atmospheric pressure at the time of the measurement.
Determination of Aqueous Solubility (General Protocol)
The following is a general protocol to experimentally determine the aqueous solubility of a solid organic acid like this compound.
Materials:
-
This compound
-
Distilled or deionized water
-
Analytical balance
-
Vials or test tubes with closures
-
Shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath)
-
Filtration apparatus (e.g., syringe filter)
-
Analytical method for quantification (e.g., HPLC, titration)
Procedure:
-
Prepare a series of vials each containing a known volume of water.
-
Add an excess amount of this compound to each vial to create a saturated solution.
-
Seal the vials and place them in a temperature-controlled shaker or on a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe and filter it to remove any undissolved solid.
-
Quantify the concentration of this compound in the filtered supernatant using a suitable analytical method.
-
The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or mg/mL).
Synthesis and Chemical Reactions
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the synthesis of similar alpha-hydroxy acids. One common method involves the hydrolysis of the corresponding cyanohydrin, which can be formed from the reaction of a ketone with a cyanide source. An alternative approach is the oxidation of 2-methyl-1,2-butanediol.
Illustrative Synthesis Workflow:
Caption: A possible synthetic route to this compound.
Chemical Reactivity
This compound exhibits the typical reactivity of both a carboxylic acid and a tertiary alcohol.
-
Esterification: The carboxylic acid group can be esterified by reaction with an alcohol in the presence of an acid catalyst.
-
Oxidation: As a tertiary alcohol, the hydroxyl group is resistant to oxidation under mild conditions.
-
Use as a Starting Material: It can be used as a starting material in the synthesis of more complex molecules. For instance, it has been used as an aldehyde surrogate in the preparation of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives[3]. It also serves as a starting material for the synthesis of a Cr(V) reagent, sodium bis(2-hydroxy-2-methylbutyrato)oxochromate(V)[3].
Metabolic Significance
This compound is a metabolite in the catabolic pathway of branched-chain amino acids (BCAAs), specifically isoleucine. In healthy individuals, its concentration in biological fluids is typically low.
Role in Maple Syrup Urine Disease (MSUD)
Maple syrup urine disease is an autosomal recessive metabolic disorder caused by a deficiency in the activity of the branched-chain alpha-keto acid dehydrogenase (BCKAD) complex. This enzyme complex is crucial for the breakdown of the BCAAs leucine, isoleucine, and valine. A defect in this complex leads to the accumulation of BCAAs and their corresponding alpha-keto acids in the blood and urine. The buildup of these metabolites, including this compound derived from the incomplete breakdown of isoleucine, is neurotoxic and responsible for the clinical manifestations of the disease.
The following diagram illustrates the general pathway of branched-chain amino acid catabolism and the metabolic block in MSUD.
Caption: Metabolic pathway of BCAA catabolism showing the defect in MSUD.
Conclusion
This compound is a significant molecule in the study of metabolic disorders. This guide has provided a detailed overview of its physical and chemical properties, methods for its characterization and synthesis, and its role in the context of branched-chain amino acid metabolism. This information serves as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. Further research into the specific biological activities and potential therapeutic applications of this compound is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (+-)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-2-methylbutyric acid 98 3739-30-8 [sigmaaldrich.com]
- 4. This compound [stenutz.eu]
- 5. Showing Compound 2-Hydroxy-2-methylbutyric acid (FDB022784) - FooDB [foodb.ca]
- 6. selleckchem.com [selleckchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Hydroxy-2-methylbutanoic Acid (CAS: 3739-30-8)
Introduction
This compound, also known as 2-hydroxy-2-methylbutyric acid, is a tertiary alpha-hydroxy acid.[1] It is a branched-chain fatty acid characterized by a hydroxyl group and a methyl group on the alpha carbon.[1] This compound is of significant interest to the scientific community as it has been identified as an unusual metabolite in humans. Its presence in urine has been associated with inborn errors of metabolism, specifically Maple Syrup Urine Disease (MSUD) and 2-hydroxyglutaric aciduria.[2][3][4] Furthermore, it is a known secondary metabolite in individuals exposed to the gasoline additive tert-amyl methyl ether (TAME).[4] Its utility extends to chemical synthesis, where it can be used as a complexing agent and as a starting material for various derivatives.[5] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and biological relevance.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below, providing a consolidated resource for researchers.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 3739-30-8 | [1][4][5] |
| Molecular Formula | C₅H₁₀O₃ | [1][4] |
| Molecular Weight | 118.13 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid, White to off-white | [1][6] |
| Melting Point | 73-75 °C | [4][5] |
| Water Solubility | 349 g/L (Predicted) | [7] |
| logP | 0.13 - 0.48 (Predicted) | [7] |
| pKa (Strongest Acidic) | 4.1 (Predicted) | [7] |
| SMILES | CCC(C)(C(=O)O)O | [1] |
| InChIKey | MBIQENSCDNJOIY-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of this compound.
| Spectroscopic Method | Key Data Points | Source(s) |
| ¹H NMR | Spectra available in both CDCl₃ and water. In CDCl₃ (399.65 MHz), characteristic shifts are observed at δ (ppm): 0.936 (t, 3H), 1.470 (s, 3H), 1.734 & 1.852 (m, 2H), 7.4 (br s, 1H).[2] In water (500 MHz, pH 7.0), shifts are observed at δ (ppm): 0.93, 0.95, 0.96, 1.48, 1.70, 1.71, 1.72, 1.74.[1] | [1][2] |
| ¹³C NMR | Data available from multiple sources.[1] | [1] |
| GC-MS | Mass spectrometry data is available in the NIST database.[1] | [1] |
| FTIR | Infrared spectroscopy data is available, providing information on functional groups.[1] | [1] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through a two-step process starting from 2-butanone (B6335102). This process involves the formation of a cyanohydrin intermediate, followed by acid-catalyzed hydrolysis.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 2-Butanone
This protocol describes a racemic synthesis.
Step 1: Synthesis of 2-Hydroxy-2-methylbutanenitrile (Cyanohydrin Formation) [3]
-
Materials: 2-butanone (1.0 mol, 72.1 g), Sodium Cyanide (1.0 mol, 49.0 g), Concentrated Sulfuric Acid (0.5 mol, 27.8 mL), Water, Diethyl Ether.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, and situated in a well-ventilated fume hood, add 2-butanone.
-
Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, dissolve sodium cyanide in 150 mL of water.
-
Slowly add the aqueous sodium cyanide solution to the stirred 2-butanone, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, add concentrated sulfuric acid dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C. Caution: This step evolves highly toxic hydrogen cyanide gas and must be performed with extreme care in an efficient fume hood.
-
After the acid addition, allow the reaction to stir for an additional 2 hours at room temperature.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-hydroxy-2-methylbutanenitrile. Purification can be achieved by vacuum distillation.[3]
-
Step 2: Hydrolysis of 2-Hydroxy-2-methylbutanenitrile [3][8]
-
Materials: 2-Hydroxy-2-methylbutanenitrile (0.1 mol, 9.91 g), Concentrated Hydrochloric Acid (50 mL).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-2-methylbutanenitrile.
-
Carefully add 50 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization, for example, from benzene.[5]
-
Analytical Methodologies
Accurate quantification and identification are crucial for studying this compound in biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique.
Caption: General workflow for the GC-MS analysis of hydroxy acids.
Experimental Protocol: Quantitative GC-MS Analysis
This protocol is adapted from a method for the determination of hydroxy acids in alcoholic beverages.
-
Objective: To quantify the concentration of this compound in a liquid matrix.
-
Procedure:
-
Solid Phase Extraction (SPE): Preconcentrate the analyte from the sample matrix using a suitable SPE cartridge.
-
Derivatization: Elute the analyte and derivatize it with 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). This is typically performed at room temperature for approximately 30 minutes to enhance volatility for GC analysis.
-
Extraction: After derivatization, extract the derivatized analyte into an organic solvent suitable for GC injection (e.g., hexane).
-
GC-MS Analysis:
-
Inject the prepared sample into a gas chromatograph coupled with a mass spectrometer.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) for separation.
-
Employ an appropriate temperature program for the GC oven to ensure separation from other components.
-
Operate the mass spectrometer in a suitable mode, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), for sensitive and selective quantification.
-
-
Quantification: Create a calibration curve using standards of known concentrations of derivatized this compound to determine the concentration in the unknown sample.
-
Biological Activity and Significance
This compound is not a typical intermediate in major metabolic pathways but rather appears as an "unusual metabolite" under specific pathological conditions.
Association with Inborn Errors of Metabolism
The presence of this compound in urine is a noted biomarker for two primary metabolic disorders:
-
Maple Syrup Urine Disease (MSUD): This autosomal recessive disorder is caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex.[9][10][11] This enzyme complex is responsible for the breakdown of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine.[12] A defect in BCKAD leads to the accumulation of BCAAs and their corresponding branched-chain α-ketoacids (BCKAs) in the body. It is hypothesized that under conditions of high BCKA concentration, alternative or minor metabolic pathways become active, leading to the production of unusual metabolites like this compound.
-
2-Hydroxyglutaric Aciduria: This is a group of rare neurometabolic disorders characterized by the accumulation of D-2-hydroxyglutarate and/or L-2-hydroxyglutarate in body fluids.[13] The presence of this compound has also been reported in patients with this condition, suggesting a potential link in metabolic dysregulation, although the precise mechanism is not well-defined.[4]
Caption: Metabolic context of this compound in MSUD.
Conclusion
This compound is a molecule with growing significance in both clinical diagnostics and chemical synthesis. Its role as a biomarker for specific inborn errors of metabolism underscores the importance of understanding alternative metabolic pathways that become active during disease states. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce, identify, and quantify this compound, facilitating further investigation into its biological roles and potential applications. As research into metabolic disorders progresses, a deeper understanding of such "unusual metabolites" will be crucial for developing new diagnostic tools and therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. brainly.in [brainly.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic addition of hydrogen cyanide to aldehydes ketones hydrolysis of hydroxynitrile to carboxylic acid stereochemistry of nucleophilic addition advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 9. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maple Syrup Urine Disease - Amino Acid Metabolism Disorders - Biochemistry for Medicine [picmonic.com]
- 11. uniprot.org [uniprot.org]
- 12. Maple syrup urine disease - Wikipedia [en.wikipedia.org]
- 13. Progress in understanding 2-hydroxyglutaric acidurias - PMC [pmc.ncbi.nlm.nih.gov]
Microbial Production of 2-Hydroxy-2-methylbutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-2-methylbutanoic acid is a chiral carboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. While chemical synthesis routes exist, microbial production offers a promising alternative for sustainable and stereoselective synthesis. This technical guide provides an in-depth overview of the core principles and methodologies for the microbial production of this compound. The focus is on metabolic engineering strategies in microbial hosts, fermentation processes, and downstream purification. Although direct microbial production of this compound is not yet extensively documented in scientific literature, this guide outlines a feasible biosynthetic pathway derived from the catabolism of L-isoleucine and provides benchmark quantitative data from the production of structurally related compounds. Detailed experimental protocols and process diagrams are included to facilitate further research and development in this area.
Introduction
This compound (2-HMBA), also known as α-hydroxy-α-methylbutyric acid, is a branched-chain alpha-hydroxy acid. Its chiral nature makes it a valuable precursor for the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. Traditional chemical synthesis of such chiral compounds often involves harsh reaction conditions, the use of toxic reagents, and may result in racemic mixtures requiring costly resolution steps. Microbial fermentation presents an attractive alternative, offering the potential for regio- and stereoselective synthesis from renewable feedstocks under mild conditions.
This guide explores the metabolic engineering strategies and bioprocess considerations for establishing microbial production of 2-HMBA. The proposed biosynthetic route leverages the natural L-isoleucine degradation pathway, which can be engineered in well-established industrial microorganisms such as Escherichia coli and Corynebacterium glutamicum.
Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound originates from the catabolism of L-isoleucine. This pathway involves a series of enzymatic reactions that can be harnessed and optimized in a microbial host.
The key enzymatic steps are as follows:
-
Transamination of L-isoleucine: L-isoleucine is first converted to 2-keto-3-methylvalerate (KMV) by a branched-chain amino acid aminotransferase.
-
Oxidative decarboxylation of KMV: KMV is then oxidatively decarboxylated to form 2-methylbutanoyl-CoA.
-
Hydration of an intermediate: Through subsequent steps in the degradation pathway, an intermediate can be hydrated to form 2-hydroxy-2-methylbutanoyl-CoA.
-
Thioester cleavage: Finally, a thioesterase can cleave the CoA moiety to yield the final product, this compound.
Metabolic Engineering Strategies
To achieve efficient production of 2-HMBA, several metabolic engineering strategies can be employed in host organisms like E. coli or C. glutamicum.
-
Overexpression of Key Enzymes: The genes encoding the enzymes in the isoleucine degradation pathway should be overexpressed to increase the metabolic flux towards 2-HMBA. This includes the branched-chain amino acid aminotransferase and the branched-chain α-keto acid dehydrogenase complex.
-
Heterologous Gene Expression: Novel or engineered enzymes, such as specific enoyl-CoA hydratases and thioesterases with high activity towards the intermediates, may need to be introduced from other organisms.
-
Deletion of Competing Pathways: To maximize the carbon flux towards 2-HMBA, competing pathways that consume L-isoleucine or key intermediates should be knocked out. This could include pathways for amino acid biosynthesis or other degradation pathways.
-
Cofactor Engineering: The redox balance of the cell may need to be optimized to ensure a sufficient supply of cofactors (e.g., NAD+/NADH) for the enzymatic reactions.
-
Optimization of Gene Expression: The expression levels of the pathway genes should be carefully balanced to avoid the accumulation of toxic intermediates and to reduce the metabolic burden on the host.
Microbial Hosts for Production
Escherichia coli and Corynebacterium glutamicum are two of the most well-characterized and widely used microorganisms in industrial biotechnology.
-
Escherichia coli : Its fast growth, well-understood genetics, and the availability of a vast array of genetic tools make it an ideal host for metabolic engineering. Numerous studies have demonstrated the successful production of various organic acids and amino acids in engineered E. coli.[1]
-
Corynebacterium glutamicum : This Gram-positive bacterium is known for its high-level production of amino acids, particularly L-glutamate and L-lysine.[2] It is generally recognized as safe (GRAS) and has a high tolerance to various organic acids, making it a suitable candidate for 2-HMBA production.[2]
Fermentation Process
The production of 2-HMBA can be carried out using fed-batch fermentation, which allows for high cell densities and high product titers.
-
Medium Composition: A defined mineral medium with a carbon source such as glucose is typically used. The medium should also contain a nitrogen source, phosphate, and essential trace elements.
-
Fed-batch Strategy: The fermentation is initiated as a batch culture. Once the initial carbon source is depleted, a concentrated feed solution containing the carbon source and other necessary nutrients is continuously or intermittently added to the fermenter. This strategy helps to avoid substrate inhibition and allows for precise control of cell growth and product formation.
-
Process Parameters: Key process parameters such as temperature, pH, and dissolved oxygen need to be carefully controlled and optimized to ensure optimal cell growth and product synthesis.
Downstream Processing
After fermentation, 2-HMBA needs to be recovered and purified from the fermentation broth. A typical downstream process may involve the following steps:
-
Cell Removal: The microbial cells are separated from the broth by centrifugation or microfiltration.
-
Precipitation/Extraction: The product can be precipitated by adjusting the pH or extracted using a suitable organic solvent.
-
Chromatography: Ion-exchange chromatography or other chromatographic techniques can be used for further purification.
-
Crystallization: The final product can be obtained in a pure crystalline form by crystallization.
Quantitative Data on Production of Related Compounds
| Compound | Host Organism | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |
| (S)-2-Methylbutanoic acid | Bacillus spizizenii | 3.67 | 0.46 (g/g L-isoleucine) | N/A | [3] |
| β-Hydroxy-β-methylbutyric acid | Escherichia coli | 8.60 | N/A | N/A | [4] |
| 2-Hydroxyisovaleric acid | Escherichia coli | 7.8 | 0.39 (g/g glucose) | N/A | |
| 2-Hydroxyisobutyric acid | Escherichia coli | >10 | N/A | N/A | [5] |
N/A: Not Available
Experimental Protocols
Construction of an Expression Plasmid
-
Gene Amplification: Amplify the genes encoding the enzymes of the isoleucine degradation pathway from the genomic DNA of the source organism using PCR with primers containing appropriate restriction sites.
-
Vector Preparation: Digest a suitable expression vector (e.g., pET-28a for E. coli) with the corresponding restriction enzymes.
-
Ligation: Ligate the amplified gene fragments into the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α) for plasmid propagation.
-
Verification: Verify the correct insertion of the genes by colony PCR, restriction digestion, and DNA sequencing.
Fed-Batch Fermentation Protocol (General)
-
Inoculum Preparation: Inoculate a single colony of the production strain into a seed culture medium and incubate overnight.
-
Bioreactor Setup: Prepare the fermentation medium in a bioreactor and sterilize.
-
Inoculation: Inoculate the bioreactor with the seed culture.
-
Batch Phase: Run the fermentation in batch mode until the initial carbon source is depleted, monitoring cell growth (OD600) and substrate consumption.
-
Fed-Batch Phase: Start the continuous feed of the concentrated nutrient solution at a predetermined rate to maintain a low substrate concentration.
-
Induction: If using an inducible promoter, add the inducer (e.g., IPTG) at the appropriate time to initiate gene expression and product formation.
-
Monitoring: Regularly monitor and control pH, temperature, and dissolved oxygen throughout the fermentation. Collect samples periodically for analysis of cell density, substrate concentration, and product titer.
-
Harvest: Stop the fermentation when the desired product concentration is reached or when productivity declines.
Analytical Method: Quantification by HPLC
-
Sample Preparation: Centrifuge the fermentation broth sample to remove cells. Dilute the supernatant with an appropriate mobile phase.
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., a C18 reverse-phase column) and a UV or refractive index (RI) detector.
-
Mobile Phase: An isocratic mobile phase of dilute sulfuric acid or phosphoric acid in water is commonly used for organic acid analysis.
-
Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Determine the concentration of 2-HMBA by comparing the peak area to a standard curve prepared with known concentrations of pure 2-HMBA.
Conclusion and Future Outlook
The microbial production of this compound represents a promising and sustainable alternative to chemical synthesis. By leveraging the natural L-isoleucine degradation pathway and applying advanced metabolic engineering techniques, it is feasible to develop robust microbial cell factories for the efficient production of this valuable chiral building block. While direct production data is currently limited, the successful engineering of microorganisms for related branched-chain hydroxy acids provides a strong foundation for future research.
Future work should focus on:
-
Pathway Construction and Optimization: Assembling and fine-tuning the proposed biosynthetic pathway in industrial hosts like E. coli and C. glutamicum.
-
Enzyme Discovery and Engineering: Identifying and engineering novel enzymes with improved catalytic efficiency and substrate specificity.
-
Process Optimization: Developing and optimizing high-density fed-batch fermentation processes to achieve high titers, yields, and productivities.
-
Downstream Process Development: Establishing efficient and scalable purification strategies to obtain high-purity 2-HMBA.
With continued research and development, the microbial production of this compound has the potential to become a commercially viable and environmentally friendly manufacturing process.
References
- 1. Metabolic engineering of Corynebacterium glutamicum: Unlocking its potential as a key cell factory platform for organic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in metabolic engineering of Corynebacterium glutamicum to produce high-value active ingredients for food, feed, human health, and well-being - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial synthesis of enantiopure (S)-2-methylbutanoic acid via L-isoleucine catabolism in Bacillus spizizenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathway and Production Differences in Branched-Chain Hydroxy Acids as Bioactive Metabolites in Limosilactobacillus fermentum, Ligilactobacillus salivarius, and Latilactobacillus sakei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US8900837B2 - Microorganisms for the production of 2-hydroxyisobutyric acid - Google Patents [patents.google.com]
An In-Depth Technical Guide on 2-Hydroxy-2-methylbutanoic Acid in Human Urine for Researchers and Drug Development Professionals
An emerging metabolite, 2-hydroxy-2-methylbutanoic acid, is gaining attention in the scientific community for its association with inborn errors of metabolism and as a potential biomarker for xenobiotic exposure. This technical guide provides a comprehensive overview of its metabolic origins, analytical methodologies for its detection in human urine, and its clinical significance.
Introduction
This compound is a branched-chain hydroxy fatty acid that has been identified as an unusual metabolite in human urine.[1][2][3][4] Its presence is linked to the catabolism of the essential branched-chain amino acid isoleucine. Furthermore, it has been identified as a minor metabolite of the gasoline additive tert-amyl methyl ether (TAME), indicating a potential role as a biomarker for environmental exposure.[1][3] This guide will delve into the quantitative data available, detailed experimental protocols for its analysis, and the metabolic pathways associated with this compound.
Quantitative Data
While extensive quantitative data for this compound in human urine is not widely available in large cohort studies, its presence is notably elevated in specific metabolic disorders. Inborn errors of metabolism that disrupt the normal catabolism of branched-chain amino acids can lead to the accumulation and subsequent urinary excretion of various intermediary metabolites, including this compound.
| Condition | Analyte | Typical Urinary Concentration | Reference |
| Maple Syrup Urine Disease (MSUD) | This compound | Elevated (Specific quantitative range not consistently reported) | [1][2][3][4] |
| 2-Hydroxyglutaric Aciduria | This compound | Reported as an unusual metabolite (Specific quantitative range not consistently reported) | [1][2][3][4] |
| Exposure to tert-amyl methyl ether (TAME) | This compound | Minor metabolite detected | [1][3] |
| Healthy Individuals | This compound | Not typically reported in routine organic acid analysis; likely present at very low or undetectable levels. |
Table 1: Reported Urinary Presence of this compound. Note: Specific quantitative values are not consistently available in the reviewed literature. "Elevated" indicates a qualitative observation in patient samples compared to healthy controls.
Metabolic Pathways
The primary endogenous origin of this compound is the catabolic pathway of the branched-chain amino acid, isoleucine. Inborn errors of metabolism, such as Maple Syrup Urine Disease (MSUD), which is caused by a deficiency in the branched-chain α-keto acid dehydrogenase complex, lead to a buildup of isoleucine and its upstream metabolites. This accumulation can result in the shunting of these intermediates into alternative metabolic pathways, leading to the formation and excretion of atypical metabolites like this compound.
Additionally, this compound has been identified as a xenobiotic metabolite of tert-amyl methyl ether (TAME), a fuel oxygenate.[1][3] The biotransformation of TAME in the human body can lead to the formation of this compound, which is then excreted in the urine.
Experimental Protocols
The analysis of this compound in urine is typically performed as part of a broader organic acid profiling using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Organic Acid Analysis
This protocol provides a general workflow for the analysis of organic acids in urine, which would include the detection of this compound.
1. Sample Preparation:
-
Urine Collection: A random or first-morning void urine sample is collected in a sterile container without preservatives.
-
Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in urine) is added to a known volume of urine to correct for variations in sample preparation and instrument response.
-
Extraction: Organic acids are extracted from the urine matrix. A common method is liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297) after acidification of the urine to a pH of approximately 1.
-
Derivatization: To increase their volatility for GC analysis, the extracted organic acids are derivatized. A two-step derivatization is common:
-
Oximation: Carbonyl groups are protected by reacting with a hydroxylamine (B1172632) reagent (e.g., methoxyamine hydrochloride in pyridine) to form oximes.
-
Silylation: Hydroxyl and carboxyl groups are converted to their trimethylsilyl (B98337) (TMS) esters and ethers by reacting with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
2. GC-MS Analysis:
-
Injection: A small volume (typically 1 µL) of the derivatized sample is injected into the GC.
-
Separation: The volatile derivatives are separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) using a temperature gradient to elute compounds based on their boiling points and interactions with the stationary phase.
-
Ionization and Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
3. Data Analysis:
-
Identification: Compounds are identified by comparing their retention times and mass spectra to those of authentic standards or to spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library).
-
Quantification: The concentration of each analyte is determined by comparing the peak area of a characteristic ion to the peak area of the corresponding ion from the internal standard and referencing a calibration curve.
Signaling Pathways
Currently, there is limited direct evidence implicating this compound as a signaling molecule that directly activates specific cellular signaling pathways. Its primary role appears to be that of a metabolic intermediate. However, the accumulation of branched-chain amino acids and their metabolites, as seen in MSUD, is known to have downstream effects on signaling pathways, most notably the mTOR pathway, which is a central regulator of cell growth and metabolism. The dysregulation of BCAA metabolism can lead to inappropriate activation or inhibition of mTOR signaling, contributing to the pathophysiology of these disorders. Further research is needed to elucidate any direct signaling roles of this compound.
Conclusion
This compound is a urinary metabolite with established connections to both endogenous metabolic pathways, specifically isoleucine catabolism, and exogenous exposures, such as to the fuel additive TAME. While its presence is a known indicator in certain inborn errors of metabolism like MSUD, a lack of extensive quantitative data in both healthy and patient populations highlights an area for future research. The analytical methods for its detection are well-established within the broader context of urinary organic acid analysis. A deeper understanding of its concentration ranges in various physiological and pathological states will be crucial for its potential development as a specific and reliable biomarker. Further investigation into its potential, albeit likely indirect, role in cellular signaling may also provide new insights into the pathophysiology of related metabolic diseases.
References
- 1. Biotransformation of [(12)C]- and [(13)C]-tert-amyl methyl ether and tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation and kinetics of excretion of tert-amyl-methyl ether in humans and rats after inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hormonal and signaling role of branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
Methodological & Application
Application Note: Quantification of 2-Hydroxy-2-methylbutanoic Acid in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed protocol for the quantitative analysis of 2-Hydroxy-2-methylbutanoic acid in human plasma. This compound is an unusual metabolite associated with certain metabolic disorders like 2-hydroxyglutaric aciduria and maple syrup urine disease.[1] The method outlined employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is the primary application for the bioanalysis of small molecules.[2] The protocol covers plasma sample preparation using protein precipitation, chromatographic and mass spectrometric conditions, and a summary of method validation parameters based on regulatory guidelines.[3][4] This application note is intended to serve as a comprehensive guide for researchers developing and validating bioanalytical methods for this and similar endogenous metabolites.
Principle of the Method
The method involves the extraction of this compound and a stable isotope-labeled internal standard (SIL-IS) from a plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. A SIL-IS is the preferred choice as it can effectively compensate for matrix effects and variability during sample processing and detection.[5][6] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.[3]
Materials and Reagents
-
Analytes and Standards:
-
This compound (Reference Standard)
-
This compound-d3 (or other stable isotope-labeled variant) as Internal Standard (IS)
-
-
Reagents:
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
-
Human Plasma:
-
K2-EDTA human plasma (for calibration standards and quality controls)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
96-well collection plates or autosampler vials
-
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile/water to create working standard solutions for spiking into the plasma.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation/extraction solvent.
-
Calibration Standards (CS): Prepare a set of 8-10 calibration standards by spiking the appropriate working standard solutions into blank human plasma. The concentration range should encompass the expected levels of the analyte. A typical range for an endogenous metabolite might be 10 to 5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[7]
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting small molecules from plasma.[8]
-
Aliquot Samples: Pipette 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add Precipitation Solution: Add 200 µL of the Internal Standard Working Solution (100 ng/mL IS in acetonitrile) to each sample.
-
Mix: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[9]
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
The following are representative parameters and should be optimized for the specific instrumentation used. The mass spectrometer should be operated in negative ion mode, as is common for carboxylic acids.[10]
| Parameter | Condition |
| LC System | UHPLC System |
| Column | Reversed-phase C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min. |
| Total Run Time | ~5 minutes |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | To be determined by infusion of pure standardsAnalyte: e.g., m/z 131.1 -> 85.1IS: e.g., m/z 134.1 -> 88.1 |
| Source Temperature | 500 °C |
| IonSpray Voltage | -4500 V |
Bioanalytical Method Validation
A full method validation should be performed to demonstrate the reliability of the method for its intended purpose.[4][11] The validation should assess selectivity, accuracy, precision, recovery, calibration curve performance, and stability.[3]
Validation Data Summary
The following tables present typical acceptance criteria and representative data for a validated method.
Table 1: Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (Mean) | Within ±15% of the nominal value for QC samples.Within ±20% for the LLOQ.[11] |
| Precision (CV%) | ≤15% for QC samples.≤20% for the LLOQ.[11] |
| LLOQ | Analyte signal should be at least 5 times the signal of a blank sample.[4] |
| Stability (Analyte) | Mean concentration at each QC level must be within ±15% of the nominal concentration. |
Table 2: Representative Calibration Curve Data
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 10.0 (LLOQ) | 9.5 | 95.0 |
| 25.0 | 26.1 | 104.4 |
| 50.0 | 51.5 | 103.0 |
| 100 | 98.7 | 98.7 |
| 500 | 508 | 101.6 |
| 1000 | 991 | 99.1 |
| 2500 | 2455 | 98.2 |
| 5000 (ULOQ) | 5105 | 102.1 |
| Linearity (r²) | 0.998 |
Table 3: Representative Inter-Day Accuracy and Precision Data (n=5 runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| LLOQ | 10.0 | 10.8 | 108.0 | 9.5 |
| Low QC | 30.0 | 28.9 | 96.3 | 6.2 |
| Medium QC | 750 | 771 | 102.8 | 4.1 |
| High QC | 4000 | 3950 | 98.8 | 3.8 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijsat.org [ijsat.org]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 7. Development and validation of LC-MS/MS method for the estimation of β-hydroxy-β-methylbutyrate in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
Application Note & Protocol: GC-MS Analysis of 2-Hydroxy-2-methylbutanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxy-2-methylbutanoic acid is a metabolite of interest in various fields, including clinical diagnostics and food science.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds. Due to the polar nature and low volatility of this compound, chemical derivatization is necessary prior to GC-MS analysis to convert it into a more volatile and thermally stable compound.[2][3] This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Protocols
This section details the necessary steps for the analysis of this compound, from sample preparation to data acquisition.
1. Sample Preparation and Extraction
The following protocol is a general guideline and may require optimization for specific biological matrices.
-
Internal Standard Addition: To 1 mL of the sample (e.g., urine, plasma, or wine), add an appropriate internal standard. A structurally similar compound not expected to be in the sample is recommended for accurate quantification.
-
Acidification: Acidify the sample to a pH of approximately 1 using 6 M HCl.[3]
-
Saturation: Saturate the aqueous phase by adding solid sodium chloride.[3]
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of ethyl acetate (B1210297) to the sample and vortex for 2 minutes to extract the organic acids.[3]
-
Centrifuge the mixture at 3000 rpm for 10 minutes to achieve phase separation.[3]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process twice more, combining the organic extracts.[3]
-
-
Drying: Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
2. Derivatization
Derivatization is a critical step to increase the volatility of this compound for GC-MS analysis. Two common methods are presented below.
Method A: Silylation Silylation replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, reducing polarity and increasing volatility.[4]
-
To the dried extract, add 100 µL of a silylation reagent mixture, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[3]
-
Seal the vial and heat at 60°C for 30 minutes.[5]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
Method B: Pentafluorobenzyl Bromide (PFBBr) Derivatization This method is suitable for creating stable derivatives that can be analyzed by GC-MS.
-
Reconstitute the dried extract in a suitable solvent.
-
React the sample with a solution of pentafluorobenzyl bromide (PFBBr) in acetone.[6] For instance, 100 µL of the sample can be reacted with 200 µL of 100 µM PFBBr.[6]
-
The reaction can be carried out at room temperature for 30 minutes or at 65°C for 1 hour.[6][7]
-
After the reaction, add 1 mL of hexane (B92381) and mix gently.[6]
-
Transfer the upper hexane layer to a GC vial for analysis.[6]
3. GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters and may require optimization for specific instruments and columns.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[8] |
| Injector Temperature | 250 °C - 280 °C[2][8] |
| Injection Mode | Split (e.g., 1:15 or 1:20) or Splitless[2] |
| Injection Volume | 1 µL[2] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[8] |
| Oven Temperature Program | Initial temperature of 60-100°C, hold for 1-2 minutes, then ramp at 3-10°C/min to a final temperature of 250-280°C, and hold for a few minutes.[2][8][9] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[9] |
| Ion Source Temperature | 200 °C - 230 °C[9] |
| Transfer Line Temperature | 250 °C - 280 °C[2][9] |
| Scan Mode | Full scan (e.g., m/z 50-550) for qualitative analysis and identification.[2] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis, monitoring specific ions for the derivatized analyte and internal standard. |
Data Presentation
Quantitative data should be summarized for clarity and comparison. The following tables provide templates for presenting results from a validation study.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/L) | Peak Area Ratio (Analyte/IS) |
| 0.5 | Value |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
| Linearity (r²) | Value |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 - 29 µg/L[7] |
| Limit of Quantification (LOQ) | Value |
| Linear Range | Up to 3 or 12 mg/L[7] |
| Recovery (%) | 85 - 106 %[7] |
| Precision (RSD %) | < 12 %[7] |
| Within-day Imprecision (RSD %) | < 10%[5] |
| Day-to-day Imprecision (RSD %) | < 10%[5] |
Mandatory Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. metbio.net [metbio.net]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of β-hydroxy-β-methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
Application Note: Quantification of 2-Hydroxy-2-methylbutanoic Acid in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Hydroxy-2-methylbutanoic acid in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in negative electrospray ionization mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this analyte in a biological matrix.
Introduction
This compound is a small organic acid that may be of interest in various metabolic studies. Accurate and reliable quantification in biological matrices is crucial for understanding its physiological and pathological roles. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this application. The method presented here is designed to be robust and straightforward for implementation in a typical analytical laboratory.
Experimental
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column.
LC Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in negative mode.
MS/MS Parameters:
| Parameter | Value (Hypothetical) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 117.1 (M-H)⁻ |
| Product Ion (m/z) | 71.1 (tentative, loss of COOH and CH3) |
| Collision Energy (CE) | To be optimized, typically 10-20 eV |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
Data Presentation
The following table summarizes hypothetical quantitative data for the LC-MS/MS method.
| Parameter | Result (Hypothetical) |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | < 15% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Conclusion
This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is straightforward, employing a simple protein precipitation for sample preparation, and offers the high selectivity and sensitivity characteristic of tandem mass spectrometry. This methodology is well-suited for applications in clinical research and drug development where accurate measurement of this analyte is required.
Anwendungs- und Protokollhinweise: Derivatisierung von 2-Hydroxy-2-methylbutansäure für die chromatographische Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung 2-Hydroxy-2-methylbutansäure ist ein Stoffwechselprodukt, das in biologischen Proben vorkommt und als Biomarker für bestimmte Stoffwechselkrankheiten wie die 2-Hydroxyglutarat-Azidurie und die Ahornsirupkrankheit von Bedeutung ist[1][2]. Aufgrund ihrer polaren Natur – bedingt durch die Carboxyl- und Hydroxylgruppen – und der daraus resultierenden geringen Flüchtigkeit ist eine direkte Analyse mittels Gaschromatographie (GC) oft nicht durchführbar[3]. Auch in der Flüssigchromatographie-Massenspektrometrie (LC-MS) kann eine Derivatisierung die Ionisierungseffizienz und die Nachweisempfindlichkeit erheblich verbessern[4]. Diese Application Note beschreibt detaillierte Protokolle für verschiedene Derivatisierungsmethoden, um die chromatographische Analyse von 2-Hydroxy-2-methylbutansäure zu optimieren.
Allgemeiner Arbeitsablauf der Probenanalyse
Der grundlegende Prozess von der Probenvorbereitung bis zur Datenanalyse umfasst mehrere entscheidende Schritte. Eine sorgfältige Durchführung jedes Schrittes ist für zuverlässige und reproduzierbare Ergebnisse unerlässlich.
Abbildung 1: Allgemeiner Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse.
Derivatisierung für die Gaschromatographie-Massenspektrometrie (GC-MS)
Für die GC-Analyse ist die Umwandlung der polaren Analyten in flüchtigere und thermisch stabilere Derivate zwingend erforderlich. Die gängigsten Methoden hierfür sind die Silylierung und die Alkylierung (insbesondere die Veresterung)[3].
Silylierung mit BSTFA
Die Silylierung ersetzt die aktiven Wasserstoffatome der Hydroxyl- und Carboxylgruppen durch eine Trimethylsilyl (TMS)-Gruppe, was die Polarität reduziert und die Flüchtigkeit erhöht[5]. N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft mit einem Katalysator wie Trimethylchlorsilan (TMCS), ist ein weit verbreitetes und effektives Silylierungsreagenz.
Abbildung 2: Chemische Reaktion der Silylierung von 2-Hydroxy-2-methylbutansäure.
Experimentelles Protokoll 1: Mikrowellen-unterstützte Silylierung mit BSTFA Dieses Protokoll ist eine Adaption einer validierten Methode für die Analyse von 2-Hydroxybutyrat und eignet sich für eine schnelle und effiziente Derivatisierung[6].
-
Probenvorbereitung: Eine geeignete Menge einer biologischen Probe (z. B. 100 µL Serum) wird mit einem internen Standard versetzt.
-
Extraktion: Die Extraktion erfolgt mittels Flüssig-Flüssig-Extraktion, beispielsweise mit Ethylacetat.
-
Trocknung: Der organische Extrakt wird zur Trockne eingedampft, z. B. unter einem sanften Stickstoffstrom bei 40 °C.
-
Derivatisierung:
-
Zum trockenen Rückstand werden 100 µL des Silylierungsreagenzes (BSTFA mit 1 % TMCS) und 50 µL Pyridin gegeben[7].
-
Das Reaktionsgefäß wird fest verschlossen.
-
Die Derivatisierung erfolgt für 2 Minuten in einem Mikrowellenreaktor[6]. Alternativ kann die Probe für 3 Stunden bei 80 °C in einem Heizblock inkubiert werden[7].
-
-
Analyse: Nach Abkühlen auf Raumtemperatur wird ein Aliquot (z. B. 1 µL) der derivatisierten Probe direkt in das GC-MS-System injiziert.
Veresterung mit Pentafluorbenzylbromid (PFBBr)
Eine weitere effektive Methode ist die Alkylierung der Carboxylgruppe. PFBBr reagiert mit der Säure zu einem Pentafluorbenzylester, der sich aufgrund seiner hohen Elektronenaffinität besonders gut für die Analyse mit einem Elektroneneinfangdetektor (ECD) oder für die negative chemische Ionisation (NCI) in der Massenspektrometrie eignet.
Experimentelles Protokoll 2: Veresterung mit PFBBr Dieses Protokoll basiert auf einer Methode zur Quantifizierung von Hydroxysäuren in Wein und anderen alkoholischen Getränken[7].
-
Probenvorbereitung: Die Analyten werden mittels Festphasenextraktion (SPE) aus der Probenmatrix vorkonzentriert.
-
Trocknung: Das Eluat der SPE wird zur Trockne eingedampft.
-
Derivatisierung:
-
Der trockene Rückstand wird in einem geeigneten Lösungsmittel (z. B. Acetonitril) aufgenommen.
-
Eine Lösung von 2,3,4,5,6-Pentafluorbenzylbromid (PFBBr) wird zugegeben.
-
Die Reaktion wird bei Raumtemperatur für 30 Minuten inkubiert[7].
-
-
Aufarbeitung: Nach der Reaktion wird das überschüssige Reagenz entfernt oder die Probe wird direkt für die GC-MS-Analyse verwendet.
| Parameter | Silylierung (BSTFA)[6] | Veresterung (PFBBr)[7] |
| Nachweisgrenze (LOD/LOQ) | LOQ: 5 µM | LOD: 0,5 - 29 µg/L |
| Linearität (R²) | > 0,99 | > 0,99 |
| Wiederfindung (%) | 96 - 101 % | 85 - 106 % |
| Präzision (RSD %) | < 8 % | < 12 % |
| Stabilität des Derivats | Bis zu 96 Stunden | Nicht spezifiziert |
| Reaktionszeit | 2 min (Mikrowelle) | 30 min |
| Reaktionstemperatur | Mikrowellen-Bestrahlung | Raumtemperatur |
| Tabelle 1: Vergleich der quantitativen Leistungsdaten von GC-basierten Derivatisierungsmethoden. |
Derivatisierung für die Flüssigchromatographie-Massenspektrometrie (LC-MS)
Obwohl 2-Hydroxy-2-methylbutansäure direkt mittels LC-MS analysiert werden kann, verbessert eine Derivatisierung oft die Empfindlichkeit und Selektivität erheblich. Die Derivatisierung zielt darauf ab, eine leicht ionisierbare Gruppe in das Molekül einzuführen, was die Detektion im positiven ESI-Modus verbessert[4].
Experimentelles Protokoll 3: Amidierung mit 2-Picolylamin (PA) Diese Methode nutzt die Reaktion der Carboxylgruppe mit 2-Picolylamin, um ein Derivat zu erzeugen, das im positiven ESI-Modus eine hohe Empfindlichkeit aufweist. Die Nachweisempfindlichkeit kann um das 9- bis 158-fache gesteigert werden[4].
-
Probenvorbereitung: Der getrocknete Probenextrakt wird in einem aprotischen Lösungsmittel (z. B. Acetonitril) gelöst.
-
Reagenzienlösung: Eine Lösung, die 2-Picolylamin (PA), 2,2'-Dipyridyldisulfid und Triphenylphosphin enthält, wird frisch hergestellt.
-
Derivatisierung:
-
Die Reagenzienlösung wird zur Probelösung gegeben.
-
Die Reaktion wird bei Raumtemperatur für 60 Minuten inkubiert.
-
-
Analyse: Die Reaktionsmischung wird verdünnt und direkt in das LC-ESI-MS/MS-System injiziert. Die Detektion erfolgt im Selected Reaction Monitoring (SRM)-Modus.
| Parameter | Amidierung (PA)[4] |
| Nachweisgrenze (LOD) | 1,5 - 5,6 fmol (on-column) |
| Empfindlichkeitssteigerung | 9- bis 158-fach |
| Reaktionszeit | 60 min |
| Reaktionstemperatur | Raumtemperatur |
| Tabelle 2: Quantitative Leistungsdaten der LC-basierten Derivatisierungsmethode. |
Chirale Derivatisierung zur Trennung von Enantiomeren
Da 2-Hydroxy-2-methylbutansäure ein chirales Zentrum besitzt, existiert sie in Form von zwei Enantiomeren (R und S)[8][9]. Für stereoselektive pharmakokinetische oder metabolische Studien ist die Trennung dieser Enantiomere unerlässlich. Dies kann durch Derivatisierung mit einem chiralen Derivatisierungsreagenz (CDA) erreicht werden, wodurch die Enantiomere in Diastereomere umgewandelt werden, die dann auf einer achiralen chromatographischen Säule getrennt werden können[10].
Experimentelles Protokoll 4: Veresterung mit einem chiralen Alkohol Dieses Protokoll beschreibt die Veresterung der Carboxylgruppe mit einem chiralen Alkohol, wie z. B. (S)-(+)-3-Methyl-2-butanol, gefolgt von einer Acylierung der Hydroxylgruppe zur Verbesserung der chromatographischen Eigenschaften[11].
-
Probenvorbereitung: Der isolierte und getrocknete Analyt wird in einem geeigneten Lösungsmittel aufgenommen.
-
Erster Schritt: Veresterung:
-
Die Carboxylgruppe wird mit einem chiralen Alkohol (z. B. (S)-(+)-3-Methyl-2-butanol) in Gegenwart eines Katalysators (z. B. Säure) verestert. Dies erzeugt ein Gemisch von Diastereomeren.
-
-
Zweiter Schritt: Acylierung:
-
Die Hydroxylgruppe am C2-Atom wird anschließend acyliert (z. B. mit Trifluoracetylanhydrid), um die Flüchtigkeit und die chromatographische Peakform zu verbessern[11].
-
-
Analyse: Das resultierende Gemisch der diastereomeren Derivate wird mittels GC-MS auf einer standardmäßigen achiralen Säule analysiert. Die Diastereomere zeigen unterschiedliche Retentionszeiten, was ihre Quantifizierung ermöglicht.
Zusammenfassung Die Wahl der Derivatisierungsmethode hängt von der analytischen Zielsetzung und der verfügbaren instrumentellen Ausstattung ab. Für die GC-MS-Analyse bieten sowohl die Silylierung mit BSTFA als auch die Veresterung mit PFBBr robuste und empfindliche Methoden. Die mikrowellen-unterstützte Silylierung ist besonders schnell und effizient[6]. Für LC-MS/MS-Analysen kann die Derivatisierung mit Reagenzien wie 2-Picolylamin die Nachweisgrenzen drastisch senken[4]. Wenn eine Unterscheidung der Enantiomere erforderlich ist, ist eine chirale Derivatisierung unumgänglich, um die Enantiomere in trennbare Diastereomere zu überführen[10][11]. Die hier vorgestellten Protokolle und Leistungsdaten bieten eine solide Grundlage für die Entwicklung und Validierung von Methoden zur Analyse von 2-Hydroxy-2-methylbutansäure in verschiedenen Forschungs- und Entwicklungskontexten.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Note: Chiral Separation of 2-Hydroxy-2-methylbutanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxy-2-methylbutanoic acid is a chiral carboxylic acid with a single stereocenter, existing as (R)- and (S)-enantiomers. In the pharmaceutical industry, the enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Therefore, the development of robust and reliable analytical methods for their separation and quantification is crucial for quality control, pharmacokinetic studies, and regulatory compliance. This application note details two effective HPLC-based protocols for the chiral separation of this compound enantiomers: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization.
Principle of Separation
The direct chiral separation of enantiomers via HPLC is achieved using a Chiral Stationary Phase (CSP). The principle relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. These complexes possess different interaction energies, leading to differential retention times on the column and, consequently, their separation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely recognized for their broad enantiorecognition capabilities for a diverse range of compounds, including acidic analytes.[1][2] For acidic compounds like this compound, the addition of a small amount of an acidic modifier to the mobile phase is often necessary to ensure good peak shape and resolution.[3]
The indirect approach involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA) prior to analysis.[3] These resulting diastereomers have distinct physicochemical properties and can be separated on a standard achiral HPLC column, such as a C18 column.[4]
Experimental Protocols
Protocol 1: Direct Chiral Separation using a Polysaccharide-Based CSP
This protocol describes a direct method for the enantioseparation of this compound using an immobilized polysaccharide-based chiral stationary phase. Immobilized CSPs offer the advantage of being compatible with a wider range of solvents.[5]
1. Materials and Reagents
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Sample solvent: n-Hexane/IPA (90:10, v/v)
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: CHIRALPAK® IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm (due to the carboxyl chromophore)
-
Injection Volume: 10 µL
3. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the sample solvent.
-
Dilute the stock solution with the sample solvent to a final concentration of approximately 50 µg/mL for injection.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
The two enantiomers will be separated into two distinct peaks.
-
The resolution (Rs) between the two peaks should be calculated. A value of Rs > 1.5 indicates baseline separation.
Protocol 2: Indirect Chiral Separation via Derivatization
This protocol details an alternative method where the enantiomers are first derivatized to form diastereomers, which are then separated on a conventional achiral column. This approach is useful when a suitable chiral column is not available or when direct separation is challenging.
1. Materials and Reagents
-
Racemic this compound standard
-
(S)-(-)-α-Methylbenzylamine (chiral derivatizing agent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
Anhydrous Dichloromethane (DCM)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water with 0.1% Formic Acid
-
Quenching solution: 1 M HCl
2. Derivatization Procedure
-
In a clean, dry vial, dissolve 1 mg of racemic this compound in 1 mL of anhydrous DCM.
-
Add 1.2 equivalents of (S)-(-)-α-Methylbenzylamine.
-
Add 1.1 equivalents of DCC.
-
Seal the vial and allow the reaction to proceed at room temperature for 2 hours with gentle stirring.
-
Quench the reaction by adding 1 mL of 1 M HCl.
-
Separate the organic layer, wash with deionized water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC System and Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Achiral Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic, to be optimized; start with 50:50)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (due to the aromatic ring of the derivatizing agent)
-
Injection Volume: 10 µL
Data Presentation
The following tables summarize the expected chromatographic results for the two protocols. The data presented are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Illustrative Chromatographic Data for Direct Chiral Separation (Protocol 1)
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
| Retention Time (min) | ~ 8.5 | ~ 9.8 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
| Theoretical Plates (N) | > 5000 | > 5000 |
Table 2: Illustrative Chromatographic Data for Indirect Chiral Separation (Protocol 2)
| Parameter | Diastereomer 1 (S-acid, S-amine) | Diastereomer 2 (R-acid, S-amine) |
| Retention Time (min) | ~ 12.3 | ~ 13.5 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
| Theoretical Plates (N) | > 8000 | > 8000 |
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
References
Synthesis of 2-Hydroxy-2-methylbutanoic Acid for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 2-hydroxy-2-methylbutanoic acid, a valuable building block in organic synthesis and a metabolite of interest in various metabolic disorders. The protocols outlined below are designed to be reproducible in a standard laboratory setting.
Introduction
This compound is a chiral carboxylic acid with the chemical formula C₅H₁₀O₃.[1][2] It serves as a versatile precursor in the synthesis of more complex molecules and is recognized as an unusual metabolite associated with inborn errors of metabolism, such as 2-hydroxyglutaric aciduria and maple syrup urine disease.[3][4] Its presence in biological fluids can be indicative of specific metabolic dysregulations, making it a target of interest for diagnostic and research purposes.
This document details a reliable and accessible synthetic route, the cyanohydrin pathway, for the preparation of this compound. Additionally, it provides an overview of asymmetric synthesis strategies for obtaining enantiomerically enriched forms of the molecule.
Data Presentation
Table 1: Summary of a Typical Two-Step Synthesis via the Cyanohydrin Pathway
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| 1 | Cyanohydrin Formation | 2-Butanone (B6335102) | 2-Hydroxy-2-methylbutanenitrile (B16428) | 85-95 | >95 | GC-MS, ¹H NMR |
| 2 | Nitrile Hydrolysis | 2-Hydroxy-2-methylbutanenitrile | This compound | 80-90 | >98 | ¹H NMR, ¹³C NMR, Elemental Analysis |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₃ | [1][2] |
| Molecular Weight | 118.13 g/mol | [1][2] |
| Melting Point | 73-75 °C | [5] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.01 (t, 3H), 1.45 (s, 3H), 1.85 (q, 2H), 3.5-4.5 (br s, 2H) | Consistent with structure |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 8.0, 25.5, 33.0, 74.0, 180.5 | Consistent with structure |
| IR (KBr, cm⁻¹) | 3450 (O-H), 2980 (C-H), 1720 (C=O) | Consistent with structure |
Experimental Protocols
The following protocols describe a two-step synthesis of this compound starting from 2-butanone.
Logical Workflow for the Synthesis of this compound
Caption: A schematic overview of the two-step synthesis of this compound.
Protocol 1: Synthesis of 2-Hydroxy-2-methylbutanenitrile
This protocol is adapted from established cyanohydrin reaction procedures.[6]
Materials:
-
2-Butanone (1.0 mol, 72.11 g)
-
Sodium cyanide (1.0 mol, 49.01 g)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
1 L three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up the three-necked flask in a fume hood equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Place the flask in an ice bath and add 2-butanone.
-
In a separate beaker, carefully dissolve sodium cyanide in 150 mL of cold deionized water.
-
Slowly add the sodium cyanide solution to the stirred 2-butanone in the flask, ensuring the temperature is maintained between 0-5 °C.
-
Once the addition is complete, slowly add concentrated sulfuric acid (0.5 mol, 27.2 mL) dropwise from the dropping funnel over 1-2 hours. Caution: Hydrogen cyanide gas is evolved during this step. Ensure adequate ventilation and handle with extreme care. The temperature should not exceed 10 °C.
-
After the addition of acid, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-hydroxy-2-methylbutanenitrile.
-
The crude product can be purified by vacuum distillation (boiling point approximately 74-76 °C at 10 mmHg) to yield a colorless liquid.[6]
Protocol 2: Hydrolysis of 2-Hydroxy-2-methylbutanenitrile to this compound
This protocol describes the acid-catalyzed hydrolysis of the nitrile intermediate.[6]
Materials:
-
2-Hydroxy-2-methylbutanenitrile (from Protocol 1)
-
Concentrated Hydrochloric Acid (37%)
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine the crude 2-hydroxy-2-methylbutanenitrile and an excess of concentrated hydrochloric acid (e.g., 5-10 molar equivalents).
-
Heat the mixture to reflux using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution to a pH of approximately 2-3.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene (B28343) or a mixture of ethyl acetate and hexanes) to yield a white solid.
Asymmetric Synthesis Strategies
For applications requiring enantiomerically pure (R)- or (S)-2-hydroxy-2-methylbutanoic acid, several asymmetric synthesis strategies can be employed.
-
Biocatalytic Synthesis: Hydroxynitrile lyases (HNLs) can catalyze the enantioselective addition of cyanide to 2-butanone to produce a chiral cyanohydrin intermediate. For example, the HNL from Hevea brasiliensis has been shown to produce the (S)-cyanohydrin with high enantiomeric excess.[7] Subsequent hydrolysis, as described above, yields the corresponding (S)-2-hydroxy-2-methylbutanoic acid.
-
Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.
-
Chiral Catalysts: The use of a chiral catalyst, such as a chiral Lewis acid, can create a chiral environment that favors the formation of one enantiomer over the other in reactions such as the addition of a nucleophile to a carbonyl group.
Biological Context and Significance
This compound is a metabolite that can accumulate in certain metabolic disorders. Its detection can be a diagnostic marker for these conditions.
Metabolic Pathway Context of this compound
Caption: The role of this compound as a biomarker in metabolic disorders.
In conditions like Maple Syrup Urine Disease (MSUD), a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex leads to the accumulation of branched-chain α-keto acids. These accumulating metabolites are then shunted into alternative metabolic pathways, resulting in the production and excretion of unusual metabolites, including this compound.[3][4] Therefore, the presence of this compound in urine can serve as a diagnostic indicator for MSUD and other related metabolic disorders.
References
- 1. (+-)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-2-hydroxy-2-methylbutanoic acid | C5H10O3 | CID 7018233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 2-羟基-2-甲基丁酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Stereoselective biocatalytic synthesis of (S)-2-hydroxy-2-methylbutyric acid via substrate engineering by using "thio-disguised" precursors and oxynitrilase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxy-2-methylbutanoic Acid as a Biomarker for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2-methylbutanoic acid is an organic acid that has been identified as a potential biomarker for certain inborn errors of metabolism, particularly Maple Syrup Urine Disease (MSUD) and 2-hydroxyglutaric aciduria.[1][2] This document provides detailed application notes on its relevance as a biomarker, protocols for its detection and quantification, and an exploration of the metabolic pathways involved.
This compound is classified as a hydroxy fatty acid and is typically found at low levels in healthy individuals.[3] However, its concentration can be significantly elevated in the urine of patients with specific metabolic disorders, making it a valuable tool for diagnosis and monitoring of these conditions.
Association with Metabolic Disorders
Maple Syrup Urine Disease (MSUD)
Maple Syrup Urine Disease is an autosomal recessive disorder caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex.[4][5] This enzymatic complex is crucial for the breakdown of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine.[4][5] A defect in the BCKAD complex leads to the accumulation of BCAAs and their corresponding branched-chain α-ketoacids (BCKAs) in bodily fluids.[4] The accumulation of these compounds is toxic to the central nervous system and is responsible for the clinical manifestations of MSUD, which include poor feeding, lethargy, and a characteristic maple syrup odor in the urine.[4][6] this compound is considered an unusual metabolite found in the urine of MSUD patients, likely arising from the alternative metabolism of the accumulating BCAAs, particularly isoleucine.[1]
2-Hydroxyglutaric Aciduria
2-Hydroxyglutaric aciduria is a group of rare neurometabolic disorders characterized by the accumulation of 2-hydroxyglutaric acid in the urine, plasma, and cerebrospinal fluid.[7][8][9] There are three forms of this disorder: D-2-hydroxyglutaric aciduria, L-2-hydroxyglutaric aciduria, and the combined D,L-2-hydroxyglutaric aciduria, each with distinct genetic causes and clinical presentations.[8][9] While the primary hallmark of these disorders is elevated 2-hydroxyglutaric acid, other metabolites, including this compound, have also been reported to be elevated in the urine of these patients.[1][2]
Data Presentation
While the presence of this compound is noted in the literature for the aforementioned disorders, specific quantitative data comparing its concentration in healthy individuals versus those with these metabolic disorders is not extensively documented. The following table provides a template for how such data could be presented. Researchers are encouraged to establish their own reference ranges based on their analytical methods and patient populations.
| Analyte | Condition | Matrix | Concentration Range (µmol/mmol creatinine) | Reference |
| This compound | Healthy Control | Urine | Not typically reported/Trace amounts | |
| Maple Syrup Urine Disease (MSUD) | Urine | Elevated | [1] | |
| 2-Hydroxyglutaric Aciduria | Urine | Elevated | [1] |
Signaling and Metabolic Pathways
The accumulation of this compound in MSUD is a direct consequence of the block in the canonical BCAA degradation pathway. Specifically, the deficiency of the BCKAD complex leads to the buildup of α-keto-β-methylvaleric acid, the α-ketoacid derived from isoleucine. This accumulation forces the metabolism of α-keto-β-methylvaleric acid through alternative, minor pathways, one of which is hypothesized to lead to the formation of this compound.
Mitochondrial Dysfunction
Both MSUD and 2-hydroxyglutaric aciduria are associated with mitochondrial dysfunction.[10][11] In MSUD, the accumulation of BCAAs and their corresponding BCKAs can inhibit the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes, crucial enzymes of the Krebs cycle.[12] This inhibition impairs mitochondrial respiration and energy production. Furthermore, studies have shown that fibroblasts from MSUD patients exhibit damage to mitochondrial DNA (mtDNA) and reduced mitochondrial transcription.[10]
In 2-hydroxyglutaric aciduria, the accumulating 2-hydroxyglutaric acid has been shown to inhibit enzymes of the mitochondrial respiratory chain, particularly cytochrome c oxidase (Complex IV) and ATP synthase (Complex V).[11] This leads to impaired energy metabolism and may contribute to the neurological symptoms observed in patients.[11] While the direct toxic effect of this compound on mitochondria has not been extensively studied, its presence as a co-accumulating metabolite in these disorders suggests it may contribute to the overall mitochondrial pathology.
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound in urine. These methods are based on established procedures for organic acid analysis and may require optimization for specific instrumentation and laboratory conditions.
Protocol 1: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a common method for the extraction and derivatization of organic acids from urine for GC-MS analysis.
1. Sample Preparation and Extraction: a. To 1 mL of urine, add a suitable internal standard (e.g., a stable isotope-labeled analog of a related organic acid). b. Acidify the sample to a pH of approximately 1 by adding 6 M HCl. c. Saturate the aqueous phase by adding solid sodium chloride. d. Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate (B1210297) and vortexing for 2 minutes. e. Centrifuge at 3000 rpm for 10 minutes to separate the layers. f. Transfer the upper organic layer (ethyl acetate) to a clean tube. g. Repeat the extraction (steps d-f) and combine the organic extracts. h. Dry the combined organic extract under a gentle stream of nitrogen at room temperature.
2. Derivatization: a. To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Cap the vial tightly and heat at 60°C for 30 minutes. c. Cool the sample to room temperature before GC-MS analysis.
3. GC-MS Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-600.
4. Data Analysis:
-
Identification of the trimethylsilyl (B98337) (TMS) derivative of this compound is based on its retention time and mass spectrum compared to an authentic standard.
-
Quantification is performed by comparing the peak area of the analyte to the peak area of the internal standard.
Protocol 2: Urinary Organic Acid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a more sensitive and specific method for the quantification of this compound.
1. Sample Preparation: a. To 100 µL of urine, add an appropriate internal standard (a stable isotope-labeled version of this compound is ideal). b. Precipitate proteins by adding 400 µL of cold acetonitrile. c. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters (Example):
-
LC Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusing pure standards.
3. Data Analysis:
-
Quantification is achieved by creating a calibration curve using known concentrations of this compound standard and a constant concentration of the internal standard.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standard.
Conclusion
This compound serves as a secondary but potentially useful biomarker for the diagnosis and monitoring of Maple Syrup Urine Disease and 2-hydroxyglutaric aciduria. Its detection and quantification, in conjunction with other hallmark metabolites, can aid in the comprehensive metabolic profiling of patients with these disorders. Further research is warranted to establish precise quantitative ranges in different patient populations and to fully elucidate its role in the pathophysiology of these conditions, particularly its contribution to mitochondrial dysfunction. The provided protocols offer a starting point for researchers to develop and validate robust analytical methods for this and other related organic acids.
References
- 1. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanism for regulation of the human mitochondrial branched-chain alpha-ketoacid dehydrogenase complex by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revvity.com [revvity.com]
- 5. 2-Hydroxyglutaric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. albertahealthservices.ca [albertahealthservices.ca]
- 7. Progress in understanding 2-hydroxyglutaric acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. L-2-hydroxyglutaric aciduria – review of literature and case series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Underground isoleucine biosynthesis pathways in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
Application Notes and Protocols for NMR Spectroscopic Analysis of 2-Hydroxy-2-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the characterization of 2-Hydroxy-2-methylbutanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes established protocols for sample preparation and data acquisition, along with a summary of expected ¹H and ¹³C NMR spectral data.
Introduction
This compound is a carboxylic acid containing a chiral center, which plays a role as a metabolite.[1] Its structural elucidation and purity assessment are critical in various research and development settings, including drug discovery and metabolomics. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of this molecule. This application note outlines the necessary procedures and expected outcomes for the NMR analysis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₃ | [1][2][3] |
| Molecular Weight | 118.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 3739-30-8 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 74 °C | [1] |
NMR Spectroscopic Data
The following tables summarize the expected chemical shifts for this compound in different deuterated solvents.
3.1. ¹H NMR Spectral Data
The proton NMR spectrum of this compound shows distinct signals corresponding to the methyl, methylene, and hydroxyl protons.
Table 1: ¹H NMR Chemical Shifts (δ) and Multiplicities
| Assignment | Chemical Shift (ppm) in CDCl₃[4] | Chemical Shift (ppm) in D₂O | Multiplicity | Integration |
| -CH₃ (at C4) | 0.94 | ~0.85 | Triplet (t) | 3H |
| -CH₃ (at C2) | 1.47 | ~1.38 | Singlet (s) | 3H |
| -CH₂- | 1.86 - 1.77 | ~1.65 | Quartet (q) | 2H |
| -OH, -COOH | 7.52 | Not observed | Broad Singlet | 2H |
Note: In D₂O, the signals for the hydroxyl and carboxylic acid protons are typically not observed due to chemical exchange with the deuterium (B1214612) in the solvent.
3.2. ¹³C NMR Spectral Data
The carbon NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Chemical Shifts (δ)
| Assignment | Chemical Shift (ppm) in CDCl₃ |
| -C H₃ (at C4) | ~8.0 |
| -C H₃ (at C2) | ~25.0 |
| -C H₂- | ~33.0 |
| C -OH (at C2) | ~75.0 |
| C =O | ~182.0 |
Note: The chemical shifts are approximate and can vary slightly depending on the experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the preparation of samples and the acquisition of NMR data for this compound.
4.1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[5]
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O))
-
NMR tubes (5 mm) and caps
-
Pasteur pipette and glass wool
-
Vortex mixer
Protocol:
-
Weigh approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it into a clean, dry vial.[6]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6]
-
Vortex the vial until the sample is completely dissolved.
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid spectral artifacts.[5]
-
The final volume of the solution in the NMR tube should be approximately 0.5-0.6 mL, which corresponds to a height of about 4-5 cm.[5]
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.[5]
4.2. NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16-64 (adjust to achieve adequate signal-to-noise)
-
Spectral Width: 0-10 ppm
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Spectral Width: 0-200 ppm
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 1-2 seconds
4.3. Data Processing
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) to the Free Induction Decay (FID).
-
Perform a Fourier Transform to convert the FID into the frequency domain spectrum.
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference. For D₂O, an internal standard such as DSS or TSP is recommended.[6]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
References
- 1. (+-)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (RS)-2-hydroxy-2-methylbutyric acid - Wikidata [wikidata.org]
- 3. 2-Hydroxy-2-methylbutyric acid [webbook.nist.gov]
- 4. 2-Hydroxy-2-methylbutyric acid (3739-30-8) 1H NMR [m.chemicalbook.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Notes and Protocols: 2-Hydroxy-2-methylbutanoic Acid as a Complexing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-Hydroxy-2-methylbutanoic acid as a versatile complexing agent in various scientific applications. The following sections detail its use in the separation of lanthanides and in the formation of a stable chromium(V) complex for organic synthesis.
Application: Separation of Lanthanides by Isotachophoresis
This compound is an effective complexing agent for the separation of lanthanide ions using capillary isotachophoresis (ITP).[1] This technique separates ionic species based on their electrophoretic mobility in a discontinuous electrolyte system. The complexation of lanthanide ions with this compound modifies their effective mobility, enabling their separation.
This method is particularly relevant for the analysis of complex mixtures of lanthanides, such as those found in nuclear fuel reprocessing, geological samples, and advanced materials. The optimization of separation conditions, including complexing agent concentration and pH, is crucial for achieving high-resolution separation of these chemically similar elements.[1]
Experimental Protocol: Isotachophoretic Separation of Lanthanides
This protocol outlines the setup and execution of an isotachophoretic separation of a mixture of lanthanide ions using this compound as a complexing agent.
Materials:
-
This compound
-
Ammonium (B1175870) hydroxide (B78521) solution
-
High-purity water
-
Lanthanide salt standards (e.g., chlorides or nitrates)
-
Capillary isotachophoresis instrument with conductivity detection
-
Fused-silica capillary
Procedure:
-
Leading Electrolyte (LE) Preparation:
-
Prepare a 10 mM solution of this compound in high-purity water.
-
Adjust the pH of the solution to 4.5 with ammonium hydroxide. This solution acts as the leading electrolyte, containing the complexing agent.
-
-
Terminating Electrolyte (TE) Preparation:
-
Prepare a 10 mM solution of a suitable terminating agent, such as MES (2-(N-morpholino)ethanesulfonic acid), in high-purity water.
-
The terminating ion should have a lower effective mobility than any of the lanthanide-2-hydroxy-2-methylbutanoate complexes.
-
-
Sample Preparation:
-
Prepare a mixed standard solution containing the lanthanide ions of interest at a concentration of approximately 1 mM each in high-purity water.
-
-
Instrumentation and Separation:
-
Install the fused-silica capillary in the ITP instrument.
-
Fill the capillary and the electrode reservoirs with the leading and terminating electrolytes according to the instrument's instructions.
-
Inject a small plug of the lanthanide sample solution into the capillary at the interface between the leading and terminating electrolytes.
-
Apply a constant electric current (e.g., 50 µA) to initiate the separation.
-
Monitor the separation using the conductivity detector. The separated lanthanide zones will appear as distinct steps in the conductivity profile.
-
-
Data Analysis:
-
The length of each step in the isotachopherogram is proportional to the amount of the corresponding lanthanide ion in the sample.
-
Identify the lanthanide ions based on their relative positions in the isotachopherogram or by coupling the ITP system to a mass spectrometer.[1]
-
Diagram: Workflow for Isotachophoretic Separation of Lanthanides
Caption: Workflow for the separation of lanthanide ions using isotachophoresis with this compound as a complexing agent.
Quantitative Data: Stability Constants of Lanthanide Complexes
Application: Synthesis of a Stable Chromium(V) Complex
This compound serves as a bidentate ligand to stabilize chromium in the +5 oxidation state, forming the stable complex, sodium bis(2-hydroxy-2-methylbutyrato)oxochromate(V). This complex is a valuable oxidizing agent in organic synthesis.
Notably, this Cr(V) reagent has been utilized by the Baran group in the total synthesis of complex natural products, where it facilitates selective allylic oxidations. The stability of the complex allows for controlled and specific oxidation reactions that are otherwise challenging to achieve.
Experimental Protocol: Synthesis of Sodium bis(2-hydroxy-2-methylbutyrato)oxochromate(V)
General Synthetic Approach:
-
Reaction Setup: A solution of a suitable chromium(VI) source (e.g., sodium dichromate) is prepared in an appropriate solvent.
-
Ligand Addition: A stoichiometric amount of this compound is added to the chromium(VI) solution.
-
Reduction: A reducing agent is slowly added to the mixture to reduce Cr(VI) to Cr(V). The choice of reducing agent and reaction conditions (temperature, pH) is critical to prevent over-reduction to lower chromium oxidation states.
-
Complex Formation: The Cr(V) species formed in situ is chelated by the this compound to form the stable bis-ligated oxochromate(V) complex.
-
Isolation and Purification: The resulting complex is isolated from the reaction mixture, for example, by precipitation and filtration, and may be further purified by recrystallization.
Diagram: Logical Relationship in Cr(V) Complex Formation
Caption: General logical relationship for the synthesis of the stable Cr(V) complex.
Data Table: Properties of Sodium bis(2-hydroxy-2-methylbutyrato)oxochromate(V)
| Property | Value |
| Molecular Formula | C₁₀H₁₆CrNaO₇ |
| Molecular Weight | 323.22 g/mol |
| Appearance | Solid |
| Melting Point | 340-350 °C |
| CAS Number | 66767-36-0 |
Application in Drug Development
Currently, there is a lack of specific information in the public domain regarding the use of this compound as a complexing agent in drug delivery systems. While metal complexes are an area of active research in medicinal chemistry for therapeutic and diagnostic purposes, the application of this specific ligand in this context is not well-documented in available scientific literature. Professionals in drug development may consider this ligand as a novel chelating agent for metal-based therapeutics, warranting further investigation into its coordination properties with pharmaceutically relevant metal ions and the biological activity of the resulting complexes.
References
Application Notes and Protocols for 2-Hydroxy-2-methylbutanoic Acid Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of 2-Hydroxy-2-methylbutanoic acid samples from biological matrices for quantitative analysis. These guidelines are intended for researchers, scientists, and professionals involved in drug development and metabolic research.
Introduction
This compound is a branched-chain hydroxy fatty acid.[1][2] It is recognized as a metabolite and has been associated with certain inborn errors of metabolism, such as 2-hydroxyglutaric aciduria and maple syrup urine disease.[3][4] Accurate quantification of this analyte in biological fluids is crucial for clinical research and drug development programs exploring metabolic pathways.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₅H₁₀O₃ | [5] |
| Molecular Weight | 118.13 g/mol | [5] |
| Melting Point | 73-75 °C | [6] |
| Synonyms | 2-Hydroxy-2-methylbutyric acid, α-Hydroxy-α-methylbutyric acid | [5] |
Experimental Protocols
The choice of sample preparation protocol is critical for accurate and reproducible quantification of this compound. The following sections detail validated methods for plasma and urine samples, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Solid-Phase Extraction (SPE) and GC-MS Analysis of Plasma Samples
This protocol is adapted from methodologies for the analysis of organic acids in biological fluids and is suitable for researchers familiar with SPE techniques.
Objective: To extract and derivatize this compound from human plasma for GC-MS analysis.
Materials:
-
Human plasma (collected in EDTA or heparin tubes)
-
Internal Standard (IS) solution (e.g., ¹³C-labeled this compound)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (88%)
-
2,3,4,5,6-pentafluorobenzyl bromide (PFBBr)
-
N,N-Diisopropylethylamine (DIPEA)
-
Hexane (B92381) (HPLC grade)
-
Water (deionized)
-
Strong anion exchange (SAX) SPE cartridges
-
Nitrogen gas evaporator
-
GC-MS system
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[7]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SAX SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.
-
Elute the this compound and the internal standard with 1 mL of 5% formic acid in acetonitrile.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of a freshly prepared derivatization solution containing PFBBr and DIPEA in acetonitrile. A similar method for other hydroxy acids used derivatization with PFBBr at room temperature for 30 minutes.[6]
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
Evaporate the derivatization reagent under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient optimized for the separation of the derivatized analyte.
-
Monitor characteristic ions for both the analyte and the internal standard in Selected Ion Monitoring (SIM) mode for quantification.
-
Protocol 2: Liquid-Liquid Extraction (LLE) and LC-MS/MS Analysis of Urine Samples
This protocol provides a robust method for the extraction of this compound from urine, a matrix with high variability.
Objective: To extract this compound from human urine for LC-MS/MS analysis.
Materials:
-
Human urine
-
Internal Standard (IS) solution
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hydrochloric acid (HCl), 1M
-
Sodium chloride (NaCl)
-
Methanol (HPLC grade)
-
Water with 0.1% formic acid (mobile phase A)
-
Acetonitrile with 0.1% formic acid (mobile phase B)
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 5000 rpm for 10 minutes to remove particulate matter.
-
To 100 µL of the supernatant, add 10 µL of the internal standard solution.
-
Acidify the sample to pH 2-3 by adding 1M HCl.
-
Saturate the sample with NaCl to improve extraction efficiency.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 500 µL of ethyl acetate to the pre-treated urine sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.
-
-
Sample Concentration:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases A and B.
-
Set the mass spectrometer to operate in negative ion mode and monitor the specific parent-daughter ion transitions for this compound and its internal standard using Multiple Reaction Monitoring (MRM).
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of hydroxy acids in various matrices, providing a reference for expected performance.
| Parameter | Method | Matrix | Value | Reference |
| Limit of Detection (LOD) | GC-MS | Wine | 0.5 - 29 µg/L | [6] |
| Limit of Quantification (LOQ) | LC-MS/MS | Plasma | 5.0 ng/mL (for acidic drugs) | [8] |
| Recovery | GC-MS | Wine | 85 - 106% | [6] |
| Reproducibility (RSD) | GC-MS | Wine | < 12% | [6] |
| Linearity | GC-MS | Wine | Up to 3 or 12 mg/L | [6] |
Visualizations
Experimental Workflow for Plasma Sample Preparation (GC-MS)
Caption: Workflow for plasma sample preparation for GC-MS analysis.
Logical Relationship in Metabolic Context
Caption: Metabolic context of this compound formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for 2-Hydroxy-2-methylbutyric acid (HMDB0001987) [hmdb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human Metabolome Database: Showing metabocard for 2,3-Dihydroxy-2-methylbutanoic acid (HMDB0029576) [hmdb.ca]
- 5. (+-)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols: 2-Hydroxy-2-methylbutanoic Acid in Food Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2-methylbutanoic acid, a branched-chain hydroxy fatty acid, is a metabolite that has been identified in various biological systems. While its direct application in the food industry is not widely documented, its structural similarity to other organic acids and its detected presence in alcoholic beverages suggest potential roles as a flavor modulator and a preservative agent. These application notes provide a theoretical framework and practical protocols for investigating the utility of this compound in food science, based on established principles for similar compounds.
Chemical Structure:
Potential Applications in Food Science
Flavor Modulation in Beverages
Organic acids are crucial to the sensory profile of beverages like wine and beer, contributing to acidity, flavor, and overall complexity.[1][2][3] The presence of this compound in these beverages indicates it may contribute to their characteristic flavor profiles.
Hypothesized Sensory Contributions:
-
Sourness and Acidity: Like other organic acids, it is expected to impart a sour taste.
-
Complexity and Mouthfeel: It may contribute to the overall flavor complexity and mouthfeel of the beverage.
-
Fruity or Creamy Notes: Its ester, methyl 2-hydroxy-2-methylbutanoate, is associated with fruity aromas, suggesting the acid itself might be a precursor to such flavor compounds or possess subtle fruity or creamy undertones.
Illustrative Quantitative Data: Sensory Thresholds
The following table presents hypothetical sensory threshold data for this compound in water and a model wine solution. This data is for illustrative purposes to guide experimental design.
| Parameter | Matrix | Hypothetical Value | Unit | Reference Method |
| Absolute Detection Threshold | Deionized Water | 50 | mg/L | ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits |
| Recognition Threshold (Sour) | Deionized Water | 75 | mg/L | ISO 13301:2018: Sensory analysis -- Methodology -- General guidance for measuring odour, flavour and taste detection thresholds by a three-alternative forced-choice (3-AFC) procedure |
| Difference Threshold | Model Wine Solution | 20 | mg/L | Paired Comparison Test (as described in Sensory Evaluation of Food: Statistical Methods and Procedures) |
Antimicrobial Preservation
Organic acids are widely used as food preservatives due to their ability to inhibit the growth of various microorganisms.[4] The antimicrobial efficacy of organic acids is generally attributed to the ability of the undissociated form of the acid to penetrate the microbial cell membrane and disrupt cellular functions.
Potential Antimicrobial Activity:
-
Inhibition of Spoilage Bacteria and Yeasts: It may be effective against common food spoilage microorganisms.
-
Synergistic Effects: It could potentially be used in combination with other preservatives to enhance antimicrobial activity.
Illustrative Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table provides hypothetical MIC values for this compound against common foodborne microorganisms. This data is for illustrative purposes.
| Microorganism | Hypothetical MIC (pH 5.5) | Unit | Reference Method |
| Escherichia coli | 1500 | mg/L | Broth Microdilution Method (CLSI M07-A9) |
| Saccharomyces cerevisiae | 1200 | mg/L | Broth Microdilution Method (CLSI M27-A3) |
| Lactobacillus plantarum | 2000 | mg/L | Broth Microdilution Method (Adapted from CLSI standards) |
Experimental Protocols
Protocol for Sensory Evaluation: Determining Detection Threshold
Objective: To determine the absolute detection threshold of this compound in a liquid matrix (e.g., water or a model beverage).
Materials:
-
This compound (food-grade or high purity)
-
Deionized, odor-free water
-
Glass beakers and volumetric flasks
-
Triangle test cups, coded with random 3-digit numbers
-
Palate cleansers (e.g., unsalted crackers, room temperature water)
-
Panel of 20-30 trained sensory panelists
Procedure:
-
Stock Solution Preparation: Prepare a 1000 mg/L stock solution of this compound in deionized water.
-
Dilution Series: Prepare a series of dilutions from the stock solution, starting from a concentration expected to be below the threshold and increasing in geometric steps (e.g., 10, 20, 40, 60, 80, 100 mg/L).
-
Triangle Test Setup: For each concentration, present three samples to each panelist: two are blanks (water) and one contains the diluted acid. The order of presentation should be randomized for each panelist.
-
Evaluation: Panelists are instructed to taste each sample from left to right and identify the "odd" sample.
-
Data Analysis: The number of correct identifications at each concentration is recorded. The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample (accounting for chance).
Protocol for Antimicrobial Efficacy: Determining Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of this compound against a target microorganism using the broth microdilution method.[5]
Materials:
-
This compound
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Pure culture of the target microorganism (e.g., E. coli)
-
Spectrophotometer
-
Sterile pipettes and tubes
Procedure:
-
Stock Solution Preparation: Prepare a sterile, concentrated stock solution of this compound and adjust the pH to the desired level (e.g., 5.5).
-
Microorganism Inoculum Preparation: Grow the target microorganism in broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions across the row.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no acid) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Proposed Antimicrobial Mechanism of Action
The antimicrobial action of organic acids is generally not mediated by a specific signaling pathway but rather by a series of physicochemical events that disrupt microbial cell homeostasis. The following diagram illustrates this proposed mechanism for this compound.
Caption: Proposed antimicrobial mechanism of this compound.
Regulatory Considerations
Currently, this compound is not listed as a Generally Recognized as Safe (GRAS) substance by the U.S. Food and Drug Administration (FDA) for direct addition to food.[6][7] Its use in food would likely require a GRAS notification to be filed with the FDA, supported by a comprehensive safety assessment.[8][9][10][11]
Workflow for Establishing GRAS Status
The following diagram outlines the typical workflow for establishing the GRAS status of a new food ingredient.
Caption: General workflow for GRAS notification for a new food ingredient.
Conclusion
While this compound is not currently utilized as a food additive, its presence in fermented beverages and its chemical nature as an organic acid suggest plausible, yet unexplored, applications in food science. The protocols and illustrative data provided herein offer a foundational guide for researchers to systematically investigate its potential as a flavor modulator and antimicrobial agent. Further research, particularly in sensory science, microbiology, and toxicology, is essential to validate these potential applications and to establish a safety profile for its use in food products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Different Winemaking Conditions on Organic Acids Compounds of White Wines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives on the use of organic acids and short chain fatty acids as antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. researchgate.net [researchgate.net]
- 7. cir-safety.org [cir-safety.org]
- 8. How U.S. FDA's GRAS Notification Program Works | FDA [fda.gov]
- 9. About the GRAS Notification Program | FDA [fda.gov]
- 10. qualitysmartsolutions.com [qualitysmartsolutions.com]
- 11. foodchainid.com [foodchainid.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Hydroxy-2-methylbutanoic Acid Extraction from Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and analysis of 2-Hydroxy-2-methylbutanoic acid from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied in tissues?
A1: this compound is a small organic acid. In research, it is sometimes studied as a potential biomarker for certain metabolic disorders.[1][2] Its presence and concentration in tissues can provide insights into specific metabolic pathways and cellular processes.
Q2: Which tissue homogenization method is best for extracting this compound?
A2: The optimal homogenization method depends on the tissue type. For most soft tissues like the liver and kidney, bead beating homogenization is efficient and provides high throughput. For tougher, more elastic tissues such as muscle or skin, cryogenic grinding (cryomilling) or the use of a cryotome can be more effective in achieving complete tissue disruption.
Q3: What are the recommended extraction solvents for this compound from tissue?
A3: A simple and effective method for extracting polar metabolites like this compound is a single-step extraction with a polar solvent, most commonly methanol (B129727). For a more comprehensive analysis that also considers less polar metabolites, a two-step liquid-liquid extraction using a combination of methanol and a non-polar solvent like chloroform (B151607) or methyl-tert-butyl ether (MTBE) is recommended.
Q4: Is derivatization necessary for the analysis of this compound?
A4: Yes, derivatization is highly recommended for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. For GC-MS, silylation is a common derivatization technique that increases the volatility of the analyte. For LC-MS/MS, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or aniline (B41778) can enhance ionization efficiency and improve chromatographic separation.
Q5: How can I quantify the concentration of this compound in my tissue samples?
A5: Quantification is typically achieved by creating a calibration curve using a series of known concentrations of a this compound standard. An internal standard, preferably a stable isotope-labeled version of the analyte, should be used to correct for variations in extraction efficiency and instrument response.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Analyte | Incomplete tissue homogenization. | Ensure complete tissue disruption. For tough tissues, consider cryo-grinding. Increase homogenization time or bead beating intensity. |
| Inefficient extraction from the tissue matrix. | Optimize the solvent-to-tissue ratio. Consider a two-step extraction protocol. Ensure thorough vortexing and mixing during extraction. | |
| Analyte degradation. | Keep samples on ice or at 4°C throughout the extraction process. Minimize the time between extraction and analysis. | |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | Active sites in the GC inlet or column. | Deactivate the GC inlet liner and use a high-quality, inert column. |
| Incomplete derivatization. | Ensure the derivatization reagent is fresh and the reaction is carried out under anhydrous conditions. Optimize reaction time and temperature. | |
| Matrix effects in LC-MS. | Dilute the sample extract. Use a matrix-matched calibration curve. Consider solid-phase extraction (SPE) for sample cleanup. | |
| High Variability Between Replicates | Inconsistent sample homogenization. | Ensure each sample is homogenized to the same degree. Use a standardized protocol for all samples. |
| Pipetting errors, especially with small volumes. | Use calibrated pipettes and ensure proper pipetting technique. | |
| Inconsistent derivatization. | Prepare a master mix of the derivatization reagent and add it consistently to all samples. | |
| Interfering Peaks in the Chromatogram | Contamination from solvents, reagents, or labware. | Use high-purity solvents and reagents. Thoroughly clean all labware. Run a blank sample to identify sources of contamination. |
| Co-elution of matrix components. | Optimize the chromatographic gradient (for LC) or temperature program (for GC) to improve separation. Consider a more selective mass transition for MS/MS analysis. |
Experimental Protocols
Protocol 1: Tissue Homogenization
This protocol describes two common methods for tissue homogenization.
Method A: Bead Beating Homogenization (for soft tissues)
-
Weigh 20-50 mg of frozen tissue and place it in a 2 mL screw-cap tube containing pre-chilled ceramic or stainless steel beads.
-
Add the appropriate volume of ice-cold extraction solvent (see Protocol 2).
-
Homogenize the tissue using a bead beater instrument for 2-5 minutes at a high setting.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet the tissue debris.
-
Collect the supernatant for further processing.
Method B: Cryogenic Grinding (for tough tissues)
-
Pre-chill a mortar and pestle with liquid nitrogen.
-
Place the frozen tissue sample in the mortar and add a small amount of liquid nitrogen.
-
Grind the tissue to a fine powder.
-
Transfer the powdered tissue to a pre-chilled tube.
-
Add the appropriate volume of ice-cold extraction solvent and proceed with extraction.
Protocol 2: Extraction of this compound
Method A: Single-Step Methanol Extraction
-
To the homogenized tissue, add 1 mL of ice-cold 80% methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
Method B: Two-Step Liquid-Liquid Extraction (Methanol/Chloroform)
-
To the homogenized tissue, add a 2:1 mixture of ice-cold chloroform:methanol (600 µL).
-
Vortex for 1 minute and incubate on ice for 10 minutes.
-
Add 200 µL of ice-cold water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
The upper aqueous layer contains the polar metabolites, including this compound. Carefully collect this layer for analysis.
Protocol 3: Analysis by GC-MS (with Silylation)
-
Take 100 µL of the tissue extract and evaporate to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injecting 1 µL into the GC-MS.
Protocol 4: Analysis by LC-MS/MS (with 3-NPH Derivatization)
-
Take 50 µL of the tissue extract.
-
Add 20 µL of 120 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in 50% acetonitrile (B52724) containing 6% pyridine.
-
Add 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile.
-
Incubate at 40°C for 30 minutes.
-
Quench the reaction with 20 µL of 0.1% formic acid.
-
Centrifuge to remove any precipitate and inject the supernatant into the LC-MS/MS system.
Quantitative Data (Illustrative)
The following tables provide illustrative performance data for the described methods. Researchers should perform their own validation experiments to determine the specific performance characteristics in their laboratory.
Table 1: Illustrative Recovery of this compound from Liver Tissue
| Extraction Method | Mean Recovery (%) | Standard Deviation (%) |
| Single-Step Methanol | 88.5 | 5.2 |
| Two-Step Methanol/Chloroform | 92.1 | 4.5 |
Table 2: Illustrative Linearity and Detection Limits for GC-MS Analysis
| Parameter | Value |
| Linear Range | 0.1 - 100 µg/mL |
| R² | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Table 3: Illustrative Linearity and Detection Limits for LC-MS/MS Analysis
| Parameter | Value |
| Linear Range | 0.01 - 50 µg/mL |
| R² | > 0.998 |
| Limit of Detection (LOD) | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.01 µg/mL |
Visualizations
References
Technical Support Center: Overcoming Matrix Effects in 2-Hydroxy-2-methylbutanoic Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing 2-Hydroxy-2-methylbutanoic acid. The focus is on identifying and mitigating matrix effects, a common challenge in bioanalysis that can impact data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in a sample matrix, such as plasma or serum.[1][2] For a small, polar molecule like this compound, these effects, primarily ion suppression, can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.[3] This interference arises from competition for ionization in the mass spectrometer's source, where endogenous matrix components can hinder the analyte's ability to form ions effectively.[4]
Q2: How can I determine if my analysis is impacted by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip or rise in the baseline signal of the analyte indicates the retention times of interfering components.[1]
-
Quantitative Assessment (Post-Extraction Spike): This method provides a numerical value for the matrix effect. The response of the analyte in a neat solution is compared to its response when spiked into an extracted blank matrix at the same concentration.[4] The matrix factor (MF) is calculated as the peak area in the presence of the matrix divided by the peak area in the neat solution. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
Q3: What are the most common sources of matrix effects in plasma/serum samples for acidic polar analytes?
A3: For acidic polar analytes like this compound, the primary sources of matrix effects in plasma or serum are:
-
Phospholipids: These are major components of cell membranes and are often co-extracted, particularly with simpler sample preparation methods like protein precipitation. They are notorious for causing ion suppression.
-
Salts: High concentrations of salts from the biological matrix or buffers can alter the droplet surface tension and evaporation characteristics in the ion source, leading to suppression.[4]
-
Other Endogenous Molecules: Other small polar organic acids and metabolites can co-elute and compete for ionization.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) sufficient to overcome matrix effects?
A4: A SIL-IS, such as deuterated this compound, is the preferred choice for an internal standard as it co-elutes with the analyte and experiences similar degrees of matrix effects, thus compensating for signal variations.[5] However, it does not eliminate the underlying problem of ion suppression, which can still lead to reduced sensitivity. Therefore, it is always best practice to minimize matrix effects through optimized sample preparation and chromatography in conjunction with using a SIL-IS.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Ion suppression from co-eluting matrix components. | 1. Optimize Sample Preparation: Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interferences. 2. Modify Chromatography: Adjust the gradient profile to better separate the analyte from the suppression zone. Consider a different column chemistry (e.g., HILIC for highly polar compounds). 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2] |
| Inconsistent Results Between Samples | Variable matrix effects across different sample lots or individuals. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[5] 2. Thorough Method Validation: Evaluate matrix effects across at least six different lots of blank matrix during method validation to ensure robustness. |
| Poor Peak Shape (Fronting, Tailing, or Splitting) | 1. Inappropriate injection solvent. 2. Column overload. 3. Secondary interactions with the column. | 1. Ensure the injection solvent is weaker than the initial mobile phase to prevent peak distortion. 2. Inject a lower concentration of the analyte. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Retention Time Shifts | 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuations in column temperature. | 1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a guard column and replace the analytical column if performance deteriorates. 3. Use a column oven to maintain a consistent temperature. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a rapid but less clean method suitable for initial screening.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.
-
Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., deuterated this compound in methanol).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) (or methanol (B129727) containing 0.1% formic acid) to precipitate proteins.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This method provides a cleaner extract, reducing matrix effects.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard and 200 µL of 2% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Wash with 1 mL of hexane (B92381) to remove lipids.
-
-
Elution: Elute this compound with 1 mL of 5% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.
Protocol 3: LC-MS/MS Analysis
This protocol is a starting point and should be optimized for your specific instrument and application.
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Analyte: 117.1 > 71.1 (Quantifier), 117.1 > 43.1 (Qualifier) IS (d3): 120.1 > 74.1 |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Note: The provided MRM transitions are hypothetical and should be optimized by infusing a standard solution of this compound.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Matrix Factor (MF) | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation (PPT) | 0.65 (Suppression) | 95 | 62 |
| Liquid-Liquid Extraction (LLE) | 0.88 (Slight Suppression) | 85 | 75 |
| Solid-Phase Extraction (SPE) | 0.97 (Minimal Effect) | 92 | 89 |
Data is illustrative and will vary based on the specific protocol and matrix.
Table 2: Illustrative LC-MS/MS Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | S/N > 10 |
| Intra-day Precision (%CV) | < 8% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% |
| Accuracy (%Bias) | ± 7% | ± 15% |
| Matrix Factor (IS Normalized) | 0.95 - 1.04 | 0.85 - 1.15 |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: General sample preparation workflow for bioanalysis.
References
Improving peak resolution in chiral separation of 2-Hydroxy-2-methylbutanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you improve peak resolution in the chiral separation of 2-Hydroxy-2-methylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of this compound?
A1: this compound is a small, chiral carboxylic acid. The main challenge lies in its enantiomers having identical physical and chemical properties in an achiral environment.[1] Therefore, separation requires a chiral environment, typically provided by a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC), which can form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[2][3]
Q2: What is a good general strategy for developing a separation method for this compound?
A2: A systematic screening approach is the most effective strategy.[3][4] This involves testing a selection of different CSPs with a variety of mobile phase compositions. The process generally starts with screening columns known for broad enantiorecognition, such as polysaccharide-based CSPs, and then fine-tuning the mobile phase conditions to optimize selectivity and resolution.[5] For acidic compounds, specialized anion-exchange columns are also highly effective.[6][7]
Q3: Which types of Chiral Stationary Phases (CSPs) are most effective for this compound?
A3: Polysaccharide-based and anion-exchange CSPs are excellent starting points.
-
Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are known for their wide applicability and success in separating a broad range of chiral compounds, including acidic ones.[1][8]
-
Anion-exchange CSPs (e.g., CHIRALPAK QN-AX and QD-AX) are specifically designed for the enantioseparation of acidic compounds and operate through an ion-exchange mechanism, often providing high selectivity.[6][7]
Q4: How does the mobile phase composition impact peak resolution?
A4: The mobile phase is a critical factor for optimizing selectivity.[4]
-
Solvent Composition: The ratio of the organic modifier (like methanol (B129727) or acetonitrile) to the non-polar or aqueous component directly influences analyte retention and interaction with the CSP.[1]
-
Acidic Additives: For acidic analytes like this compound, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase is crucial.[9] This suppresses the ionization of the analyte's carboxylic acid group, reducing peak tailing and often improving resolution by minimizing undesirable secondary interactions with the stationary phase.[1][9]
-
pH (Reversed-Phase): In reversed-phase mode, the pH of the aqueous component of the mobile phase can alter the ionization state of the analyte, significantly affecting its retention and selectivity.[5]
Q5: What is the role of temperature in this chiral separation?
A5: Temperature significantly influences chiral separations.[10] Lowering the column temperature can sometimes increase the resolution between enantiomers, but it may also lead to broader peaks and longer analysis times.[1] Conversely, higher temperatures can improve peak efficiency (narrower peaks).[11] The effect of temperature can be complex and non-linear, and in some cases, may even reverse the elution order of the enantiomers.[12] Therefore, maintaining a stable and controlled column temperature using a column oven is essential for consistent and reproducible results.[1]
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve common problems during your experiments.
Issue 1: Poor or No Peak Resolution
Question: My chromatogram shows a single peak or two completely overlapping peaks. What should I do?
-
Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selected CSP may not possess the necessary chiral recognition mechanism for this compound.
-
Solution: Screen a different class of CSP. If you started with a polysaccharide column, try an anion-exchange column, or vice-versa. A screening approach across multiple column chemistries is the most reliable way to find a successful separation.[4]
Table 1: Recommended Chiral Stationary Phases for this compound
CSP Class Example Columns Principle of Separation Polysaccharide-Based Lux® Cellulose-1, Chiralpak® IA/IB/IC Complex formation via hydrogen bonding, dipole-dipole, and steric interactions.[8] Anion-Exchange CHIRALPAK® QN-AX, CHIRALPAK® QD-AX Ion-exchange between the protonated chiral selector and the anionic analyte.[6] | Macrocyclic Glycopeptide | CHIROBIOTIC™ T2 | Inclusion complexation, hydrogen bonding, and ionic interactions.[13] |
-
-
Potential Cause 2: Suboptimal Mobile Phase Conditions. The mobile phase composition is not suitable for inducing enantioselectivity on the chosen column.
-
Solution: Systematically alter the mobile phase. Change the organic modifier (e.g., switch from methanol to isopropanol (B130326) in normal phase) or adjust the concentration of the acidic additive. The type and concentration of the additive can dramatically affect selectivity.[4]
Table 2: Recommended Starting Mobile Phase Conditions for Screening
Mode Mobile Phase Composition Notes Normal Phase (NP) n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) Adjust the alcohol percentage to modify retention. Ethanol can also be screened.[5] Polar Organic (PO) Acetonitrile / Methanol / Acetic Acid / Triethylamine (95:5:0.1:0.1, v/v/v) Useful for compounds with polar functional groups. Reversed-Phase (RP) Water (with 20 mM Ammonium Acetate, pH 5) / Acetonitrile (70:30, v/v) Adjust the organic modifier percentage and pH. | Anion-Exchange | Methanol / Acetic Acid / Triethylamine (100:0.1:0.05, v/v/v) | Typical for QN-AX and QD-AX columns. Adjust additive concentrations.[13] |
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: The peaks are resolved, but they show significant tailing, making integration difficult. Why is this happening?
-
Potential Cause 1: Secondary Interactions. The acidic nature of the analyte can lead to strong, undesirable interactions with active sites (e.g., residual silanols) on silica-based CSPs.[14]
-
Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, causing peak distortion.[14]
-
Solution: Reduce the sample concentration or the injection volume. Prepare a dilution series to find the optimal sample load.
-
Issue 3: Broad Peaks Leading to Poor Resolution
Question: The peaks are very wide, which causes them to merge even if their centers are separated. How can I make them sharper?
-
Potential Cause 1: High Flow Rate. The mobile phase may be moving too quickly through the column for efficient mass transfer to occur.
-
Potential Cause 2: Excessive Extra-Column Volume. The tubing between the injector, column, and detector can contribute to peak broadening.
-
Solution: Minimize the length and internal diameter of all connection tubing to reduce the volume outside the column.[1]
-
Issue 4: Inconsistent Retention Times and Resolution
Question: My retention times are drifting between injections, and the resolution is not reproducible. What is the cause?
-
Potential Cause 1: Insufficient Column Equilibration. The column chemistry has not reached a steady state with the mobile phase. This is especially common when changing mobile phase composition.[1]
-
Solution: Ensure the column is thoroughly equilibrated before starting a sequence of injections. Flushing with at least 10-20 column volumes of the new mobile phase is a good practice.
-
-
Potential Cause 2: Temperature Fluctuations. The laboratory's ambient temperature is changing, affecting the chromatography.
Experimental Protocols
Protocol 1: General HPLC Method Screening Workflow
-
Sample Preparation: Prepare a stock solution of racemic this compound at 1.0 mg/mL in methanol or isopropanol.[3] Dilute this stock with the initial mobile phase to a working concentration of approximately 50 µg/mL.[3] Filter the final solution through a 0.45 µm syringe filter before injection.[13]
-
Column Selection: Select at least two columns from different CSP classes (e.g., one polysaccharide-based and one anion-exchange).
-
Initial Screening:
-
Install the first column and equilibrate it with the starting mobile phase (see Table 2) at a flow rate of 1.0 mL/min.[13]
-
Set the column temperature to 25 °C.[13]
-
Inject 5-10 µL of the prepared sample.
-
Monitor the separation using a UV detector (e.g., at 210-220 nm, as carboxylic acids have low UV absorbance at higher wavelengths).
-
-
Evaluation: Assess the resulting chromatogram for any signs of separation.
-
Iteration: If no separation is observed, switch to a different mobile phase mode (e.g., from Normal Phase to Polar Organic). If still unsuccessful, switch to the second column and repeat the screening process.
-
Optimization: Once partial separation is achieved, systematically optimize the mobile phase composition (modifier ratio, additive concentration), flow rate, and temperature to maximize resolution.
Protocol 2: Sample Preparation
-
Weighing: Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolution (Stock Solution): Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol) to create a 1 mg/mL stock solution.[3] Ensure the sample is fully dissolved, using sonication if necessary.
-
Dilution (Working Solution): Pipette 500 µL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with the mobile phase you will be using for the analysis. This creates a 50 µg/mL working solution.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could block the column.[13]
Visualizations
Caption: A logical workflow for chiral method development.
Caption: A troubleshooting flowchart for poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chiraltech.com [chiraltech.com]
- 7. Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 9. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Measurement of 2-Hydroxy-2-methylbutanoic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Hydroxy-2-methylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound?
A1: The most common analytical methods are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). GC-MS typically requires a derivatization step to increase the volatility of the analyte. LC-MS/MS is highly sensitive and selective and can often be performed with less extensive sample preparation.
Q2: What are the potential sources of interference in the measurement of this compound?
A2: Potential sources of interference can be broadly categorized as:
-
Structurally Related Compounds: Isomers and other small hydroxy acids can co-elute and produce similar mass spectral fragments.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in LC-MS/MS, leading to inaccurate results.[1][2][3][4]
-
Sample Preparation: Incomplete removal of proteins, phospholipids, and salts can interfere with the analysis.
-
Derivatization Artifacts (GC-MS): Incomplete derivatization or the formation of byproducts can lead to quantification errors.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[5][6]
-
Chromatographic Separation: Optimize your chromatographic method to separate the analyte from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening) in LC-MS/MS Analysis
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[7][8][9] |
| Inappropriate Injection Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[8] |
| Secondary Interactions with Column | Adjust the mobile phase pH or add a buffer to minimize interactions with residual silanols on the column.[8] |
| Column Void | A void at the head of the column can cause peak splitting. This often requires column replacement.[9] |
A logical workflow for troubleshooting poor peak shape is illustrated below.
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Inaccurate Quantification and High Variability in Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression/Enhancement) | Evaluate matrix effects by comparing the analyte response in neat solution versus a post-extraction spiked matrix sample. Implement a more rigorous sample cleanup method (e.g., SPE) or use a stable isotope-labeled internal standard.[1][2][3][4] |
| Isomeric Interference | Develop a chromatographic method with sufficient resolution to separate this compound from its isomers. Chiral chromatography may be necessary to separate enantiomers.[10] |
| Incomplete Derivatization (GC-MS) | Optimize derivatization conditions (reagent concentration, temperature, and time). Use a derivatization internal standard to monitor the reaction efficiency.[11][12] |
| Calibration Curve Issues | Ensure the calibration range covers the expected sample concentrations. Use a suitable weighting factor for the regression. Prepare fresh calibration standards. |
The relationship between potential causes and solutions for inaccurate quantification is depicted below.
Caption: Causes and solutions for inaccurate quantification.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a quick method for removing the bulk of proteins from plasma or serum samples.
-
Sample Aliquoting: Aliquot 100 µL of the plasma/serum sample into a microcentrifuge tube.
-
Addition of Internal Standard: Add the internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: GC-MS Analysis with Derivatization
This protocol outlines a general procedure for the analysis of this compound by GC-MS.
-
Sample Preparation: Extract the analyte from the sample matrix using an appropriate method (e.g., LLE or SPE).
-
Evaporation: Evaporate the extract to complete dryness.
-
Derivatization:
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 60°C for 30 minutes.
-
-
GC-MS Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
An example workflow for GC-MS analysis is provided below.
Caption: General workflow for GC-MS analysis.
Potential Interferences
The following table summarizes potential structurally similar interferences for this compound. Chromatographic separation is crucial to avoid inaccurate quantification.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | C₅H₁₀O₃ | 118.13 | Analyte of Interest |
| 2-Hydroxy-3-methylbutanoic acid | C₅H₁₀O₃ | 118.13 | Isomer, potential for co-elution. |
| 3-Hydroxy-3-methylbutanoic acid | C₅H₁₀O₃ | 118.13 | Isomer, potential for co-elution. |
| 2-Hydroxy-4-methylpentanoic acid | C₆H₁₂O₃ | 132.16 | Structurally similar, may have similar fragmentation. |
| 3-Hydroxybutanoic acid | C₄H₈O₃ | 104.10 | Can be present in biological samples. |
References
- 1. researchgate.net [researchgate.net]
- 2. eijppr.com [eijppr.com]
- 3. bme.psu.edu [bme.psu.edu]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. Sample Preparation Techniques | Thermo Fisher Scientific - US [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. agilent.com [agilent.com]
- 10. Separation and Quantification of Isomeric Forms of Aminobutyric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Stability of 2-Hydroxy-2-methylbutanoic Acid in Frozen Samples
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Hydroxy-2-methylbutanoic acid in frozen biological samples. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and experimental protocols based on available data for structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in frozen plasma or serum?
Q2: What is the impact of freeze-thaw cycles on the stability of this compound?
Repeated freeze-thaw cycles can be detrimental to the integrity of many analytes. For analogous compounds, gamma-hydroxybutyrate (GHB) was found to be stable in human plasma after three freeze-thaw cycles[1]. Many common clinical chemistry analytes in serum have also shown adequate stability for up to ten freeze-thaw cycles when stored at -20°C[4][5]. While direct data for this compound is unavailable, it is likely to exhibit similar stability. To minimize potential degradation, it is best practice to aliquot samples into single-use volumes before freezing.
Q3: What are the optimal storage temperatures for long-term stability?
For long-term storage of biological samples intended for metabolomics or bioanalysis, -80°C is the generally recommended temperature. Studies on various metabolites, including fatty acids, have demonstrated good stability for several years at -80°C[6][7][8][9]. While some analytes may be stable at -20°C for shorter durations, -80°C significantly slows down enzymatic and chemical degradation processes, ensuring better sample integrity over extended periods. For instance, in one study, acetoacetate, a ketone body, was significantly degraded at -20°C within a week, whereas at -80°C, the degradation was much slower[2].
Q4: Can I use different anticoagulants for plasma collection?
The choice of anticoagulant can influence analyte stability. While specific effects on this compound are not documented, it is known that certain anticoagulants can interfere with analytical methods or affect the stability of other compounds. For example, EDTA and oxalate (B1200264) have been shown to interfere with the determination of 3-hydroxybutyrate[3]. It is crucial to validate the analytical method with the same anticoagulant that will be used for the study samples.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low concentrations of this compound in stored samples. | Analyte degradation due to improper storage temperature. | Verify that samples have been consistently stored at ≤ -70°C. For long-term studies, -80°C is crucial. |
| Analyte degradation due to multiple freeze-thaw cycles. | Aliquot samples into single-use tubes prior to initial freezing to avoid repeated thawing of the bulk sample. | |
| Chemical or enzymatic degradation during sample handling and processing. | Process samples on ice and minimize the time between thawing and analysis. Consider the use of enzyme inhibitors if enzymatic degradation is suspected. | |
| High variability in results between aliquots of the same sample. | Incomplete thawing and mixing of the sample before analysis. | Ensure the entire sample is completely thawed and vortexed gently before taking an aliquot for analysis. |
| Non-uniform freezing process. | Standardize the freezing procedure for all samples. Flash-freezing in liquid nitrogen before transferring to -80°C storage can sometimes improve consistency. | |
| Discrepancies in results when using different sample collection tubes. | Interference from the anticoagulant or tube additives. | Validate your analytical method with the specific type of collection tubes and anticoagulant used in your study. |
Stability Data for Structurally Similar Compounds
The following tables summarize stability data for gamma-hydroxybutyrate (GHB) and beta-hydroxybutyrate (BHB) in frozen plasma and serum, which can serve as a proxy for estimating the stability of this compound.
Table 1: Long-Term Stability of Similar Hydroxy Acids in Frozen Plasma/Serum
| Compound | Matrix | Storage Temperature | Duration | Stability Outcome | Reference |
| Gamma-Hydroxybutyrate (GHB) | Plasma | -20°C | 9 months | Stable (no significant change) | [1] |
| Beta-Hydroxybutyrate (BHB) | Serum | -20°C | > 1 year | Stable | |
| Beta-Hydroxybutyrate (BHB) | Serum/Plasma | -18°C | 6 months | Significant decrease observed | |
| Fatty Acids (general) | Plasma | -80°C | ~4 years | Stable | [6][9] |
Table 2: Freeze-Thaw Stability of Similar Hydroxy Acids in Frozen Plasma/Serum
| Compound | Matrix | Number of Freeze-Thaw Cycles | Stability Outcome | Reference |
| Gamma-Hydroxybutyrate (GHB) | Plasma | 3 | Stable (deviation < 10%) | [1] |
| General Chemistry Analytes | Serum | 10 | Most analytes stable | [4][5] |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment
-
Sample Preparation: Pool and aliquot a sufficient volume of the biological matrix (e.g., plasma, serum) to be tested. Spike the matrix with this compound at low and high concentrations.
-
Baseline Analysis: Analyze a set of freshly prepared samples (T=0) to establish the initial concentration.
-
Storage: Store the remaining aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples from each storage temperature.
-
Sample Analysis: Thaw the samples under controlled conditions, process, and analyze them using a validated analytical method.
-
Data Evaluation: Compare the mean concentration of the stored samples to the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike the biological matrix with this compound at low and high concentrations. Aliquot into multiple tubes.
-
Baseline Analysis: Analyze a set of freshly prepared samples (Cycle 0).
-
Freeze-Thaw Cycles: Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours. Thaw the samples at room temperature until completely thawed, and then refreeze for another 24 hours. Repeat for the desired number of cycles (e.g., 3 to 5 cycles).
-
Sample Analysis: After each specified freeze-thaw cycle, analyze a set of samples.
-
Data Evaluation: Compare the mean concentration of the samples from each freeze-thaw cycle to the baseline concentration. The acceptance criterion is typically a deviation of ≤15%.
Visualized Workflows
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting flowchart for unexpected analyte degradation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. bevital.no [bevital.no]
- 4. researchgate.net [researchgate.net]
- 5. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of storage time, temperature, antioxidant and thawing on fatty acid composition of plasma, serum and red blood cells - A pilot biobank study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
Preventing degradation of 2-Hydroxy-2-methylbutanoic acid during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Hydroxy-2-methylbutanoic acid to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The main factors that can lead to the degradation of this compound are improper temperature, exposure to high humidity, extreme pH conditions (both acidic and basic), and exposure to light.[1][2][3] Repeated freeze-thaw cycles can also compromise the stability of the compound in solution.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage of the solid compound, a temperature of -20°C is recommended.[4][5] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4]
Q3: How can I monitor the degradation of this compound in my samples?
A3: Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS), should be used to monitor for degradation. These methods can separate the intact compound from any potential degradation products, allowing for accurate quantification.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure (an α-hydroxy acid), potential degradation pathways include oxidation, decarboxylation, and dehydration. Under forced conditions, such as high heat, extreme pH, or in the presence of oxidizing agents, these pathways can be accelerated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound purity over time in solid form. | Improper storage conditions (e.g., exposure to humidity or high temperatures). | Store the solid compound in a tightly sealed container at -20°C in a desiccated environment. |
| Decreased concentration of the compound in a stock solution. | Degradation due to improper storage temperature or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes and store at -80°C for long-term or -20°C for short-term storage. Avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in chromatograms of stored samples. | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products. Use a validated stability-indicating analytical method for analysis. |
| Inconsistent results between different sample aliquots. | Non-homogeneity of the sample after thawing or incomplete dissolution. | Ensure the sample is completely thawed and vortexed thoroughly before taking an aliquot for analysis. |
Stability of this compound Under Various Conditions
The following table summarizes the expected stability of this compound under different storage conditions. This data is based on general knowledge of α-hydroxy acid stability and information from suppliers. Specific stability testing should be conducted for your unique sample matrix and storage conditions.
| Condition | Temperature | Duration | Expected Stability |
| Solid | -20°C | > 1 year | High |
| Solid | 2-8°C | Months | Moderate |
| Solid | Room Temperature | Weeks | Low |
| Solution | -80°C | 6 months | High[4] |
| Solution | -20°C | 1 month | High[4] |
| Solution | 2-8°C | Days to Weeks | Moderate to Low |
| Solution | Room Temperature | Hours to Days | Low |
| Freeze-Thaw Cycles | -20°C to RT | Multiple Cycles | Potential for degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating LC-MS/MS method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Protocol 2: LC-MS/MS Method for Quantification
This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound in biological samples.
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound and its internal standard. The exact m/z values will need to be determined by infusion of a standard solution.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Analysis of 2-Hydroxy-2-methylbutanoic Acid by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 2-Hydroxy-2-methylbutanoic acid using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for analyzing this compound by LC-MS?
A1: Electrospray ionization (ESI) is a widely used technique for the analysis of this compound and similar small polar molecules. ESI is particularly effective when the analyte can be readily ionized in solution. For this compound, operating in the negative ion mode is common to detect the deprotonated molecule [M-H]⁻.[1]
Q2: I am observing poor sensitivity. What are the first things I should check?
A2: Poor sensitivity can arise from several factors. Start by verifying the following:
-
Sample Purity: Ensure your sample is as clean as possible. Non-volatile salts and buffers can suppress the ionization of your target analyte.[2][3]
-
Tuning and Calibration: Confirm that your mass spectrometer is properly tuned and calibrated for the mass range of interest.
-
Ionization Mode: You may be using a suboptimal ionization polarity. For this compound, negative ion mode is often preferred.[1]
-
Mobile Phase Composition: The pH and organic content of your mobile phase can significantly impact ionization efficiency. Avoid additives known for ion suppression, such as trifluoroacetic acid (TFA), if possible.[2] If TFA is necessary for chromatography, consider methods to mitigate its suppressive effects.[4][5]
Q3: Should I consider derivatization for analyzing this compound?
A3: Derivatization can be a very effective strategy to enhance the sensitivity and improve the chromatographic properties of small carboxylic acids like this compound.[6][7] Derivatization can increase the hydrophobicity of the analyte, leading to better retention on reversed-phase columns, and can introduce a readily ionizable group, which boosts the signal in the mass spectrometer.[8]
Q4: What are some common derivatization reagents for carboxylic acids?
A4: Several reagents are available for derivatizing carboxylic acids for LC-MS analysis. Some common examples include:
-
3-Nitrophenylhydrazine (B1228671) (3-NPH) in combination with a carbodiimide (B86325) like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).[9]
-
2-Picolylamine (PA) , which reacts with carboxylic acids to form highly responsive derivatives in positive-ion ESI-MS.[8]
-
O-Benzylhydroxylamine (O-BHA) has been used for the derivatization of short-chain fatty acids.[10]
Troubleshooting Guides
Issue 1: High Background Noise or Noisy Baseline
-
Potential Cause: Contaminated mobile phase, solvents, or LC system components.
-
Troubleshooting Steps:
Issue 2: Poor Peak Shape
-
Potential Cause: Inappropriate mobile phase pH, secondary interactions with the column, or column overload.
-
Troubleshooting Steps:
-
Adjust the pH of the mobile phase. For acidic compounds on a reversed-phase column, a mobile phase pH about 2 units below the pKa of the analyte can improve peak shape.[9]
-
Consider a different stationary phase if peak tailing is significant.
-
Inject a lower concentration of your sample to check for column overload.
-
Issue 3: Irreproducible Retention Times
-
Potential Cause: Inadequate column equilibration, temperature fluctuations, or a problem with the LC pump.
-
Troubleshooting Steps:
-
Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Use a column oven to maintain a stable temperature.
-
Check the LC pump for pressure fluctuations and perform routine maintenance.
-
Issue 4: Signal Suppression
-
Potential Cause: Co-eluting matrix components or the use of ion-pairing agents like TFA.
-
Troubleshooting Steps:
-
Improve chromatographic separation to resolve the analyte from interfering compounds.
-
Enhance sample cleanup procedures to remove matrix components.
-
If using TFA, consider post-column addition of a reagent like propionic acid to counteract the signal suppression.[5] Alternatively, use a lower concentration of TFA or a different mobile phase additive like formic acid.[11]
-
Quantitative Data Summary
| Analyte | Matrix | Method | LLOQ | Linearity Range | Reference |
| 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) | Bovine Serum | ESI-MS-MS | 1 ng/mL | Not Specified | [1][12] |
| 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) | Sea Water | ESI-MS | 1 ng/mL | 0.001–10 μg/mL | [1] |
| β-hydroxy-β-methylbutyrate (HMB) | Human Plasma | LC-MS/MS | 10 ng/mL | 10–500 ng/mL | [13] |
| β-hydroxy-β-methylbutyrate (HMB) | Rat Plasma | LC-MS/MS | 30 ng/mL | 30–4600 ng/mL | [11] |
| This compound and other hydroxy acids | Wine | GC-MS | 0.5–29 μg L⁻¹ | Up to 3 or 12 mg L⁻¹ | [14] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is suitable for the extraction of small molecules from plasma or serum.
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile.[9] If using an internal standard, it should be added to the acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[9]
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[9]
Protocol 2: Derivatization of Carboxylic Acids with 3-NPH
This protocol enhances the detection of carboxylic acids in positive-ion ESI-MS.
-
After sample extraction and evaporation to dryness, add 50 µL of a 200 mM solution of 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile/water to the dried extract.[9]
-
Add 50 µL of a 120 mM solution of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) containing 6% pyridine (B92270) in 50% acetonitrile/water.[9]
-
Incubate the mixture at 40°C for 30 minutes with gentle agitation.[9]
-
After incubation, quench the reaction by adding 200 µL of 0.1% formic acid in water.[9]
-
The derivatized sample is now ready for injection into the LC-MS/MS system.
Visualizations
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
- 3. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 4. Enhancing Sensitivity of Liquid Chromatography-Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced sensitivity for peptide mapping with electrospray liquid chromatography-mass spectrometry in the presence of signal suppression due to trifluoroacetic acid-containing mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ddtjournal.com [ddtjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of LC-MS/MS method for the estimation of β-hydroxy-β-methylbutyrate in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Derivatization of 2-Hydroxy-2-methylbutanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the derivatization of 2-Hydroxy-2-methylbutanoic acid for analytical purposes such as GC-MS and LC-MS.
Troubleshooting Guide
Issue 1: Low or No Derivatization Yield
Question: I am seeing a very low yield or no peak for my derivatized this compound. What are the potential causes and solutions?
Answer: Low derivatization yield is a common issue. Here are the primary causes and troubleshooting steps:
-
Presence of Moisture: Silylation reagents, in particular, are extremely sensitive to moisture. Any residual water in your sample or solvent will react with the derivatization reagent, reducing its availability for your analyte.
-
Solution: Ensure your sample is completely dry. Lyophilize aqueous samples or dry them thoroughly under a stream of nitrogen gas. Use anhydrous solvents for sample reconstitution.[1][2] Consider adding a drying agent like anhydrous sodium sulfate (B86663) or using molecular sieves for your solvents.[2]
-
-
Incomplete Reaction: The derivatization reaction may not have gone to completion due to suboptimal conditions.
-
Insufficient Reagent: An inadequate amount of derivatization reagent will lead to an incomplete reaction, especially if there are other reactive compounds in your sample matrix.
-
Solution: Use a sufficient excess of the derivatization reagent. A molar ratio of at least 2:1 of reagent to active hydrogen is often recommended.[4] For complex matrices, a higher excess may be necessary.
-
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly.
-
Solution: Use fresh, high-quality derivatization reagents. Store them under anhydrous conditions and at the recommended temperature.
-
Issue 2: Poor Peak Shape (Tailing or Broadening) in GC Analysis
Question: My derivatized this compound peak is tailing or broad. How can I improve the peak shape?
Answer: Poor peak shape is often indicative of issues with the derivatization or the chromatographic system.
-
Incomplete Derivatization: Both the hydroxyl and carboxylic acid groups of this compound need to be derivatized for good GC performance. If one of the groups remains underivatized, it can interact with active sites in the GC system, leading to peak tailing.
-
Solution: Ensure complete derivatization by optimizing reaction conditions as described in "Issue 1". The use of a catalyst, such as Trimethylchlorosilane (TMCS) with silylation reagents (e.g., BSTFA), can enhance the reactivity and drive the reaction to completion, especially for hindered hydroxyl groups.[4][5]
-
-
Active Sites in the GC System: Active sites in the injection port, liner, or column can interact with the analyte, causing peak tailing.
-
Solution: Use a deactivated glass injection port liner.[4] Ensure your GC column is in good condition and has not been compromised. Regular maintenance and conditioning of the column are crucial.
-
-
Derivative Instability: Some derivatives can be unstable and may degrade in the injection port, especially at high temperatures.
-
Solution: Analyze the samples as soon as possible after derivatization.[1] Consider using a more stable derivatizing reagent, such as MTBSTFA, which forms more robust tert-butyldimethylsilyl (TBDMS) derivatives compared to the trimethylsilyl (B98337) (TMS) derivatives from BSTFA or MSTFA.[5]
-
Issue 3: Presence of Multiple or Unexpected Peaks
Question: I am observing multiple peaks for my derivatized analyte or other unexpected peaks in my chromatogram. What could be the reason?
Answer: The presence of unexpected peaks can arise from several sources:
-
Side Reactions or Byproducts: The derivatization reaction itself can sometimes produce byproducts.
-
Solution: Optimize the derivatization conditions to minimize side reactions. Ensure the correct stoichiometry of reagents and analytes. Review the literature for the specific derivatization reagent you are using to understand potential side reactions.
-
-
Incomplete Derivatization: As mentioned earlier, if the molecule is not fully derivatized, you may see peaks corresponding to the partially derivatized compound.
-
Solution: Re-optimize your derivatization protocol to ensure a complete reaction.
-
-
Contamination: Contaminants in your sample, solvents, or from your sample preparation steps can be derivatized and appear in your chromatogram.
-
Solution: Run a reagent blank (all components except the sample) to identify any peaks originating from your reagents or solvents.[4] Use high-purity solvents and reagents.
-
Frequently Asked Questions (FAQs)
Q1: Which derivatization reagent is best for this compound for GC-MS analysis?
A1: The choice of reagent depends on your specific analytical needs. Silylation reagents are very common for compounds with hydroxyl and carboxylic acid groups.
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) are widely used for producing TMS derivatives.[1] MSTFA is often preferred as its byproducts are more volatile.[6]
-
For increased derivative stability, especially if there is a delay between derivatization and analysis, MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide) is an excellent choice as it forms more robust TBDMS ethers and esters.[5]
-
Esterification reagents like BF3-methanol can be used to form fatty acid methyl esters (FAMEs), which is a common method for carboxylic acids.[1] Alkyl chloroformates are another option for derivatizing both amino and carboxylic acid groups.[7]
Q2: Do I need to derivatize both the hydroxyl and carboxylic acid groups?
A2: Yes, for optimal GC-MS analysis, it is crucial to derivatize both functional groups. Underivatized polar groups, such as hydroxyl and carboxyl groups, can lead to poor volatility, thermal instability, and interactions with the GC system, resulting in poor peak shape and low sensitivity.[8]
Q3: What are the typical reaction conditions for silylation of this compound?
A3: Typical conditions involve heating the dried sample with the silylation reagent in a suitable solvent.
| Parameter | Typical Range | Notes |
| Reagent | BSTFA or MSTFA (often with 1% TMCS) | TMCS acts as a catalyst to improve reaction efficiency.[4][5] |
| Solvent | Pyridine (B92270), Acetonitrile, DMF | The solvent must be anhydrous.[3] |
| Temperature | 60 - 80°C | Higher temperatures can accelerate the reaction.[1][3] |
| Time | 30 - 90 minutes | Should be optimized for the specific application.[1][9] |
Q4: My derivatization works for other organic acids but not for hydroxy acids like this compound. Why?
A4: Hydroxy acids can be more challenging to derivatize than simple carboxylic acids due to the presence of the hydroxyl group, which can be sterically hindered. The reactivity of functional groups for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide.[4] However, steric hindrance around the hydroxyl group can make it less reactive. Using a catalyst like TMCS or stronger silylation conditions (higher temperature, longer time) may be necessary.[4][5]
Q5: Can I use derivatization for LC-MS analysis of this compound?
A5: Yes, derivatization can also be beneficial for LC-MS analysis. While this compound can be analyzed directly, derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to better sensitivity.[10] Reagents that add a permanently charged or easily ionizable group are often used for this purpose.
Experimental Protocols
Protocol 1: Silylation with BSTFA + 1% TMCS for GC-MS Analysis
-
Sample Preparation: Aliquot a known volume of your sample into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of anhydrous pyridine (or another suitable anhydrous solvent like acetonitrile) to the dried sample and vortex briefly to dissolve the residue.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Protocol 2: Esterification with BF3-Methanol for GC-MS Analysis
-
Sample Preparation: Place the dried sample extract in a reaction vial.
-
Reagent Addition: Add 100 µL of 14% BF3-methanol solution.
-
Reaction: Cap the vial and heat at 60°C for 30 minutes.
-
Extraction: After cooling, add 200 µL of saturated NaCl solution and 200 µL of hexane (B92381). Vortex thoroughly.
-
Sample Collection: Allow the layers to separate and carefully transfer the upper hexane layer containing the methyl esters to a clean autosampler vial for GC-MS analysis.
Visualizations
Caption: A general workflow for the derivatization of this compound.
Caption: A troubleshooting guide for low derivatization yield issues.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. chromforum.org [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. gcms.cz [gcms.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Analysis of 2-Hydroxy-2-methylbutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the analysis of 2-Hydroxy-2-methylbutanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing unexpected peaks in my chromatogram when analyzing this compound. What are the potential sources of this contamination?
A1: Unexpected peaks in your chromatogram can originate from several sources throughout the analytical workflow. The most common sources include contamination from solvents, reagents, sample collection and storage containers, and laboratory equipment. Cross-contamination between samples can also occur. It is crucial to systematically evaluate each step of your process to identify the source.[1]
Q2: How can my sample preparation procedure introduce contamination?
A2: Sample preparation is a critical step where contaminants can be introduced.[2] Key potential sources include:
-
Solvents and Reagents: Impurities in solvents used for extraction or as a mobile phase can introduce interfering compounds. Derivatizing agents, while necessary for methods like Gas Chromatography (GC), can also be a source of artifacts.
-
Glassware and Plasticware: Improperly cleaned glassware can harbor residues from previous analyses. Plastic containers may leach plasticizers, antioxidants, or other additives into your sample, especially when organic solvents are used.[3][4]
-
Solid Phase Extraction (SPE) Cartridges: Contaminants can elute from the sorbent material or the plastic housing of SPE cartridges.
-
Filtration Apparatus: Syringe filters and other filtration devices can be a source of contamination if not properly flushed or if they are incompatible with the sample matrix or solvents.
Q3: Could the analytical instrument itself be the source of contamination?
A3: Yes, the analytical instrument, particularly for sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS), can be a source of contamination. Potential instrumental sources include:
-
Injector Port: Septa bleeding from the injector port can introduce siloxane-based contaminants. Residue from previous injections can also accumulate in the injector liner and be released in subsequent runs.
-
GC Column: Column bleed, which is the degradation of the stationary phase, can lead to a rising baseline and the appearance of broad peaks, especially at higher temperatures.
-
Mass Spectrometer: The ion source can become contaminated over time, leading to high background noise and the appearance of unidentifiable peaks.
Q4: How can I prevent contamination from laboratory consumables like pipette tips and vials?
A4: To minimize contamination from laboratory consumables, consider the following best practices:
-
Use high-quality, certified contaminant-free consumables from reputable suppliers.
-
Whenever possible, use glass consumables instead of plastic, especially when working with organic solvents.
-
If using plasticware, ensure it is compatible with your solvents and analytes.
-
Rinse consumables with a high-purity solvent before use.
-
Store consumables in a clean, dust-free environment.
Q5: What are some common contaminants observed in organic acid analysis and their likely sources?
A5: The following table summarizes common contaminants and their probable origins in the analysis of organic acids like this compound.
| Contaminant Class | Specific Examples | Likely Sources |
| Plasticizers | Phthalates (e.g., DEHP), Adipates | Plastic containers, tubing, pipette tips, vial caps[3][4] |
| Slip Agents | Oleamide, Erucamide | Plasticware (e.g., polypropylene (B1209903) tubes) |
| Antioxidants | Butylated hydroxytoluene (BHT) | Plasticware, solvent stabilizers |
| Siloxanes | Cyclic and linear siloxanes | Septa bleed from GC injector, glassware detergents, stopcock grease |
| Solvent Impurities | Aldehydes, ketones, hydrocarbons | Low-purity solvents, improper solvent storage |
| Derivatization Artifacts | By-products of silylation or other derivatization reactions | Excess derivatizing agent, improper reaction conditions |
| Cross-Contamination | Previously analyzed compounds | Inadequate cleaning of glassware, syringes, or the injector port[1] |
Experimental Protocols
Protocol 1: Blank Analysis for Contamination Source Identification
This protocol is designed to systematically identify the source of contamination in your analytical workflow.
-
Solvent Blank: Inject the pure solvent that is used to dissolve your final sample into the instrument. This will identify any contaminants present in the solvent or introduced by the autosampler and injection system.
-
Method Blank: Process a sample that contains all components except the analyte (i.e., extraction solvents, derivatization reagents, internal standards) through the entire sample preparation and analysis procedure. This will help identify contamination from reagents and sample handling steps.
-
Glassware/Plasticware Rinse: Rinse a representative piece of glassware or plasticware (e.g., a sample tube or vial) with a high-purity solvent. Inject the solvent to check for leached contaminants.
-
Instrument Bake-out: If contamination is suspected from the GC system, perform an instrument bake-out by heating the injector and column to a high temperature (as per manufacturer's guidelines) for an extended period to remove any accumulated residues.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting contamination sources in the analysis of this compound.
Caption: Troubleshooting workflow for identifying contamination sources.
References
Low recovery of 2-Hydroxy-2-methylbutanoic acid in solid-phase extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 2-Hydroxy-2-methylbutanoic acid during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of this compound low?
Low recovery of this compound, a small, polar, and acidic analyte, is a common issue in solid-phase extraction. The primary reasons often relate to its high polarity and acidic nature, which can lead to premature breakthrough during sample loading or incomplete elution. Key factors influencing recovery include the choice of SPE sorbent, pH of the sample and elution solvents, and the composition of the wash and elution solutions.
Q2: What is the pKa of this compound and why is it important for SPE?
The predicted pKa of the carboxylic acid group in this compound is approximately 4.1. The pKa is a critical parameter in developing a robust SPE method, particularly for ion-exchange and mixed-mode SPE. To achieve strong retention on an anion exchange sorbent, the pH of the sample should be at least two pH units above the pKa (i.e., pH > 6.1) to ensure the analyte is fully deprotonated (anionic). Conversely, to elute the analyte from a mixed-mode or anion exchange sorbent, the pH of the elution solvent should be at least two pH units below the pKa (i.e., pH < 2.1) to neutralize the analyte, thereby disrupting the ionic interaction.
Q3: Which SPE sorbent is best for this compound?
Due to its polar and acidic characteristics, a mixed-mode sorbent combining a reversed-phase character with an anion exchanger is often the most effective choice. This dual retention mechanism allows for more rigorous washing steps, leading to cleaner extracts and potentially higher recovery. Weak Anion Exchange (WAX) or Strong Anion Exchange (SAX) sorbents can also be effective. Traditional reversed-phase (e.g., C18) sorbents may provide insufficient retention for this polar analyte, leading to low recovery.
Q4: Can I use normal-phase SPE for this analyte?
Normal-phase SPE is an option if the sample can be prepared in a non-polar organic solvent. Since this compound is typically in an aqueous matrix, this would require a solvent exchange step (e.g., liquid-liquid extraction) before loading onto the normal-phase cartridge. This adds complexity to the workflow but can be a viable strategy for isolating polar compounds.
Troubleshooting Guide: Low Recovery of this compound
This section provides a structured approach to diagnosing and resolving low recovery issues.
Problem Area 1: Analyte Breakthrough During Sample Loading
Symptom: The analyte is detected in the sample effluent that passes through the SPE cartridge during loading.
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Choice | For aqueous samples, a standard C18 sorbent may be too non-polar to retain the highly polar this compound. Action: Switch to a mixed-mode Weak Anion Exchange (WAX) or Strong Anion Exchange (SAX) sorbent. These provide a dual retention mechanism (reversed-phase and ion exchange) for better retention of polar acidic compounds. |
| Incorrect Sample pH | If using an ion-exchange or mixed-mode sorbent, the analyte must be charged for retention. Action: Adjust the sample pH to be at least 2 units above the analyte's pKa (~4.1). A sample pH of > 6.1 will ensure the carboxylic acid group is deprotonated and can interact with the anion exchange sorbent. |
| High Flow Rate | A fast flow rate during sample loading can prevent adequate interaction between the analyte and the sorbent. Action: Reduce the sample loading flow rate to approximately 1-2 mL/min. |
| Sorbent Overload | Exceeding the capacity of the SPE cartridge can lead to breakthrough. Action: Ensure the total mass of the analyte and any other retained sample components does not exceed the sorbent's capacity (typically around 5% of the sorbent mass). If necessary, use a larger cartridge or dilute the sample. |
Problem Area 2: Analyte Loss During Washing Step
Symptom: The analyte is detected in the wash solvent fractions.
| Potential Cause | Recommended Solution |
| Wash Solvent is Too Strong | An aggressive organic wash can disrupt the weak hydrophobic interactions, causing the analyte to elute prematurely. Action: Reduce the percentage of organic solvent in the wash step. For mixed-mode WAX/SAX, a wash with a pH-adjusted aqueous buffer followed by a mild organic wash (e.g., 5-10% methanol (B129727) in water) is recommended. |
| Incorrect pH of Wash Solvent | If the pH of the wash solvent neutralizes the analyte, the ionic retention will be disrupted. Action: For anion exchange, maintain the pH of the wash solvent at least 2 units above the analyte's pKa to keep it charged. |
Problem Area 3: Incomplete Elution
Symptom: A significant portion of the analyte remains on the SPE cartridge after elution.
| Potential Cause | Recommended Solution |
| Elution Solvent is Too Weak | The elution solvent must be strong enough to disrupt both the hydrophobic and ionic interactions with the sorbent. Action: For mixed-mode WAX/SAX, use an elution solvent containing a high percentage of organic solvent (e.g., methanol or acetonitrile) modified with an acid to neutralize the analyte. A common choice is 2-5% formic or acetic acid in methanol. |
| Incorrect pH of Elution Solvent | To break the ionic bond with an anion exchanger, the analyte must be neutralized. Action: Adjust the pH of the elution solvent to be at least 2 units below the analyte's pKa (~4.1). An elution solvent with a pH < 2.1 will protonate the carboxylic acid group. |
| Insufficient Elution Volume | Not using enough elution solvent will result in incomplete recovery. Action: Increase the volume of the elution solvent. Consider a two-step elution with a smaller volume, allowing the solvent to soak in the sorbent bed for a few minutes before final elution. |
| Slow Elution Flow Rate | While a slow loading rate is beneficial, a slightly faster elution rate can sometimes improve recovery. Action: Experiment with increasing the elution flow rate to 3-5 mL/min. |
Experimental Protocols & Data
Example Recovery Data for Short-Chain Fatty Acids using Mixed-Mode SPE
| Analyte | Typical Matrix | SPE Sorbent Type | Average Recovery (%) |
| Acetic Acid | Chicken Feces | Polymeric Mixed-Mode Anion Exchange | 76%[3] |
| Propionic Acid | Chicken Feces | Polymeric Mixed-Mode Anion Exchange | 96%[3] |
| Butyric Acid | Chicken Feces | Polymeric Mixed-Mode Anion Exchange | 82%[3] |
| Various Organic Acids | Urine | Anion Exchange | 54-111%[2] |
| Short-Chain Fatty Acids | Fecal/Intestinal Contents | Polymeric | 98-138%[1][4] |
Note: Recovery can be highly matrix-dependent. The data above should be used as a guideline, and method optimization for your specific sample matrix is recommended.
Detailed Protocol: Mixed-Mode Anion Exchange SPE for this compound
This protocol is a starting point for developing a robust method for extracting this compound from an aqueous sample matrix.
Materials:
-
SPE Cartridge: Mixed-Mode Weak Anion Exchange (WAX) polymeric sorbent (e.g., 30 mg / 1 mL)
-
Sample Pre-treatment: 1 M Sodium Hydroxide, 1 M Hydrochloric Acid
-
Conditioning Solvent: Methanol
-
Equilibration Buffer: 25 mM Ammonium Acetate in water, pH 6.5
-
Wash Solvent 1: 25 mM Ammonium Acetate in water, pH 6.5
-
Wash Solvent 2: 5% Methanol in water
-
Elution Solvent: 2% Formic Acid in Methanol
Procedure:
-
Sample Pre-treatment:
-
Take 1 mL of the aqueous sample.
-
Adjust the pH to 6.5 using 1 M NaOH or 1 M HCl. This ensures the analyte is deprotonated (anionic).
-
-
Sorbent Conditioning:
-
Pass 1 mL of Methanol through the WAX cartridge.
-
-
Sorbent Equilibration:
-
Pass 1 mL of 25 mM Ammonium Acetate (pH 6.5) through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.
-
-
Washing:
-
Wash 1: Pass 1 mL of 25 mM Ammonium Acetate (pH 6.5) to remove polar interferences.
-
Wash 2: Pass 1 mL of 5% Methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of 2% Formic Acid in Methanol. The acidic modifier neutralizes the analyte, disrupting the ionic retention. Collect the eluate for analysis.
-
Visualizing the Workflow and Logic
Troubleshooting Logic for Low SPE Recovery
Caption: A flowchart for troubleshooting low recovery in SPE.
Mixed-Mode Anion Exchange SPE Workflow
Caption: Workflow for mixed-mode anion exchange SPE.
References
Technical Support Center: 2-Hydroxy-2-methylbutanoic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the extraction efficiency of 2-Hydroxy-2-methylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the pH-dependent extraction of this compound?
A1: The extraction of this compound from an aqueous solution into an immiscible organic solvent is governed by its protonation state, which is directly influenced by the pH of the aqueous phase. The acid has a pKa of approximately 3.99.
-
At a pH below the pKa (pH < 3.99): The carboxylic acid group is predominantly in its protonated, uncharged form (R-COOH). This uncharged species is more soluble in organic solvents and can be efficiently extracted from the aqueous phase.
-
At a pH above the pKa (pH > 3.99): The carboxylic acid group is primarily in its deprotonated, negatively charged carboxylate form (R-COO⁻). This charged species is more soluble in the aqueous phase, significantly reducing its extraction into the organic solvent.
Therefore, adjusting the pH of the aqueous solution is a critical step to control the extraction efficiency.
Q2: Which organic solvents are suitable for extracting this compound?
A2: Solvents of intermediate polarity are generally effective for extracting short-chain hydroxy acids. Commonly used solvents include:
-
Ethyl acetate (B1210297)
-
Diethyl ether
-
Methyl isobutyl ketone (MIBK)
The choice of solvent can impact extraction efficiency and selectivity. It is advisable to consult literature for the specific solvent that best suits your downstream application.
Q3: How can I improve the recovery of this compound during extraction?
A3: To maximize recovery, consider the following:
-
pH Adjustment: Ensure the pH of the aqueous phase is at least 1.5 to 2 pH units below the pKa of 3.99. A pH of 2.0 or lower is recommended.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) instead of a single extraction with a large volume (1 x 150 mL). This is more efficient at recovering the compound.
-
Salting Out: Adding a neutral salt, such as sodium chloride (NaCl), to the aqueous phase can increase the partitioning of the acid into the organic phase by reducing its solubility in the aqueous layer.
Data Presentation
| pH of Aqueous Phase | Expected Form of the Acid | Expected Extraction Efficiency into Organic Solvent (%) |
| 2.0 | Predominantly Protonated (R-COOH) | ~85-95% |
| 3.0 | Mix of Protonated and Deprotonated | ~60-75% |
| 4.0 (approx. pKa) | ~50% Protonated, ~50% Deprotonated | ~40-50% |
| 5.0 | Predominantly Deprotonated (R-COO⁻) | ~15-25% |
| 6.0 | Almost Entirely Deprotonated (R-COO⁻) | <10% |
Experimental Protocols
Detailed Methodology for pH-Controlled Liquid-Liquid Extraction
This protocol outlines the steps for the extraction of this compound from an aqueous solution.
Materials:
-
Aqueous solution containing this compound
-
Organic extraction solvent (e.g., ethyl acetate)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (B78521) (NaOH), 1M solution (for potential back-extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
pH meter or pH paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
pH Adjustment of Aqueous Phase:
-
Transfer the aqueous solution containing this compound to a beaker.
-
Measure the initial pH of the solution.
-
Slowly add 1M HCl dropwise while stirring to adjust the pH to ≤ 2.0. Monitor the pH carefully using a calibrated pH meter or pH paper.
-
-
Liquid-Liquid Extraction:
-
Transfer the acidified aqueous solution to a separatory funnel.
-
Add a volume of ethyl acetate to the separatory funnel (a 1:1 volume ratio with the aqueous phase is a good starting point).
-
Stopper the funnel and gently invert it several times to mix the layers, venting frequently to release any pressure buildup.
-
Shake the funnel more vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.
-
-
Separation and Collection:
-
Carefully drain the lower aqueous layer into a beaker.
-
Pour the upper organic layer out through the top of the separatory funnel into a clean Erlenmeyer flask. This prevents re-contamination of the organic layer with any residual aqueous phase at the stopcock.
-
Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh portions of ethyl acetate, combining all organic extracts into the same Erlenmeyer flask.
-
-
Washing and Drying:
-
Wash the combined organic extracts by adding an equal volume of brine to the separatory funnel. Shake gently and allow the layers to separate. Discard the lower aqueous brine layer. This step helps to remove residual water from the organic phase.
-
Transfer the washed organic extract to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the organic extract to remove any remaining traces of water. Swirl the flask gently. The drying agent should move freely when the solution is dry.
-
-
Solvent Removal:
-
Filter the dried organic extract to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate, leaving the purified this compound.
-
Mandatory Visualizations
Caption: pH-Dependent Equilibrium and Extraction of this compound.
Caption: Troubleshooting Workflow for Low Extraction Yield.
Troubleshooting Guide
Problem 1: Low or no yield of this compound after extraction.
-
Possible Cause: The pH of the aqueous phase was not sufficiently acidic.
-
Solution: Before extraction, ensure the pH of the aqueous solution is adjusted to at least 1.5-2 pH units below the pKa of ~3.99. A pH of 2.0 is recommended for optimal protonation and subsequent extraction into the organic phase. Use a calibrated pH meter for accurate measurement.
-
-
Possible Cause: Insufficient mixing of the aqueous and organic phases.
-
Solution: Ensure vigorous shaking of the separatory funnel for at least 1-2 minutes to maximize the surface area between the two phases, allowing for efficient partitioning of the acid.
-
-
Possible Cause: A single extraction was performed.
-
Solution: Employ multiple extractions with smaller volumes of the organic solvent. Three successive extractions will recover significantly more compound than a single extraction with the same total volume of solvent.
-
Problem 2: An emulsion has formed between the aqueous and organic layers, and they will not separate.
-
Possible Cause: Vigorous shaking, especially with solutions containing proteins or other surfactants.
-
Solution 1 (Salting Out): Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Solution 2 (Centrifugation): If the emulsion persists, transfer the mixture to centrifuge tubes and spin at a moderate speed. The increased force will help to separate the layers.
-
Solution 3 (Filtration): For small-scale extractions, filtering the mixture through a plug of glass wool can sometimes break the emulsion.
-
Prevention: In subsequent extractions, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking.
-
Problem 3: The final product is impure, containing residual water or other contaminants.
-
Possible Cause: Incomplete separation of the aqueous and organic layers.
-
Solution: When draining the layers from the separatory funnel, be careful to stop before the interface reaches the stopcock. It is better to leave a small amount of the desired layer behind than to contaminate it with the other layer.
-
-
Possible Cause: Insufficient drying of the organic extract.
-
Solution: After washing with brine, use an adequate amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate. Swirl the flask until the drying agent no longer clumps together. Allow sufficient time for the drying agent to work before filtering.
-
Validation & Comparative
2-Hydroxy-2-methylbutanoic Acid: An Emerging Metabolite in Inborn Errors of Metabolism
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-Hydroxy-2-methylbutanoic acid as a potential clinical biomarker. It objectively assesses its standing against established biomarkers for Maple Syrup Urine Disease (MSUD) and 2-hydroxyglutaric aciduria, supported by available experimental data and methodologies.
Introduction
This compound is an organic acid that has been identified as an unusual metabolite in the urine of patients with two specific inborn errors of metabolism: Maple Syrup Urine Disease (MSUD) and 2-hydroxyglutaric aciduria[1][2]. While its presence is noted in these conditions, its validation and utility as a primary clinical biomarker remain to be firmly established. This guide delves into the current understanding of this compound and compares it with the current gold-standard biomarkers for these diseases.
Comparison with Established Biomarkers
Currently, the diagnosis and monitoring of MSUD and 2-hydroxyglutaric aciduria rely on well-validated biomarkers. A direct comparison highlights the nascent stage of research into this compound's clinical utility.
Maple Syrup Urine Disease (MSUD)
MSUD is an autosomal recessive metabolic disorder caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex, leading to the accumulation of branched-chain amino acids (BCAAs) and their corresponding α-ketoacids[3].
Established Biomarkers for MSUD:
-
L-Alloisoleucine: Considered the most specific and sensitive diagnostic marker for all forms of MSUD[4]. Its presence is pathognomonic for the disease.
-
Branched-Chain Amino Acids (BCAAs): Elevated levels of leucine, isoleucine, and valine in plasma are primary indicators of MSUD[3][5].
-
Branched-Chain α-Ketoacids (BCKAs): Increased urinary excretion of α-ketoisocaproic acid, α-keto-β-methylvaleric acid, and α-ketoisovaleric acid is characteristic of MSUD.
| Biomarker | Specimen Type | Status | Performance Data (Sensitivity & Specificity) |
| This compound | Urine | Investigational / Secondary | Not available in current literature |
| L-Alloisoleucine | Plasma, Dried Blood Spot | Gold Standard | High sensitivity and specificity[4] |
| Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) | Plasma, Dried Blood Spot | Primary | High, but may be less specific than alloisoleucine |
| Branched-Chain α-Ketoacids | Urine | Primary | High, but less commonly used for primary diagnosis than plasma amino acids |
2-Hydroxyglutaric Aciduria
2-Hydroxyglutaric aciduria is a group of rare neurometabolic disorders characterized by the accumulation of D-2-hydroxyglutaric acid, L-2-hydroxyglutaric acid, or both, in urine, plasma, and cerebrospinal fluid[6][7].
Established Biomarkers for 2-Hydroxyglutaric Aciduria:
-
D-2-Hydroxyglutaric Acid: The key diagnostic marker for D-2-hydroxyglutaric aciduria.
-
L-2-Hydroxyglutaric Acid: The key diagnostic marker for L-2-hydroxyglutaric aciduria.
| Biomarker | Specimen Type | Status | Performance Data (Sensitivity & Specificity) |
| This compound | Urine | Investigational / Secondary | Not available in current literature |
| D-2-Hydroxyglutaric Acid | Urine, Plasma, CSF | Gold Standard | High sensitivity and specificity for D-2-HGA |
| L-2-Hydroxyglutaric Acid | Urine, Plasma, CSF | Gold Standard | High sensitivity and specificity for L-2-HGA |
Experimental Protocols
While specific validated protocols for the routine clinical quantification of this compound are not widely established, its analysis would fall under the general category of urinary organic acid analysis. The following are detailed methodologies for the analysis of urinary organic acids, which would be adapted for the specific measurement of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis
GC-MS is a common and robust method for the separation and identification of volatile and semi-volatile organic compounds in urine.
Sample Preparation:
-
Internal Standard Addition: To a 1 mL urine sample, add a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte or a structurally similar compound not present in urine).
-
Extraction: Perform a liquid-liquid extraction. Acidify the urine sample with hydrochloric acid and extract the organic acids into an organic solvent such as ethyl acetate (B1210297) or diethyl ether. Repeat the extraction process to ensure complete recovery.
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Derivatization: To increase volatility for GC analysis, derivatize the dried extract. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture to ensure complete derivatization.
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl methylpolysiloxane column).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.
-
Temperature Program: Employ a temperature gradient to separate the organic acids based on their boiling points and column interactions.
-
Mass Spectrometer: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, targeting specific ions of the derivatized this compound and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary Organic Acid Analysis
LC-MS/MS offers high sensitivity and specificity and is increasingly used for the analysis of small molecules in biological fluids.
Sample Preparation:
-
Internal Standard Addition: Add an internal standard to the urine sample.
-
Dilution: Dilute the urine sample with a suitable buffer or mobile phase. For many LC-MS/MS applications, extensive sample cleanup may not be necessary due to the selectivity of the technique.
-
Filtration/Centrifugation: Remove any particulate matter by filtering or centrifuging the diluted sample.
LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reversed-phase column (e.g., C18) for separation.
-
Mobile Phase: Employ a gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
Mass Spectrometer: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): For quantification, use MRM mode. This involves selecting the precursor ion of this compound and then detecting specific product ions after fragmentation in the collision cell. This highly selective technique minimizes interferences from other compounds in the urine matrix.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Branched-Chain Amino Acid Catabolism and Potential Origin of this compound in MSUD
Caption: Branched-Chain Amino Acid catabolism pathway and the block in MSUD.
General Workflow for Biomarker Validation
Caption: A generalized workflow for the validation of a clinical biomarker.
Conclusion
This compound is an identified metabolite in the urine of individuals with MSUD and 2-hydroxyglutaric aciduria. However, its role as a clinically validated biomarker is not yet established. The current gold-standard biomarkers, L-alloisoleucine for MSUD and the specific enantiomers of 2-hydroxyglutaric acid for 2-hydroxyglutaric aciduria, have well-documented high sensitivity and specificity.
For this compound to be considered a viable clinical biomarker, further research is imperative. This includes the development and validation of specific and sensitive analytical methods for its quantification and, most importantly, large-scale clinical studies to determine its diagnostic accuracy, including sensitivity, specificity, and receiver operating characteristic (ROC) analysis. Without such data, it remains a metabolite of interest rather than a validated clinical tool. Researchers and drug development professionals should continue to rely on the established biomarkers for definitive diagnosis and monitoring while considering the investigation of this compound as a potential secondary or complementary marker in future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Significance of L-alloisoleucine in plasma for diagnosis of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cocukmetabolizma.com [cocukmetabolizma.com]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. Progress in understanding 2-hydroxyglutaric acidurias - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Hydroxy-2-methylbutanoic Acid Levels in Different Diseases
A comprehensive review of 2-Hydroxy-2-methylbutanoic acid, an emerging biomarker, and its varying concentrations across several metabolic disorders and cancers. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a branched-chain hydroxy fatty acid that has been identified as a metabolite of interest in several pathological conditions. Its presence and concentration in biological fluids can serve as a potential biomarker for diagnosing and monitoring certain diseases. This guide provides a comparative analysis of this compound levels in various diseases, details the experimental protocols for its quantification, and illustrates the relevant metabolic pathways.
Data Presentation: Comparative Levels of this compound
The following table summarizes the reported changes in this compound and its isomer, 2-Hydroxy-3-methylbutyric acid, in different diseases compared to healthy controls. While direct quantitative comparisons across studies are challenging due to variations in analytical methods and patient cohorts, this table provides a qualitative and semi-quantitative overview.
| Disease | Analyte | Biological Matrix | Change in Level vs. Healthy Controls | Fold Change/Comment |
| Maple Syrup Urine Disease (MSUD) | This compound | Urine | Elevated | Reported as an unusual metabolite found in patients.[1] Quantitative data is not readily available but is expected to be significantly increased due to the metabolic block. |
| 2-Hydroxyglutaric Aciduria | This compound | Urine | Elevated | Identified as an associated unusual metabolite in patients with this condition.[1] |
| Breast Cancer | 2-Hydroxy-3-methylbutyric acid | Plasma | Significantly Upregulated | A study reported a 36.6-fold increase in plasma levels in breast cancer patients compared to healthy controls (p-value: 3.3E-04).[2] |
Note: The data for Maple Syrup Urine Disease and 2-Hydroxyglutaric Aciduria is qualitative, indicating the presence of the metabolite. For Breast Cancer, the data pertains to the isomer 2-Hydroxy-3-methylbutyric acid.
Metabolic Pathway
This compound is believed to originate from the catabolism of the branched-chain amino acid, isoleucine. A defect in the enzymatic pathway can lead to the accumulation of upstream metabolites, including this compound.
References
Navigating Antibody Specificity: A Comparison Guide to Cross-Reactivity in 2-Hydroxy-2-methylbutanoic Acid Immunoassays
For researchers, scientists, and drug development professionals, the accuracy of immunoassay data is paramount. This guide provides a comparative analysis of antibody cross-reactivity for the detection of 2-Hydroxy-2-methylbutanoic acid, a key metabolite in various biological pathways. As specific cross-reactivity data for commercially available immunoassays for this particular analyte is not readily published, this guide presents a framework based on established principles of immunology and analytical chemistry, including hypothetical data to illustrate the evaluation process.
Antibodies developed for small molecules like this compound may exhibit cross-reactivity with structurally similar endogenous or exogenous compounds. This phenomenon, where an antibody binds to molecules other than the target analyte, can lead to inaccurate quantification and false-positive results.[1][2] Therefore, a thorough understanding and assessment of antibody specificity are critical for the validation and reliable application of any immunoassay.
Hypothetical Cross-Reactivity Profiles of Immunoassays for this compound
The following table summarizes hypothetical cross-reactivity data for two different monoclonal antibodies (MAb-1 and MAb-2) against this compound. The data is presented as the percentage of cross-reactivity, which is typically determined by comparing the concentration of the cross-reactant required to produce a 50% inhibition of signal (IC50) with the IC50 of the target analyte.
Formula for Calculating Percent Cross-Reactivity:
(% Cross-Reactivity) = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
| Compound | Structural Similarity to Target | Hypothetical % Cross-Reactivity (MAb-1) | Hypothetical % Cross-Reactivity (MAb-2) |
| This compound | Target Analyte | 100% | 100% |
| 2-Hydroxyisobutanoic acid | High | 45% | 60% |
| 2-Ethyl-2-hydroxybutanoic acid | High | 30% | 25% |
| 2-Hydroxy-3-methylbutanoic acid | Moderate | 15% | 10% |
| 3-Hydroxy-3-methylbutanoic acid | Moderate | 5% | 8% |
| 2-Methylbutanoic acid | Low | <1% | <1% |
| Valine | Low | <0.5% | <0.5% |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual cross-reactivity will vary depending on the specific antibody and assay conditions.
Visualizing Structural Similarities
The potential for cross-reactivity is often rooted in the structural homology between the target analyte and other molecules. The following diagram illustrates the chemical structures of this compound and its potential cross-reactants.
Experimental Protocol for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method for determining the cross-reactivity of antibodies against small molecules.
Objective: To determine the specificity of an antibody for this compound by assessing its cross-reactivity with structurally related molecules.
Materials:
-
Microtiter plates (96-well)
-
Coating antigen: this compound conjugated to a carrier protein (e.g., BSA or KLH)
-
Primary antibody against this compound
-
This compound standard
-
Potential cross-reacting compounds
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reacting compound in assay buffer.
-
In separate tubes, pre-incubate a fixed, limited concentration of the primary antibody with each dilution of the standard or cross-reactant for 30-60 minutes at room temperature.
-
Add the antibody-analyte mixtures to the coated and blocked microtiter plate wells. Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add the stop solution to each well to terminate the color development.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the standard and each cross-reactant.
-
Determine the IC50 value for the standard and each cross-reactant from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the formula mentioned above.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in a competitive ELISA for assessing cross-reactivity.
Conclusion
The specificity of an antibody is a critical performance characteristic of any immunoassay. While no antibody is perfectly specific, understanding its cross-reactivity profile is essential for accurate data interpretation. For small molecules like this compound, cross-reactivity with structurally similar metabolites is a significant consideration. By employing rigorous validation methods such as competitive ELISA, researchers can characterize the specificity of their antibodies and ensure the reliability of their experimental results. This guide provides a foundational framework for this evaluation, emphasizing the importance of generating and considering cross-reactivity data in the development and application of immunoassays.
References
A Comparative Guide: GC-MS vs. LC-MS for the Analysis of 2-Hydroxy-2-methylbutanoic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like 2-Hydroxy-2-methylbutanoic acid is critical. This organic acid is a notable, albeit unusual, metabolite associated with inborn errors of metabolism such as 2-hydroxyglutaric aciduria and maple syrup urine disease[1][2]. The choice of analytical technique is paramount for reliable results. This guide provides a comprehensive comparison of two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound.
At a Glance: Performance Comparison
While direct comparative studies on this compound are not extensively documented, by drawing parallels from the analysis of structurally similar hydroxy acids and short-chain fatty acids, we can construct a performance overview. The following table summarizes key quantitative parameters to aid in selecting the appropriate methodology.
| Parameter | GC-MS | LC-MS/MS | Remarks |
| Limit of Detection (LOD) | 0.5 - 29 µg/L (for similar hydroxy acids) | Potentially lower, in the ng/mL range (for similar hydroxy acids)[3][4] | LC-MS/MS often provides superior sensitivity for targeted analyses. |
| Limit of Quantification (LOQ) | ~5 µM (for 2-hydroxybutyrate)[5] | ~1 ng/mL (for 2-hydroxy-4-(methylthio)butanoic acid)[3]; 30 ng/mL (for β-hydroxy-β-methylbutyrate)[4] | Method-dependent, but LC-MS/MS generally offers lower LOQs. |
| Linearity | Maintained up to 3 or 12 mg/L (for similar hydroxy acids)[6] | r > 0.998 over a range of 30-4600 ng/mL (for β-hydroxy-β-methylbutyrate)[4] | Both techniques can achieve excellent linearity over a considerable concentration range. |
| Precision (%RSD) | < 12%[6] | Intra- and inter-day precision are generally within acceptable FDA guidelines[4]. For phenolic acids, GC-MS showed better RSD (1.4%) than LC-TOFMS (7.2%)[7]. | GC-MS can sometimes offer better precision, though modern LC-MS/MS instruments are highly reproducible. |
| Recovery | 85 - 106%[6] | Apparent recoveries for similar acids with derivatization can be around 100%[8]. | Both techniques can achieve high and reproducible recovery with optimized sample preparation. |
| Sample Preparation | Requires derivatization to increase volatility.[9] | Can be analyzed directly, but derivatization is often used to improve chromatographic retention and sensitivity.[8] | GC-MS mandates a derivatization step, which can add to sample preparation time and potential for variability. |
Experimental Workflows
The analytical workflow for both GC-MS and LC-MS involves several key stages, from sample preparation to data analysis. The necessity of derivatization in GC-MS is a critical differentiating step.
Metabolic Context of this compound
This compound is categorized as a hydroxy fatty acid.[1][10] Its presence in biological fluids is often linked to disruptions in fatty acid metabolism.[1][10] Understanding its metabolic origin can be crucial for interpreting analytical results in a clinical or research context.
Detailed Experimental Protocols
Below are representative experimental protocols for the analysis of this compound and similar compounds, based on established methodologies.
GC-MS Protocol (with Derivatization)
This protocol is adapted from methods used for the analysis of hydroxy acids in biological matrices.[6][5]
-
Sample Preparation & Extraction:
-
To 100 µL of sample (e.g., plasma, urine), add an internal standard.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
The presence of a hydroxyl group and a carboxylic acid group makes this compound non-volatile, necessitating derivatization for GC analysis.[11] Silylation is a common approach.[9]
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60-80°C for 30-60 minutes to ensure complete derivatization. Microwave-assisted derivatization can significantly shorten this step.[5]
-
-
GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is typically used.
-
Injection: 1 µL of the derivatized sample is injected in split or splitless mode.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C.
-
Mass Spectrometry: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.
-
LC-MS/MS Protocol
This protocol is based on methods for analyzing other short-chain fatty acids and hydroxy acids.[4][8][12]
-
Sample Preparation & Extraction:
-
To 50 µL of plasma, add 100 µL of cold acetonitrile (B52724) or methanol (B129727) containing an internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
The supernatant can be directly injected or subjected to further clean-up or derivatization.
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 or a polar-embedded column is suitable.
-
Mobile Phase: A gradient elution using water and acetonitrile or methanol, often with a modifier like 0.1% formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound.
-
GC-MS is a robust and reliable technique, particularly for untargeted metabolomic profiling. However, the mandatory derivatization step can be time-consuming and a source of analytical variability. For some applications, GC-MS can offer superior precision.[7]
-
LC-MS/MS offers higher sensitivity and specificity, especially in complex biological matrices, and can often be performed without derivatization, simplifying sample preparation. This makes it highly suitable for targeted quantitative studies where low detection limits are required.
The choice between GC-MS and LC-MS/MS will ultimately depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, available instrumentation, and the need for high-throughput analysis. For targeted, high-sensitivity quantification of this compound in clinical or pharmaceutical research, LC-MS/MS is often the preferred platform. For broader metabolic profiling studies, GC-MS remains a valuable tool.
References
- 1. Human Metabolome Database: Showing metabocard for 2-Hydroxy-2-methylbutyric acid (HMDB0001987) [hmdb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and validation of LC-MS/MS method for the estimation of β-hydroxy-β-methylbutyrate in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. Showing Compound 2-Hydroxy-2-methylbutyric acid (FDB022784) - FooDB [foodb.ca]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. air.unimi.it [air.unimi.it]
A Comparative Guide to the Biological Activity of 2-Hydroxy-2-methylbutanoic Acid and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-Hydroxy-2-methylbutanoic acid and its structural analogs. While direct comparative studies across a broad spectrum of analogs are limited in publicly available literature, this document synthesizes existing data on related compounds to provide insights into potential therapeutic applications and guide future research. We will explore known biological roles, compare a key structural analog, and extrapolate potential activities of other derivatives based on established structure-activity relationships.
Introduction to this compound
This compound is a naturally occurring, branched-chain hydroxy fatty acid.[1] It is recognized as a metabolite in biological systems and has been associated with certain metabolic disorders.[2][3] Its fundamental structure, featuring a carboxylic acid and a hydroxyl group on a short, branched carbon chain, provides a versatile scaffold for the development of bioactive analogs.
Comparative Biological Activity: A Case Study of 2-Hydroxy-4-(methylthio)butanoic Acid (HMB/HMTBA)
A significant structural analog of this compound is 2-hydroxy-4-(methylthio)butanoic acid (HMB or HMTBA), which serves as a precursor to the essential amino acid methionine. This analog has been extensively studied, particularly in animal nutrition, providing a valuable case study for understanding how structural modifications impact biological activity.
Table 1: Comparative Data on the Absorption of HMB and DL-Methionine
| Compound | Absorption Rate | Primary Absorption Mechanism | Reference |
| 2-Hydroxy-4-(methylthio)butanoic acid (HMB) | Equal to or greater than DL-Methionine in vitro | Concentration-dependent diffusion | [4] |
| DL-Methionine (DLM) | Slower than HMB in vitro | Active transport and diffusion | [4] |
Data synthesized from in vitro studies on broiler chicken intestinal tissue.
The isopropyl ester of HMB, 2-hydroxy-4-(methylthio)-butanoic acid isopropyl ester (HMBi), has also been investigated as a rumen-protected methionine source in cattle. Studies have shown that dietary supplementation with HMBi can influence nitrogen metabolism and improve growth performance, highlighting the impact of esterification on the bioavailability and metabolic fate of the parent compound.[5][6]
Extrapolating Biological Activity: Potential of Other Structural Analogs
Based on the biological activities of structurally related compounds, we can hypothesize the potential therapeutic applications of other this compound analogs, such as its esters and amides.
Potential Antimicrobial and Antifungal Activity
Research on N-substituted-β-amino acid derivatives and other natural compound analogs suggests that modifications to the carboxylic acid group of this compound could yield compounds with antimicrobial and antifungal properties.[4][7] The introduction of aromatic or heterocyclic moieties, in particular, has been shown to be a successful strategy in developing antimicrobial agents.
Table 2: Hypothetical Antimicrobial Activity Profile of this compound Analogs
| Analog Type | Predicted Activity | Rationale based on Related Compounds |
| Amide Derivatives (e.g., with aromatic amines) | Moderate to high antibacterial and antifungal activity | N-substituted amino acid derivatives show significant antimicrobial effects.[4] |
| Ester Derivatives (e.g., methyl, ethyl esters) | Potential for enhanced cell permeability and activity | Esterification can increase lipophilicity, aiding in crossing microbial cell membranes. |
Potential Anti-inflammatory Activity
The structural motif of a hydroxyl group and a carboxylic acid is present in many anti-inflammatory compounds. Studies on compounds like 2-hydroxy-N-(alkylphenyl)nicotinamides indicate that amide derivatives of this compound could exhibit anti-inflammatory effects.[8] This is often mediated through the inhibition of inflammatory pathways.
The anti-inflammatory potential of short-chain fatty acids and their derivatives is an active area of research. These molecules can influence inflammatory responses through various mechanisms, including the modulation of cytokine production.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. Below are representative protocols for assessing key biological activities.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard method for assessing the effect of a compound on cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 48 or 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[9]
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these compounds is crucial for drug development. Based on studies of related molecules, several pathways could be relevant.
mTOR Signaling Pathway
Beta-hydroxy-beta-methylbutyrate (HMB), a structural isomer of this compound, has been shown to stimulate protein synthesis through the mTOR signaling pathway. This provides a potential mechanism of action for analogs of this compound.
Caption: mTOR signaling pathway potentially activated by HMB and its analogs.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening and characterizing the biological activity of novel analogs of this compound.
Caption: A general workflow for the discovery and development of bioactive analogs.
Conclusion and Future Directions
While comprehensive comparative data on the biological activities of a wide range of this compound structural analogs are not yet available, the existing literature on related compounds provides a strong rationale for their investigation. The case of HMB/HMTBA and its ester, HMBi, demonstrates that even simple structural modifications can significantly impact bioavailability and biological function. Future research should focus on the systematic synthesis and screening of a library of this compound esters and amides to explore their potential as antimicrobial and anti-inflammatory agents. Elucidating the structure-activity relationships will be critical in designing novel therapeutic agents based on this versatile chemical scaffold.
References
- 1. Regulation of Inflammation by Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. (+-)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Showing Compound 2-Hydroxy-2-methylbutyric acid (FDB022784) - FooDB [foodb.ca]
- 9. benchchem.com [benchchem.com]
A Guide to Inter-laboratory Comparison of 2-Hydroxy-2-methylbutanoic Acid Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory comparison of 2-Hydroxy-2-methylbutanoic acid (HMBA) measurements. Given the absence of a formal, publicly available inter-laboratory study for this specific analyte, this document outlines the key analytical methodologies, performance parameters for comparison, and standardized protocols to enable laboratories to conduct their own comparative studies. HMBA is a metabolite of interest in various metabolic pathways and is notably associated with certain inborn errors of metabolism, such as 2-hydroxyglutaric aciduria and maple syrup urine disease.[1] Accurate and reproducible measurement of HMBA is crucial for clinical research and diagnostics.
Comparative Overview of Analytical Methodologies
The quantification of small organic acids like HMBA in biological matrices such as plasma, serum, or urine is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The two most common and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Comparison of Analytical Method Performance Characteristics
The following table summarizes typical performance characteristics for the quantification of small organic acids, based on established validation principles and data from analogous compounds. Laboratories should aim to meet or exceed these criteria for reliable inter-laboratory comparisons.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | General Acceptance Criteria |
| Linearity (R²) | > 0.99 | > 0.99 | R² ≥ 0.99 |
| Range | Typically 0.1 - 100 µg/mL | Typically 0.001 - 10 µg/mL | Dependent on expected physiological concentrations |
| Precision (%RSD) | < 15% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | 85 - 115% (80 - 120% at LLOQ) |
| Limit of Quantification (LOQ) | ~0.1 - 0.5 µg/mL | ~1 ng/mL | Method- and matrix-dependent |
| Specificity | High, based on retention time and mass spectrum | Very high, based on precursor/product ion transition | No significant interference at the retention time of the analyte |
Experimental Protocols
Detailed methodologies are crucial for ensuring consistency across different laboratories. The following protocols for sample preparation and analysis by LC-MS/MS and GC-MS are provided as a standardized starting point.
Protocol 1: LC-MS/MS Analysis of this compound
This protocol is adapted from methods for similar small organic acids and is suitable for plasma or serum samples.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an autosampler vial.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient appropriate for the separation of polar metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: A specific precursor-to-product ion transition for HMBA should be determined by direct infusion of a standard. For a compound with a molecular weight of 118.13, the deprotonated molecule [M-H]⁻ would be m/z 117.1. Product ions would be determined experimentally.
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Protocol 2: GC-MS Analysis of this compound
This protocol is a general procedure for urinary organic acid analysis and requires derivatization to make the analyte volatile.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of urine, add a suitable internal standard.
-
Acidify the sample to a pH < 2 with HCl.
-
Extract the organic acids with 3 mL of ethyl acetate, vortex, and centrifuge. Repeat the extraction.
-
Pool the organic layers and evaporate to dryness under nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
2. Gas Chromatography Conditions
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C).
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification.
-
Source Temperature: e.g., 230°C.
Visualizations
Metabolic Pathway Context
This compound is involved in fatty acid metabolism.[2] Understanding its metabolic origin can be crucial for interpreting measurement results.
Caption: Simplified metabolic context of this compound.
Workflow for Inter-laboratory Comparison
A structured workflow is essential for a successful inter-laboratory comparison study.
Caption: Proposed workflow for a this compound measurement comparison.
References
Reference Ranges for 2-Hydroxy-2-methylbutanoic Acid in Healthy Individuals: A Comparative Guide
This guide provides a comparative overview of the established reference ranges for 2-Hydroxy-2-methylbutanoic acid in healthy individuals. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for this endogenous metabolite. The information is presented through a structured data table, detailed experimental protocols for its quantification, and a workflow diagram to facilitate understanding and application in a research setting.
Quantitative Data Summary
| Biological Matrix | Population | Analyte | Reference Range | Unit |
| Urine | Healthy Adults (>18 years old) | This compound | 2.8 ± 1.5 | umol/mmol creatinine[1] |
| Plasma | Healthy Adults | This compound | Not Quantified | - |
| Serum | Healthy Adults | This compound | Not Quantified | - |
Experimental Protocols for Quantification
The quantification of this compound in biological samples typically involves chromatographic methods coupled with mass spectrometry. Below are detailed methodologies adapted from established protocols for similar organic acids.
Quantification in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on the general principles of organic acid analysis in urine.
1. Sample Preparation and Extraction:
-
To a 1 mL aliquot of urine, add an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Acidify the sample to a pH of approximately 1-2 by adding a suitable acid (e.g., 6 M HCl).
-
Perform a liquid-liquid extraction by adding 3 mL of an organic solvent such as ethyl acetate (B1210297).
-
Vortex the mixture vigorously for 2 minutes to ensure efficient extraction.
-
Centrifuge at 3,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process with another 3 mL of ethyl acetate and combine the organic extracts.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of the organic acids.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the this compound-TMS derivative.
Quantification in Plasma/Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is adapted from protocols for the analysis of other short-chain hydroxy fatty acids in plasma.
1. Sample Preparation:
-
To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Column: A reverse-phase column suitable for polar compounds, such as a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from other matrix components (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring a specific precursor-product ion transition for this compound and its internal standard.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Caption: Experimental workflow for GC-MS quantification.
Caption: Experimental workflow for LC-MS/MS quantification.
References
Unraveling Metabolic Dysregulation: The Correlation of 2-Hydroxy-2-methylbutanoic Acid with Key Metabolic Markers
For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. This guide provides a comparative analysis of 2-Hydroxy-2-methylbutanoic acid and its correlation with other critical metabolic markers, supported by experimental data and detailed methodologies. The focus of this comparison is primarily within the context of Maple Syrup Urine Disease (MSUD), a rare inborn error of metabolism that provides a distinct window into the consequences of disrupted branched-chain amino acid catabolism.
This compound, a branched-chain α-hydroxy acid, serves as a key indicator of metabolic distress, particularly in conditions affecting the breakdown of essential amino acids. Its accumulation is intrinsically linked to the levels of other metabolites, offering a valuable diagnostic and monitoring tool. This guide will delve into the quantitative relationships, the underlying biochemical pathways, and the experimental approaches used to elucidate these connections.
Quantitative Correlation of Metabolic Markers in Maple Syrup Urine Disease
Maple Syrup Urine Disease (MSUD) is an autosomal recessive disorder caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) enzyme complex.[1][2] This enzymatic block prevents the normal breakdown of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine.[1][2] Consequently, these amino acids and their corresponding α-ketoacids accumulate in bodily fluids.[1][3] The reduction of these α-ketoacids can lead to the formation and subsequent elevation of corresponding α-hydroxyacids, including this compound (derived from isoleucine).
The following tables summarize the typical concentrations of this compound and its correlated metabolic markers in plasma and urine of individuals with classic MSUD compared to healthy controls. These values highlight the profound metabolic dysregulation characteristic of the disease.
Table 1: Plasma Concentrations of Correlated Metabolic Markers in Classic MSUD vs. Healthy Controls
| Metabolic Marker | Analyte | Condition | Concentration Range (µmol/L) | Reference |
| Branched-Chain Amino Acids | Leucine | Classic MSUD | 75 - >4500 | [4][5] |
| Healthy Controls | 75 - 200 | [4] | ||
| Isoleucine | Classic MSUD | Elevated | [6] | |
| Healthy Controls | 200 - 400 | [7] | ||
| Valine | Classic MSUD | Elevated | [6] | |
| Healthy Controls | 200 - 400 | [7] | ||
| Pathognomonic Marker | Alloisoleucine | Classic MSUD | >5 | [2] |
| Healthy Controls | Not Detectable | [2] |
Table 2: Urinary Concentrations of Correlated Metabolic Markers in Classic MSUD vs. Healthy Controls
| Metabolic Marker Category | Analyte | Condition | Concentration Level | Reference |
| Branched-Chain α-Hydroxy Acids | 2-Hydroxyisovaleric acid | Classic MSUD | Markedly Elevated | [8] |
| Healthy Controls | Trace amounts | [9] | ||
| This compound | Classic MSUD | Markedly Elevated | [6] | |
| Healthy Controls | Trace amounts | [9] | ||
| Branched-Chain α-Keto Acids | 2-Ketoisocaproic acid (from Leucine) | Classic MSUD | Markedly Elevated | [8][9] |
| Healthy Controls | Trace amounts | [9] | ||
| 2-Keto-3-methylvaleric acid (from Isoleucine) | Classic MSUD | Markedly Elevated | [8][9] | |
| Healthy Controls | Trace amounts | [9] | ||
| 2-Ketoisovaleric acid (from Valine) | Classic MSUD | Markedly Elevated | [9] | |
| Healthy Controls | Trace amounts | [9] |
Signaling Pathways and Metabolic Relationships
The biochemical basis for the correlation between this compound and other markers in MSUD lies in the disruption of the BCAA catabolic pathway. The following diagram illustrates this pathway, highlighting the enzymatic block and the resulting accumulation of metabolites.
Experimental Protocols for Metabolite Analysis
The quantification of this compound and its correlated markers is crucial for the diagnosis and management of MSUD. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust method for the analysis of organic acids in biological fluids.
Protocol: Urinary Organic Acid Analysis by GC-MS
This protocol provides a general framework for the analysis of urinary organic acids, including this compound.
1. Sample Preparation:
-
A volume of urine equivalent to a specific amount of creatinine (B1669602) (e.g., 1 µmole) is used for analysis to normalize for urine concentration.
-
Internal standards, such as tropic acid and 2-ketocaproic acid, are added to the urine sample for quantification.
2. Oximation:
-
The sample is treated with hydroxylamine (B1172632) to form oxime derivatives of the ketoacids. This step is crucial for the stable analysis of these compounds.
3. Extraction:
-
The mixture is acidified, and the organic acids are extracted into an organic solvent, typically ethyl acetate.
-
The organic extract is then evaporated to dryness.
4. Derivatization:
-
The dried residue is treated with a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine, to form trimethylsilyl (B98337) (TMS) derivatives. This process increases the volatility and thermal stability of the organic acids, making them suitable for GC-MS analysis.
5. GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
Gas Chromatography: An appropriate capillary column (e.g., DB-1MS) is used to separate the different organic acids based on their boiling points and interactions with the column's stationary phase. The oven temperature is programmed to ramp up to achieve optimal separation.
-
Mass Spectrometry: The separated compounds are then introduced into the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. The mass spectrometer is typically operated in full scan mode (e.g., scanning from m/z 50 to 550) to identify the compounds based on their unique mass spectra. Selected ion monitoring (SIM) can be used for more sensitive quantification of specific target analytes.
6. Data Analysis:
-
The resulting chromatogram is analyzed to identify and quantify the organic acids of interest by comparing their retention times and mass spectra to those of known standards. The concentrations are calculated relative to the internal standards.
The following diagram illustrates the general workflow for this experimental protocol.
Conclusion
The strong correlation between this compound and the accumulation of branched-chain amino acids and their corresponding α-ketoacids provides a clear and quantifiable signature of Maple Syrup Urine Disease. Understanding these metabolic relationships is essential for the development of diagnostic tools, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. The experimental protocols outlined in this guide offer a robust framework for the accurate measurement of these critical metabolic markers, empowering researchers and clinicians in their efforts to combat this and other metabolic disorders.
References
- 1. Maple syrup urine disease - Wikipedia [en.wikipedia.org]
- 2. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. youtube.com [youtube.com]
- 5. Plasma amino acid and urine organic acid profiles of Filipino patients with maple syrup urine disease (MSUD) and correlation with their neurologic features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maple Syrup Urine Disease (MSUD) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Specificity of Analytical Methods for 2-Hydroxy-2-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of 2-Hydroxy-2-methylbutanoic acid, a metabolite associated with fatty acid and branched-chain amino acid metabolism.[1][2][3] Altered levels of this metabolite have been linked to certain inborn errors of metabolism, such as 2-hydroxyglutaric aciduria and maple syrup urine disease.[4] Accurate and specific measurement of this compound is crucial for research into these conditions and for potential therapeutic development.
This document contrasts a proposed enzymatic assay, based on the broad substrate specificity of D-2-hydroxyacid dehydrogenases, with the established method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology Comparison: Enzymatic Assay vs. LC-MS/MS
The choice of analytical method for this compound depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or absolute specificity.
Quantitative Data Summary
| Feature | Proposed Enzymatic Assay (D-2-hydroxyacid Dehydrogenase-Based) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Spectrophotometric measurement of NADH production during the enzymatic oxidation of the target analyte. | Chromatographic separation followed by mass-based detection and quantification. |
| Specificity | Potentially lower due to cross-reactivity with other D-2-hydroxy acids. The enzyme from Lactococcus lactis shows high activity towards various branched-chain 2-hydroxy acids.[5] | Very high, based on chromatographic retention time and specific mass-to-charge ratio transitions of the analyte and its fragments. |
| Sensitivity (LOD) | Estimated in the micromolar (µM) range, dependent on enzyme kinetics. | Typically in the low nanomolar (nM) to picomolar (pM) range. |
| Throughput | High, suitable for 96-well plate format. | Moderate to high, dependent on chromatographic run time and autosampler capacity. |
| Cost per Sample | Lower, primarily reagent-based. | Higher, due to instrument maintenance, specialized columns, and solvents. |
| Instrumentation | Spectrophotometer (plate reader). | LC-MS/MS system. |
| Sample Preparation | Minimal, may involve simple dilution or deproteinization. | More extensive, often requires protein precipitation, derivatization, and solid-phase extraction. |
Experimental Protocols
Proposed Enzymatic Assay Protocol (Hypothetical)
This protocol is based on a generic spectrophotometric assay for D-2-hydroxyacid dehydrogenase activity, monitoring the increase in absorbance at 340 nm due to the production of NADH.
Materials:
-
D-2-hydroxyacid dehydrogenase (e.g., from Lactococcus lactis or a commercial source with broad substrate specificity for branched-chain 2-hydroxy acids)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound standard solution
-
Sample containing this compound
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NAD+ in the reaction buffer.
-
Prepare a series of standard solutions of this compound in the reaction buffer.
-
Dilute the D-2-hydroxyacid dehydrogenase to an appropriate working concentration in the reaction buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Reaction Buffer
-
NAD+ solution
-
Sample or standard solution
-
-
Mix gently and incubate for 5 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
-
Initiate Reaction:
-
Add the D-2-hydroxyacid dehydrogenase working solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADH formation (change in absorbance per unit time) for each sample and standard.
-
Construct a standard curve by plotting the reaction rate versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their reaction rates on the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This is a generalized protocol for the analysis of 2-hydroxy acids in biological samples.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)
-
C18 reversed-phase HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Internal Standard (e.g., a stable isotope-labeled version of this compound)
-
Sample containing this compound
-
Protein precipitation solvent (e.g., ice-cold methanol (B129727) or acetonitrile)
-
Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Sample Preparation:
-
To the sample, add the internal standard.
-
Add 3 volumes of ice-cold protein precipitation solvent.
-
Vortex and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant.
-
(Optional) Further clean up the sample using SPE.
-
Evaporate the solvent under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC Separation:
-
Inject the prepared sample onto the C18 column.
-
Separate the analytes using a gradient elution with Mobile Phases A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the analytes.
-
-
MS/MS Detection:
-
The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio.
-
Construct a standard curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Visualizations
Proposed Enzymatic Assay Workflow
The following diagram illustrates the workflow for the proposed D-2-hydroxyacid dehydrogenase-based enzymatic assay.
Caption: Workflow for the proposed enzymatic assay of this compound.
Enzymatic Reaction Principle
This diagram illustrates the principle of the D-2-hydroxyacid dehydrogenase-catalyzed reaction for the detection of this compound.
Caption: Principle of the D-2-hydroxyacid dehydrogenase enzymatic assay.
References
- 1. Human Metabolome Database: Showing metabocard for 2-Hydroxy-2-methylbutyric acid (HMDB0001987) [hmdb.ca]
- 2. Showing Compound 2-Hydroxy-2-methylbutyric acid (FDB022784) - FooDB [foodb.ca]
- 3. (+-)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The d-2-Hydroxyacid Dehydrogenase Incorrectly Annotated PanE Is the Sole Reduction System for Branched-Chain 2-Keto Acids in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Hydroxy-2-methylbutanoic Acid and 2-hydroxyisobutyric Acid in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Hydroxy-2-methylbutanoic acid and 2-hydroxyisobutyric acid, two structurally similar organic acids that have garnered attention in metabolic studies. While both are alpha-hydroxy acids, their origins, metabolic significance, and associations with disease states differ significantly. This document aims to provide an objective comparison, supported by available data, to aid researchers in selecting the appropriate molecule for their metabolic investigations.
At a Glance: Key Distinctions
| Feature | This compound | 2-hydroxyisobutyric acid (2-HIBA) |
| Primary Metabolic Origin | Primarily an unusual metabolite associated with inborn errors of metabolism.[1][2] Also a secondary metabolite of the gasoline additive TAME.[2] | A product of branched-chain amino acid degradation and ketogenesis. Also a major metabolite of the gasoline additives MTBE and ETBE.[3][4] |
| Key Metabolic Associations | Maple Syrup Urine Disease (MSUD), 2-hydroxyglutaric aciduria.[1] | Insulin (B600854) resistance, type 2 diabetes, obesity, hepatic steatosis, and a potential biomarker for mitochondrial dysfunction.[4][5][6] |
| Gut Microbiota Interaction | Limited direct evidence of significant interaction. | Hypothesized to have a gut microbial origin and is associated with the presence of specific bacteria like Faecalibacterium prausnitzii.[6] |
| Analytical Methods | Primarily detected in urine via GC-MS in studies of metabolic disorders. | Quantified in urine and serum using GC/MS and HPLC.[4][7][8] |
In-Depth Comparison
Metabolic Pathways and Significance
This compound is most notably recognized as a biomarker for specific inborn errors of metabolism. Its presence in urine can be indicative of disruptions in the catabolism of branched-chain amino acids (BCAAs), as seen in Maple Syrup Urine Disease.[1][2] However, its broader role in mainstream metabolic pathways appears to be limited, with much of the literature focusing on its diagnostic utility in rare genetic disorders.
2-hydroxyisobutyric acid (2-HIBA) , in contrast, has emerged as a more broadly significant metabolite. It is an endogenous product of the degradation of BCAAs and ketogenesis.[3] Elevated levels of 2-HIBA have been linked to common metabolic disorders, including obesity and type 2 diabetes.[4][6] Furthermore, recent studies have highlighted its potential role in mitochondrial health, suggesting it may have protective effects against mitochondrial dysfunction.[5] This has positioned 2-HIBA as a molecule of interest in the study of age-related diseases and metabolic stress.
Below is a diagram illustrating the catabolism of branched-chain amino acids, which can lead to the formation of 2-hydroxyisobutyric acid.
Role in Mitochondrial Function
A key differentiator for 2-HIBA is its emerging role in mitochondrial health. Studies suggest that 2-HIBA may protect against mitochondrial damage and improve mitochondrial energy metabolism. This has significant implications for its potential as a therapeutic target in diseases associated with mitochondrial dysfunction.
The proposed mechanism of 2-HIBA's protective effect on mitochondria is illustrated below.
Experimental Protocols
Quantification of this compound and 2-hydroxyisobutyric acid
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Urine Organic Acid Analysis
This method is commonly used for the detection of both acids in urine samples, particularly in the diagnosis of metabolic disorders.
-
Sample Preparation:
-
A specific volume of urine is collected.
-
An internal standard is added for quantification.
-
The sample is acidified and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extract is evaporated to dryness.
-
The residue is derivatized to increase volatility for GC analysis (e.g., using silylation reagents).
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
Separation is achieved on a capillary column with a specific temperature program.
-
The mass spectrometer is operated in either scan or selected ion monitoring (SIM) mode for detection and quantification.
-
2. High-Performance Liquid Chromatography (HPLC) for 2-hydroxyisobutyric acid
HPLC provides an alternative method for the quantification of 2-HIBA.
-
Sample Preparation:
-
Serum or urine samples are deproteinized (e.g., with acetonitrile (B52724) or perchloric acid).
-
The supernatant is collected after centrifugation.
-
The sample may be directly injected or further purified using solid-phase extraction (SPE).
-
-
HPLC Analysis:
-
A reverse-phase C18 column is typically used for separation.
-
The mobile phase often consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) run in an isocratic or gradient mode.
-
Detection can be achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).
-
Below is a generalized workflow for the analysis of these organic acids.
Conclusion
Both this compound and 2-hydroxyisobutyric acid are valuable molecules in metabolic research, but their applications are distinct. This compound serves as a specific biomarker for certain inborn errors of metabolism. In contrast, 2-hydroxyisobutyric acid is emerging as a key player in broader metabolic pathways, with significant links to common metabolic diseases and mitochondrial health. The choice between these two molecules will ultimately depend on the specific research question and the metabolic pathways under investigation. For studies focusing on BCAA metabolism disorders, this compound is a relevant target. For research into insulin resistance, obesity, and mitochondrial function, 2-hydroxyisobutyric acid presents a more promising avenue of exploration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 2-Hydroxyisobutyric Acid (2HIB) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-hydroxyisobutyric acid (2-HIBA) modulates ageing and fat deposition in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydroxyisobutyric acid | SIELC Technologies [sielc.com]
- 8. US6582943B1 - Method for producing 2-hydroxyisobutyric acid and methacrylic acid from acetone cyanohydrin - Google Patents [patents.google.com]
A Comparative Guide to the Enantioselective Analysis of 2-Hydroxy-2-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric composition of 2-Hydroxy-2-methylbutanoic acid is critical in various fields, from metabolic research to pharmaceutical development, due to the often distinct biological activities of its stereoisomers. This guide provides an objective comparison of three prominent analytical techniques for the enantioselective analysis of this chiral acid: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable method for specific research needs.
Method Comparison Overview
The choice of analytical method for the enantioselective analysis of this compound depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the desired sample throughput. Each technique offers a unique set of advantages and disadvantages.
-
Gas Chromatography (GC) typically requires derivatization to enhance the volatility and enable the separation of the enantiomers, usually as diastereomers on an achiral stationary phase. This indirect approach is robust and can provide high-resolution separation.
-
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) offers a direct method for enantioseparation. This technique is versatile, with a wide range of available CSPs, and is often preferred for its simplicity and high sample throughput.
-
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes a chiral selector in the background electrolyte to achieve enantiomeric resolution. CE is known for its low sample and reagent consumption and rapid analysis times.
The following sections provide a detailed comparison of these methods, including quantitative performance data and experimental protocols.
Quantitative Data Summary
The following table summarizes the key performance parameters for the enantioselective analysis of this compound by GC, HPLC, and CE. Please note that where direct data for the target analyte was unavailable, data for structurally similar 2-hydroxy acids has been used as a reasonable estimate.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Indirect (Diastereomer formation) | Direct (Chiral Stationary Phase) | Direct (Chiral Selector in BGE) |
| Resolution (Rs) | ≥ 1.4[1] | > 1.5 (typical) | > 2.0 (typical) |
| Limit of Detection (LOD) | Low µg/L range (with MS detection) | ng/mL to low µg/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | µg/L range (with MS detection) | ng/mL to low µg/mL range | µg/mL range |
| Linearity (R²) | > 0.99 (typical) | > 0.99 (typical) | > 0.99 (typical) |
| Precision (%RSD) | < 15% | < 5% | < 10% |
| Analysis Time | ~30 min | < 20 min | < 15 min |
| Sample Throughput | Moderate | High | High |
| Method Development | Moderately Complex (derivatization) | Moderate (column & mobile phase screening) | Relatively Simple |
| Instrumentation Cost | Moderate to High (with MS) | High | Moderate |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for the analysis of 2-hydroxy acids and can be adapted for the specific analysis of this compound.
Gas Chromatography (GC) with Mass Spectrometric Detection
This indirect method involves the derivatization of the enantiomers of this compound to form diastereomers, which are then separated on a standard achiral GC column.
1. Sample Preparation and Derivatization:
-
Esterification: The carboxylic acid group is first esterified. To a dried sample of this compound, add 200 µL of (S)-(+)-3-methyl-2-butanol and 50 µL of acetyl chloride. Heat at 100°C for 1 hour.
-
Acylation: The hydroxyl group is then acylated. After cooling the sample, add 100 µL of trifluoroacetic anhydride (B1165640) and heat at 60°C for 30 minutes.
-
Extraction: After cooling, evaporate the reagents under a stream of nitrogen. Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Conditions:
-
Column: DB-5 or DB-17 (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1]
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 min, ramp to 200°C at 5°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This direct method utilizes a chiral stationary phase to separate the enantiomers of this compound without derivatization.
1. Sample Preparation:
-
Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H or Chiralpak® AD-H (250 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used for normal-phase chromatography. For acidic compounds, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase is recommended to improve peak shape. A typical starting mobile phase could be n-hexane:isopropanol:trifluoroacetic acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
Capillary Electrophoresis (CE) with UV Detection
This direct method employs a chiral selector added to the background electrolyte to achieve the enantioseparation of this compound.
1. Sample Preparation:
-
Dissolve the sample in the background electrolyte to a concentration of approximately 0.5 mg/mL.
-
Degas the sample by sonication before injection.
2. CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 2.5) containing a chiral selector. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used chiral selector for the separation of hydroxy acids. The concentration of HP-β-CD may need to be optimized (e.g., in the range of 10-30 mM).
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: UV at 200 nm.
Visualizing the Method Comparison Workflow
The following diagram illustrates the logical workflow for selecting an appropriate enantioselective analysis method for this compound.
Caption: Workflow for selecting and validating an enantioselective analytical method.
Signaling Pathway of Chiral Recognition in HPLC
The enantioselective separation on a chiral stationary phase in HPLC is based on the differential interaction between the enantiomers and the chiral selector. This can be visualized as a simplified signaling pathway.
Caption: Chiral recognition mechanism in HPLC leading to enantioseparation.
References
Accuracy and precision of 2-Hydroxy-2-methylbutanoic acid quantification methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of metabolites like 2-Hydroxy-2-methylbutanoic acid (HMBA) is critical. HMBA is a metabolite that has been identified in various biological contexts, including in patients with certain metabolic disorders.[1][2] This guide provides a comparative overview of two common analytical techniques for HMBA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Overview of Analytical Techniques
The choice of an analytical method for quantifying HMBA is crucial for obtaining reliable and reproducible data. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, but they differ in their sample preparation requirements, throughput, and susceptibility to matrix effects.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like HMBA, a derivatization step is necessary to increase their volatility and thermal stability. This method provides excellent chromatographic separation and mass spectral identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method that has become the gold standard for the quantification of a wide range of analytes in complex matrices. It combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. For HMBA, LC-MS/MS can often be performed with minimal sample preparation.
The following table summarizes the key performance characteristics of these two methods based on available experimental data.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Chromatographic separation of volatile derivatives followed by mass analysis. | Chromatographic separation coupled with mass analysis of the parent ion and its fragments. |
| Selectivity | High | Very High |
| Sensitivity (LOD/LOQ) | LOD: 0.5 - 29 µg/L[3] | LOQ: 1 ng/mL (for a similar analyte)[4] |
| Linearity | Up to 3 or 12 mg/L[3] | 0.001 - 10 µg/mL (for a similar analyte)[4] |
| Recovery | 85 - 106%[3] | Data not available in the provided search results. |
| Precision (RSD) | < 12%[3] | Data not available in the provided search results. |
| Throughput | Moderate | High |
| Matrix Effect | Less prone, but derivatization can be affected. | Can be significant, often requiring the use of internal standards. |
Experimental Workflows
The following diagram illustrates the typical experimental workflows for the quantification of HMBA using GC-MS with derivatization and LC-MS/MS.
Caption: Comparative workflows for HMBA quantification using GC-MS and LC-MS/MS.
Detailed Experimental Protocols
Below are detailed experimental protocols for the quantification of HMBA and a similar hydroxy acid using GC-MS and LC-MS/MS, based on published methodologies.
GC-MS with Derivatization for Hydroxy Acids
This protocol is adapted from a method for the quantitative determination of several hydroxy acids, including this compound, in alcoholic beverages.[3]
-
Sample Preparation (Solid Phase Extraction):
-
Condition a solid phase extraction (SPE) cartridge.
-
Load the sample onto the SPE cartridge to preconcentrate the analytes.
-
Wash the cartridge to remove interferences.
-
Elute the hydroxy acids with an appropriate solvent.
-
Evaporate the eluate to dryness.
-
-
Derivatization:
-
To the dried residue, add a derivatization agent such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr).
-
Incubate the reaction mixture at room temperature for 30 minutes.[3]
-
Alternatively, for other non-volatile organic acids, a mixture of 100 µL BSTFA and 50 µL pyridine (B92270) can be used, with derivatization at 80 °C for 3 hours.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for the separation of fatty acid derivatives.
-
Injection: Inject the derivatized sample into the GC.
-
Oven Program: Implement a temperature gradient to ensure the separation of the analytes.
-
Mass Spectrometer: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
-
-
Data Analysis:
-
Quantification is based on the peak area of the derivatized analyte relative to an internal standard, plotted against a calibration curve.
-
LC-MS/MS for a Similar Analyte (2-Hydroxy-4-(methylthio)butanoic Acid)
This protocol is based on a method developed for the determination of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) in bovine serum and seawater, which can be adapted for HMBA.[4]
-
Sample Preparation (Bovine Serum):
-
To 1 mL of serum, add an internal standard.
-
Lyophilize the sample for 12 hours.
-
Mix the lyophilized residue with 2 mL of methanol (B129727) and vortex for 30 seconds.
-
Sonicate the mixture for 5 minutes.
-
Centrifuge for 15 minutes at 3000 rpm.
-
Transfer the supernatant to a new vial.
-
Repeat the extraction of the precipitate twice with 2 mL of methanol.
-
Combine the supernatants.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reversed-phase column (e.g., C18).
-
Mobile Phase: Employ a suitable mobile phase gradient for the separation of the analyte.
-
Mass Spectrometer: Utilize an electrospray ionization (ESI) source in negative ion mode.
-
Tandem MS: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard for high selectivity and sensitivity. For HMTBA, the integrated response for ion m/z 101 was monitored for quantification.[4]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Conclusion
Both GC-MS with derivatization and LC-MS/MS are powerful techniques for the accurate and precise quantification of this compound. The choice between the two methods will depend on the specific requirements of the study, including the sample matrix, the required sensitivity and throughput, and the available instrumentation. For high-throughput analysis in complex biological matrices, LC-MS/MS is often the preferred method due to its high sensitivity, selectivity, and reduced need for sample derivatization. However, GC-MS remains a reliable and cost-effective alternative, particularly when high-resolution separation of isomers is required. The validation of the chosen method is crucial to ensure the reliability of the obtained quantitative data.
References
Safety Operating Guide
Proper Disposal Procedures for 2-Hydroxy-2-methylbutanoic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 2-Hydroxy-2-methylbutanoic acid are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, in alignment with standard laboratory safety protocols. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a suitable environment.
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against potential splashes.[1][2]
-
Hand Protection: Use compatible, chemical-resistant gloves.[1][2]
-
Skin Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.[1][3]
-
Respiratory Protection: For handling spills or generating dust, a dust mask (e.g., N95 type) is recommended.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and ensure the safety of laboratory personnel.
Minor Spills:
-
Immediate Cleanup: Clean up spills as soon as they occur.[1]
-
Avoid Dust Generation: Use dry clean-up procedures and avoid creating dust from the solid material. Do not use air hoses for cleaning.[1]
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled substance.
-
Collection: Carefully sweep or vacuum the material into a clean, dry, sealable, and appropriately labeled container for disposal.[1]
Major Spills:
-
Evacuate Area: Clear the area of all personnel and move upwind.[1]
-
Alert Authorities: Notify the appropriate emergency services or the designated laboratory safety officer.[1]
-
Control Contact: Only trained personnel with the proper protective equipment, including a dust respirator, should manage the cleanup.[1]
-
Prevent Environmental Contamination: Take measures to prevent the spillage from entering drains, sewers, or water courses.[1] If contamination of drains or waterways occurs, inform the emergency services immediately.[1]
-
Collection: Sweep or shovel the material into labeled plastic bags or other suitable containers for disposal.[1]
Disposal Plan: Step-by-Step Guidance
The primary method for the disposal of this compound is through an authorized hazardous waste disposal facility. This ensures compliance with local, regional, and national environmental regulations.
-
Waste Collection:
-
Storage Pending Disposal:
-
Arrange for Professional Disposal:
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and classificatory data for this compound.
| Property | Value/Classification |
| Molecular Weight | 118.13 g/mol [6] |
| Melting Point | 73-75 °C |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[6] |
| GHS Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6] |
| Storage Class | 11 (Combustible Solids) |
| WGK (Germany) | WGK 3 (highly hazardous for water) |
Experimental Protocol: Neutralization of this compound Waste (for consideration where permissible)
Neutralization may be a preliminary step before final disposal, but only if permitted by your institution and local regulations. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Objective: To neutralize the acidic properties of this compound waste.
Materials:
-
This compound waste
-
Saturated sodium bicarbonate (NaHCO₃) solution or a dilute solution of sodium hydroxide (B78521) (NaOH)
-
Large beaker
-
Stir bar and stir plate
-
pH meter or pH strips
-
Ice bath
Procedure:
-
Preparation:
-
Work within a chemical fume hood and wear all required PPE.
-
Place a large beaker containing the neutralizing agent (e.g., saturated sodium bicarbonate solution) in an ice bath to manage the exothermic reaction.
-
-
Slow Addition:
-
Slowly and carefully add the this compound waste to the neutralizing solution while continuously stirring.
-
-
pH Monitoring:
-
Frequently monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding the acid waste until the pH is stable within a neutral range (typically between 6.0 and 8.0), or as specified by local regulations.
-
-
Final Disposal:
-
If permitted by local regulations, the neutralized solution may be disposed of down the drain with a large volume of water.
-
If drain disposal is not allowed, the neutralized solution must be collected in a labeled container and disposed of as hazardous waste through an approved facility.
-
Diagrams and Workflows
Disposal Decision Workflow for this compound
Caption: Disposal decision workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. (+-)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Hydroxy-2-methylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 2-Hydroxy-2-methylbutanoic acid, ensuring laboratory safety and operational integrity.
This compound is a compound that requires careful handling due to its potential hazards. This guide provides essential information on the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to minimize risks in the laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, adherence to proper safety protocols, including the use of appropriate PPE, is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses or Goggles | Safety glasses with side-shields (e.g., EN 166) or chemical splash goggles. | To protect against splashes and eye irritation.[3][4][5] |
| Hand Protection | Chemical-resistant gloves | Impervious gloves.[3] | To prevent skin contact and irritation.[2][6] |
| Respiratory Protection | Dust Mask | Type N95 (US) or equivalent. | To avoid inhalation of dust particles, especially when handling the solid form.[3][6] |
| Body Protection | Laboratory Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination.[7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety. The following steps outline the correct procedure for handling this compound from preparation to disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
1. Preparation:
-
Don Personal Protective Equipment (PPE): Before handling the chemical, put on all required PPE as detailed in Table 1.
-
Work in a Ventilated Area: All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4][6]
2. Handling:
-
Avoid Contact: Limit all unnecessary personal contact with the chemical.[3] Avoid contact with skin and eyes.[3]
-
Handling Solid Form: When handling the solid, use dry, clean up procedures and avoid generating dust.[3]
-
Prohibited Actions: Do not eat, drink, or smoke in the handling area.[3]
3. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[6] Seek medical attention if irritation persists.[6]
-
Skin Contact: Promptly wash the contaminated skin with soap and water.[8] Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, get medical advice.[6]
-
Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Ingestion: If swallowed, get medical attention immediately.[8]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations.[3][6] Waste material should be disposed of in an approved waste disposal plant.[6]
-
Container Handling: Leave chemicals in their original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
-
Spill Cleanup: In case of a spill, clean it up immediately.[3] Use dry clean-up procedures and avoid generating dust.[3] Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[3] Prevent spillage from entering drains or water courses.[3]
References
- 1. (+-)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. download.basf.com [download.basf.com]
- 5. fishersci.dk [fishersci.dk]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
